molecular formula C13H12Cl2N2 B7763874 4,4'-Methylenebis(2-chloroaniline) CAS No. 27342-75-2

4,4'-Methylenebis(2-chloroaniline)

Cat. No.: B7763874
CAS No.: 27342-75-2
M. Wt: 267.15 g/mol
InChI Key: IBOFVQJTBBUKMU-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2-chloroaniline), commonly known as MBOCA or MOCA, is a high-purity chemical agent primarily used as a curing agent for polyurethane pre-polymers in the production of castable urethane rubber products, such as shock-absorption pads and conveyor belting . Its primary research value lies in its function as a model compound for studying chemical carcinogenesis and the mechanisms of aromatic amines . As a proven human carcinogen (IARC Group 1) , it is extensively used in toxicological and cancer research to investigate tumorigenic processes, particularly in the liver, lung, mammary gland, and bladder . Metabolic studies indicate that MBOCA is activated via N-oxidation by enzymes such as CYP2A6 or CYP3A4, leading to the formation of N-hydroxy-MOCA, which can bind to DNA or hemoglobin and may be further activated by liver sulfotransferases . This metabolic pathway is critical for understanding its genotoxic and carcinogenic potential. Researchers should note that this compound is a colorless to tan-colored crystalline solid with a faint, amine-like odor . It is slightly soluble in water but soluble in dilute acids, ether, and alcohol . Due to its hazardous nature, it is classified as a potential occupational carcinogen with a skin notation, indicating that dermal absorption is a significant route of exposure . The recommended exposure limit (REL) is 0.003 mg/m³ as a TWA . In December 2023, the US EPA announced it was prioritizing MBOCA for risk evaluation under the Toxic Substances Control Act (TCSA) . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper laboratory safety protocols, including the use of personal protective equipment (PPE) and engineering controls, must be followed to handle this material.

Properties

IUPAC Name

4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline
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InChI

InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2
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InChI Key

IBOFVQJTBBUKMU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N
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Molecular Formula

C13H12Cl2N2
Record name 4,4'-METHYLENEBIS(2-CHLOROANILINE)
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DSSTOX Substance ID

DTXSID5020865
Record name 4,4'-Methylenebis(2-chloroaniline)
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Molecular Weight

267.15 g/mol
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Physical Description

4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Tan-colored pellets or flakes with a faint, amine-like odor; [NIOSH], COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS., Tan-colored pellets or flakes with a faint, amine-like odor.
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Flash Point

113 °C c.c.
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons, Sol in dimethyl sulfoxide, dimethyl formamide, Solubl in dilulte acids, ether, alcohol, Soluble in carbon tetrachloride, Slightly soluble in water; sol in oxygenated solvents, Solubility in water: none, Slight
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Density

1.44 (NTP, 1992) - Denser than water; will sink, 1.44, 1.44 g/cm³
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Vapor Density

`
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Vapor Pressure

5e-05 mmHg at 248 °F ; 0.0013 mmHg at 140 °F (NTP, 1992), 0.0000039 [mmHg], VP: 1.3X10-3 torr at 60 °C, negligible, 0.00001 mmHg at 77 °F, (77 °F): 0.00001 mmHg
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Impurities

Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups., SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE.
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Color/Form

Tan colored pellets, Light-brown flakes, Flakes from alcohol, Tan solid

CAS No.

101-14-4, 27342-75-2
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Melting Point

210 to 225 °F (NTP, 1992), 110 °C, 210-225 °F, 230 °F
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Record name 4,4'-Methylenebis(2-chloroaniline)
Source The National Institute for Occupational Safety and Health (NIOSH)
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Methylenebis(2-chloroaniline): Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MOCA, is a synthetic aromatic amine primarily utilized as a curing agent in the manufacturing of polyurethane and epoxy resins.[1] Structurally similar to the known human bladder carcinogen benzidine, MOCA is classified as a probable human carcinogen and has been the subject of extensive toxicological research.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of MOCA, its molecular structure, detailed experimental protocols for its analysis, and insights into its metabolic pathways and mechanisms of carcinogenicity. The information is presented to support researchers, scientists, and drug development professionals in their understanding and handling of this compound.

Chemical Structure and Identification

MOCA is characterized by two aniline (B41778) rings substituted with chlorine atoms at the 2 and 2' positions, linked by a methylene (B1212753) bridge at the 4 and 4' positions.

Chemical Formula: C₁₃H₁₂Cl₂N₂[1]

Molecular Weight: 267.15 g/mol [1]

CAS Registry Number: 101-14-4

Synonyms: MBOCA, Bis(4-amino-3-chlorophenyl)methane, 3,3'-Dichloro-4,4'-diaminodiphenylmethane[1]

Physicochemical Properties

A summary of the key physicochemical properties of MOCA is presented in the table below, compiled from various sources. These properties are crucial for understanding its behavior in environmental and biological systems.

PropertyValueReference(s)
Physical State Tan-colored pellets or flakes with a faint, amine-like odor.[2]
Melting Point 102-110 °C[1][4]
Boiling Point 202-214 °C at 0.3 mmHg[5]
Density 1.44 g/cm³[2]
Vapor Pressure 3.7 x 10⁻⁶ mmHg at 20 °C[6]
Water Solubility Slightly soluble[1]
Solubility in Organic Solvents Soluble in methanol, ethanol, acetone, and other organic solvents.[1]
pKa (Predicted) 3.33 ± 0.25[5]
Log Kow (Octanol-Water Partition Coefficient) 3.94[7]

Spectroscopic Data

The structural elucidation and quantification of MOCA rely on various spectroscopic techniques. Below is a summary of characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of MOCA exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum. Key expected absorptions include:

  • N-H stretching: Around 3300-3500 cm⁻¹ (primary amine)

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • C=C stretching (aromatic ring): Around 1500-1600 cm⁻¹

  • C-N stretching: Around 1250-1350 cm⁻¹

  • C-Cl stretching: Around 600-800 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of MOCA results in a molecular ion peak (M⁺) and a characteristic fragmentation pattern. The NIST WebBook provides a reference mass spectrum. The molecular ion peak would be observed at an m/z of 266 (for the major isotopes ³⁵Cl). The fragmentation pattern can provide structural information.

Experimental Protocols

Accurate detection and quantification of MOCA are critical for monitoring occupational exposure and for research purposes. The following sections outline the general principles of commonly used analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of MOCA in biological samples like urine.

Principle: The method involves the separation of MOCA from other urinary components on a reversed-phase HPLC column followed by detection, often using electrochemical or UV detectors.

Sample Preparation (Urine):

  • Hydrolysis: Urinary conjugates of MOCA are typically hydrolyzed using acidic or alkaline conditions to release the free amine.

  • Extraction: MOCA is then extracted from the urine matrix using liquid-liquid extraction or solid-phase extraction (SPE).[8] Ion-paired SPE on an octadecylsilica column can enhance specificity.[8]

  • Reconstitution: The extracted MOCA is reconstituted in a suitable solvent for HPLC analysis.

HPLC Conditions (General):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often in a gradient elution.

  • Detection: Electrochemical detection is highly sensitive and specific for MOCA.[8] UV detection at approximately 240 nm can also be used.

Workflow for HPLC Analysis of MOCA in Urine

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine Urine Sample Hydrolysis Acid/Alkaline Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection Electrochemical/ UV Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: A generalized workflow for the analysis of MOCA in urine using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity for the determination of MOCA, particularly in environmental and biological samples.

Principle: MOCA is volatilized and separated from other components in a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, allowing for identification and quantification based on the mass-to-charge ratio of the ions.

Sample Preparation:

  • Extraction: Similar to HPLC, MOCA is extracted from the sample matrix using liquid-liquid or solid-phase extraction.

  • Derivatization: To improve its volatility and chromatographic properties, MOCA is often derivatized. A common derivatization agent is N-methyl-bis(trifluoroacetamide), which forms a stable derivative.[9]

GC-MS Conditions (General):

  • GC Column: A capillary column with a non-polar or medium-polarity stationary phase.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to elute MOCA and separate it from other compounds.

  • MS Ionization: Electron ionization (EI) is typically used.

  • MS Detection: Selected ion monitoring (SIM) of characteristic ions of the MOCA derivative can be used to enhance sensitivity and specificity.

Metabolism and Carcinogenicity

Understanding the metabolic fate of MOCA is key to elucidating its mechanism of toxicity.

Metabolic Pathway

MOCA is metabolized in the liver, primarily by the cytochrome P450 enzyme system.[4] The major metabolic pathways include:

  • N-hydroxylation: This is considered a critical activation step, leading to the formation of N-hydroxy-MOCA.[4]

  • N-acetylation: MOCA can be acetylated to form N-acetyl-MOCA and N,N'-diacetyl-MOCA. However, this is not considered a major detoxification pathway for MOCA.[4]

  • Ring hydroxylation: Hydroxylation of the aromatic rings can also occur.[4]

  • Conjugation: The metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[4]

Metabolic Activation of MOCA

MOCA_Metabolism MOCA 4,4'-Methylenebis(2-chloroaniline) (MOCA) N_OH_MOCA N-hydroxy-MOCA MOCA->N_OH_MOCA CYP450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-sulfonyloxy, N-acetoxy) N_OH_MOCA->Reactive_Ester Sulfotransferase/ Acetyltransferase DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Proposed metabolic activation pathway of MOCA leading to carcinogenicity.

Mechanism of Carcinogenicity

The carcinogenicity of MOCA is believed to be initiated by its metabolic activation to reactive intermediates that can bind covalently to cellular macromolecules, including DNA. The formation of N-hydroxy-MOCA is a key step, which can be further esterified to form highly reactive electrophiles. These reactive species can then form adducts with DNA bases, leading to mutations in critical genes that control cell growth and proliferation, such as tumor suppressor genes (e.g., p53) and oncogenes. The accumulation of these mutations can ultimately lead to the development of cancer, with the bladder, liver, and lungs being reported target organs in animal studies.[10] While the precise downstream signaling pathways disrupted by MOCA-induced DNA damage are not fully elucidated, pathways commonly implicated in chemical carcinogenesis, such as the p53 and MAPK pathways, are likely to be involved in the cellular response to MOCA-induced DNA damage.

Conclusion

4,4'-Methylenebis(2-chloroaniline) is a compound of significant industrial and toxicological interest. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. The information presented on its metabolic activation and mechanism of carcinogenicity underscores the importance of stringent safety measures and monitoring for individuals potentially exposed to this compound. Further research is warranted to fully delineate the specific signaling pathways involved in MOCA-induced carcinogenesis, which could provide insights for potential therapeutic interventions and improved risk assessment.

References

An In-depth Technical Guide to the Carcinogenicity and Genotoxicity Mechanisms of MOCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-methylene-bis(2-chloroaniline), commonly known as MOCA, is a well-established human carcinogen, classified as a Group 1 agent by the International Agency for Research on Cancer (IARC). Its industrial use as a curing agent for polyurethane elastomers has led to significant occupational exposure and mounting health concerns. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning MOCA's carcinogenic and genotoxic effects. Through a detailed exploration of its metabolic activation, DNA adduct formation, and subsequent cellular consequences, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of MOCA's toxicity profile. The guide includes structured data presentations, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper comprehension of this critical area of toxicology.

Carcinogenicity of MOCA

MOCA is recognized as a multi-organ carcinogen in various animal models, with the urinary bladder, liver, and lungs being primary targets. In humans, occupational exposure to MOCA is strongly associated with an increased risk of bladder cancer.

Regulatory Classification

The International Agency for Research on Cancer (IARC) has classified MOCA as Group 1: Carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in humans and experimental animals. Similarly, the National Toxicology Program (NTP) has listed MOCA as "Known to be a human carcinogen."

Evidence from Animal Studies

Carcinogenicity bioassays in animal models have consistently demonstrated the tumor-inducing potential of MOCA. Oral administration in rats has been shown to induce hepatocellular carcinomas, lung adenomas, and mammary gland adenocarcinomas. In dogs, MOCA exposure leads to the development of urinary bladder carcinomas, which is highly relevant to the observed effects in exposed human populations.

Genotoxicity Mechanisms of MOCA

The carcinogenicity of MOCA is intrinsically linked to its genotoxic properties. The parent compound itself is not the ultimate carcinogen; it requires metabolic activation to exert its DNA-damaging effects.

Metabolic Activation Pathway

The primary route of MOCA's metabolic activation involves N-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, specifically CYP2A6 and CYP3A4, in the liver. The resulting metabolite, N-hydroxy-MOCA, is a proximate carcinogen that can undergo further activation.

MOCA_Metabolic_Activation cluster_liver Liver MOCA MOCA (4,4'-methylene-bis(2-chloroaniline)) N_hydroxy_MOCA N-hydroxy-MOCA MOCA->N_hydroxy_MOCA CYP2A6, CYP3A4 (N-hydroxylation) N_sulfonyloxy_MOCA N-sulfonyloxy-MOCA (Highly Reactive Electrophile) N_hydroxy_MOCA->N_sulfonyloxy_MOCA Sulfotransferases (O-sulfonation) DNA_adducts DNA Adducts N_sulfonyloxy_MOCA->DNA_adducts Covalent Binding to DNA

MOCA Metabolic Activation Pathway.
DNA Adduct Formation

The highly reactive electrophilic intermediate, N-sulfonyloxy-MOCA, can covalently bind to nucleophilic sites on DNA, forming stable DNA adducts. The major and most well-characterized MOCA-DNA adduct is N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol . The formation of these adducts is a critical initiating event in MOCA-induced carcinogenesis.[1] These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

MOCA_Genotoxicity_Mechanism MOCA MOCA Metabolic_Activation Metabolic Activation (N-hydroxylation, O-sulfonation) MOCA->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (N-sulfonyloxy-MOCA) Metabolic_Activation->Reactive_Metabolite DNA_Adduct MOCA-DNA Adduct Formation (e.g., at deoxyadenosine) Reactive_Metabolite->DNA_Adduct Replication_Error DNA Replication Errors DNA_Adduct->Replication_Error If not repaired Mutation Somatic Mutations (e.g., in oncogenes, tumor suppressor genes) Replication_Error->Mutation Cancer Cancer Initiation and Progression Mutation->Cancer

Mechanism of MOCA-Induced Genotoxicity.
Mutagenicity

The formation of MOCA-DNA adducts can lead to mutations if they are not efficiently removed by cellular DNA repair mechanisms. Studies using the Ames test (a bacterial reverse mutation assay) have demonstrated that MOCA is mutagenic, particularly in the presence of a metabolic activation system (S9 fraction from rat liver). The mutagenic potential of its metabolite, N-hydroxy-MOCA, has been confirmed in human lymphoblastoid cells, where it induces a significant increase in mutation frequency at the HPRT locus, primarily causing A:T base pair substitutions.[2]

Quantitative Data on MOCA's Genotoxicity and Carcinogenicity

The following tables summarize key quantitative data from studies on MOCA's genotoxic and carcinogenic effects.

Table 1: MOCA-Induced DNA Adduct Levels

Experimental SystemMOCA Concentration/DoseMajor Adduct DetectedAdduct Level (adducts per 10^8 nucleotides)Reference
Human Uroepithelial Cells (in vitro)10 µM N-OH-MOCAN-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol4300 ± 230Cheever et al. (as cited in NIOSH[1])
Rat Liver (in vivo)Single oral doseN-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol~70Segerbäck & Kadlubar (as cited in IARC Monographs)
Rat Lung (in vivo)Single oral doseN-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol~20Segerbäck & Kadlubar (as cited in IARC Monographs)

Table 2: Carcinogenicity of MOCA in Animal Models

SpeciesRoute of AdministrationTarget OrgansTumor TypesReference
RatOralLiver, Lung, Mammary Gland, Zymbal's GlandHepatocellular carcinoma, Lung adenocarcinoma, Mammary adenocarcinoma, CarcinomaStula et al., Kommineni et al. (as cited in IARC Monographs)
MouseOralLiver, Vascular SystemHepatoma, HemangiosarcomaRussfield et al. (as cited in IARC Monographs)
DogOralUrinary BladderCarcinomaStula et al. (as cited in IARC Monographs)

Key Experimental Protocols

32P-Postlabeling Assay for MOCA-DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts for which standards are often unavailable.

P32_Postlabeling_Workflow DNA_Isolation 1. DNA Isolation from cells or tissues exposed to MOCA Enzymatic_Digestion 2. Enzymatic Digestion (Micrococcal Nuclease/Spleen Phosphodiesterase) DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment 3. Adduct Enrichment (Nuclease P1 treatment to remove normal nucleotides) Enzymatic_Digestion->Adduct_Enrichment Labeling 4. 32P-Labeling (T4 Polynucleotide Kinase and [γ-32P]ATP) Adduct_Enrichment->Labeling TLC_Separation 5. Chromatographic Separation (Multi-dimensional Thin-Layer Chromatography) Labeling->TLC_Separation Detection_Quantification 6. Detection and Quantification (Autoradiography and Scintillation Counting) TLC_Separation->Detection_Quantification

32P-Postlabeling Assay Workflow.

Methodology:

  • DNA Isolation: High molecular weight DNA is isolated from MOCA-exposed cells or tissues using standard phenol-chloroform extraction or commercial kits.

  • Enzymatic Digestion: The isolated DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by nuclease P1, leaving the bulky MOCA-adducted nucleotides as substrates for the subsequent labeling step.

  • 32P-Labeling: The enriched MOCA-adducted nucleotides are radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled MOCA-DNA adducts are separated from residual normal nucleotides and other contaminants using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting of the excised TLC spots. Adduct levels are calculated relative to the total amount of DNA analyzed.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Methodology:

  • Bacterial Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains are sensitive to frameshift or base-pair substitution mutations, respectively.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate fraction (S9 mix) to provide metabolic enzymes capable of converting MOCA to its genotoxic metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of MOCA in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation to a histidine-producing (his+) state will grow and form colonies. The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Rodent Carcinogenicity Bioassay

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

Methodology:

  • Animal Model: Typically, groups of male and female rats (e.g., Fischer 344) are used.

  • Dose Selection: Dose levels are determined from shorter-term toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.

  • Administration: MOCA is administered to the animals for a significant portion of their lifespan (e.g., 2 years), usually mixed in the feed or by gavage.

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected and processed for microscopic histopathological evaluation.

  • Data Analysis: The incidence of tumors in the MOCA-treated groups is statistically compared to the incidence in a concurrent control group. A statistically significant increase in the incidence of benign or malignant tumors in the treated groups is considered evidence of carcinogenic activity.

Conclusion

The carcinogenicity and genotoxicity of MOCA are driven by its metabolic activation to a reactive electrophile that forms covalent adducts with DNA. These DNA adducts can lead to mutations in critical genes, ultimately resulting in the initiation and progression of cancer. The strong evidence from both human epidemiological studies and animal bioassays, coupled with a well-defined genotoxic mechanism of action, underscores the significant health risks associated with MOCA exposure. This technical guide provides a foundational understanding of these mechanisms, which is essential for risk assessment, the development of preventative strategies, and the search for safer alternatives in industrial applications.

References

In Vivo Metabolic Pathways of 4,4'-Methylenebis(2-chloroaniline): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins.[1] Due to its structural similarity to known human carcinogens like benzidine, MOCA has been the subject of extensive toxicological and metabolic research.[2] Understanding the in vivo metabolic pathways of MOCA is crucial for assessing its carcinogenic risk in humans and for developing strategies to mitigate occupational exposure. This technical guide provides a comprehensive overview of the in vivo biotransformation of MOCA, detailing its metabolic pathways, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the metabolic network.

Core Metabolic Pathways of MOCA

In vivo, MOCA undergoes extensive metabolism primarily in the liver, leading to a variety of metabolites that are subsequently conjugated and excreted. The major metabolic transformations include N-hydroxylation, N-glucuronidation, N-acetylation, and aromatic ring hydroxylation. These pathways are primarily catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

N-Hydroxylation: A Key Activation Step

N-hydroxylation is considered a critical initial step in the metabolic activation of many carcinogenic arylamines, and MOCA is no exception.[3][4] This reaction is catalyzed by microsomal cytochrome P450 enzymes and leads to the formation of N-hydroxy-MOCA.[3][5] This metabolite is presumed to be a proximate carcinogen, capable of forming DNA adducts and initiating the carcinogenic process.[4][6] The formation of N-hydroxy-MOCA has been observed in both rat and human liver microsomes.[3][5]

N-Glucuronidation: A Major Detoxification Route

N-glucuronidation represents a significant detoxification pathway for MOCA. This process involves the conjugation of a glucuronic acid moiety to the nitrogen atom of MOCA, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7] The resulting N-glucuronyl MOCA is more water-soluble and readily excreted.[5] In rats, N-glucuronyl MOCA has been identified as the predominant metabolite in bile.[3][5]

Aromatic Ring Hydroxylation

Hydroxylation of the aromatic ring is another important metabolic pathway for MOCA. This reaction, also mediated by cytochrome P450 enzymes, primarily results in the formation of 5-hydroxy-MOCA, an ortho-aminophenol derivative.[3][5] This metabolite can then undergo further conjugation, such as sulfation, before excretion. In dogs, the O-sulfate conjugate of 5-hydroxy-MOCA is the major urinary metabolite.[5]

Oxidation of the Methylene (B1212753) Bridge

Metabolism of MOCA can also occur at the methylene bridge connecting the two aniline (B41778) rings. This oxidative pathway leads to the formation of a benzhydrol derivative, 4,4'-diamino-3,3'-dichlorobenzhydrol.[3][5] Further oxidation and cleavage at the methylene carbon can also occur, leading to the formation of polar derivatives.[3]

N-Acetylation: A Variable Pathway

N-acetylation is a common metabolic pathway for aromatic amines, catalyzed by N-acetyltransferases (NATs). While N-acetylation of MOCA to N-monoacetyl MOCA and subsequently to N,N'-diacetyl MOCA has been observed, its importance as a detoxification pathway in humans appears to be limited compared to other arylamines.[1][8] Studies in workers exposed to MOCA have shown a low ratio of N-acetyl-MOCA to MOCA in hemoglobin adducts, suggesting that N-acetylation may not be a major metabolic route in humans.[1] However, the rate of N-acetylation can be influenced by genetic polymorphisms in the NAT2 enzyme.[9]

Quantitative Metabolic Data

The following tables summarize key quantitative data on the in vivo and in vitro metabolism of MOCA.

Table 1: In Vitro Metabolite Formation Rates in Liver Microsomes

MetaboliteSpeciesFormation Rate (pmol/min/mg protein)Reference
N-hydroxy-MOCARat335 ± 119[3][5]
N-hydroxy-MOCAHuman230 or 765[3][5]
5-hydroxy-MOCARat92 ± 33[3][5]
5-hydroxy-MOCAHuman7 or 35[3][5]
Benzhydrol derivativeRat82 ± 12[3][5]
Benzhydrol derivativeHuman60 or 160[3][5]

Table 2: In Vivo Excretion of MOCA in Rats

ParameterValueReference
Unchanged MOCA in urine (% of oral dose)≤ 0.2%[3][5]
Major metabolite in bileN-glucuronyl MOCA[3][5]
Other identified urinary metabolitesGlucuronide and sulfate (B86663) conjugates[3][5]

Experimental Protocols

In Vivo Metabolism Studies in Rats
  • Animal Model: Male CD rats are commonly used for in vivo studies of MOCA metabolism.[5]

  • Dosing: Radiolabeled [14C]MOCA is administered orally to the rats.[5]

  • Sample Collection: Urine and feces are collected separately using metabolism cages. Urine is often collected on dry ice to prevent degradation of metabolites.[5] Bile can be collected from bile-duct cannulated rats.

  • Sample Analysis:

    • Radioactivity Measurement: Aliquots of urine are analyzed for total radioactivity using liquid scintillation counting.[5]

    • Metabolite Profiling: Urinary metabolites are often initially characterized by enzymatic hydrolysis with β-glucuronidase and sulfatase to identify conjugates.[3][5]

    • Chromatographic Separation: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate and quantify MOCA and its metabolites.[3][5] Chemically synthesized standards are used for identification and quantification.[3]

In Vitro Metabolism Studies with Liver Microsomes
  • Microsome Preparation: Liver microsomes are prepared from male CD rats or human liver surgical specimens.[3][5]

  • Incubation Conditions:

    • Microsomes are incubated with [14C]MOCA in the presence of a reduced pyridine (B92270) nucleotide-generating system (e.g., NADPH, NADH).[3][5]

    • Incubations are typically carried out at 37°C.

  • Metabolite Analysis:

    • The formation of metabolites is quantified by TLC and HPLC using chemically synthesized standards.[3][5]

    • Isotopic dilution methods can be used to confirm the identity of metabolites like N-hydroxy-MOCA.[3]

Visualization of MOCA Metabolic Pathways

The following diagram illustrates the key metabolic pathways of 4,4'-Methylenebis(2-chloroaniline) in vivo.

MOCA_Metabolism MOCA 4,4'-Methylenebis(2-chloroaniline) (MOCA) N_OH_MOCA N-hydroxy-MOCA MOCA->N_OH_MOCA CYP450 (N-hydroxylation) Five_OH_MOCA 5-hydroxy-MOCA MOCA->Five_OH_MOCA CYP450 (Ring Hydroxylation) Benzhydrol Benzhydrol Derivative MOCA->Benzhydrol CYP450 (Methylene Bridge Oxidation) N_Glucuronide N-glucuronyl MOCA MOCA->N_Glucuronide UGT (N-glucuronidation) N_Acetyl_MOCA N-monoacetyl MOCA MOCA->N_Acetyl_MOCA NAT (N-acetylation) DNA_Adducts DNA Adducts N_OH_MOCA->DNA_Adducts Carcinogenesis Sulfate_Conjugate Sulfate Conjugate Five_OH_MOCA->Sulfate_Conjugate Sulfotransferase Excretion Excretion (Urine, Feces, Bile) N_Glucuronide->Excretion Sulfate_Conjugate->Excretion Diacetyl_MOCA N,N'-diacetyl MOCA N_Acetyl_MOCA->Diacetyl_MOCA NAT Diacetyl_MOCA->Excretion

Caption: Metabolic pathways of 4,4'-Methylenebis(2-chloroaniline) (MOCA) in vivo.

Conclusion

The in vivo metabolism of 4,4'-Methylenebis(2-chloroaniline) is a complex process involving multiple enzymatic pathways. The balance between activation pathways, such as N-hydroxylation, and detoxification pathways, including N-glucuronidation and ring hydroxylation, is a critical determinant of MOCA's carcinogenic potential. This technical guide provides a foundational understanding of these processes, supported by quantitative data and established experimental protocols. Further research, particularly focusing on the specific human enzymes involved and the inter-individual variability in MOCA metabolism, is essential for a more precise risk assessment and the development of effective preventative measures for exposed populations.

References

The Toxicological Profile and Health Implications of 4,4'-Methylene-bis(2-chloroaniline) (MOCA) Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylene-bis(2-chloroaniline), commonly known as MOCA, is a widely used curing agent for polyurethane and epoxy resins. Despite its industrial importance, MOCA is a substance of significant toxicological concern. Classified as a probable human carcinogen, its exposure poses considerable health risks. This technical guide provides a comprehensive overview of the toxicological profile of MOCA, detailing its physicochemical properties, toxicokinetics, mechanisms of toxicity, and the spectrum of health effects associated with both acute and chronic exposure. Special emphasis is placed on its carcinogenic properties, particularly in relation to bladder cancer. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for key toxicological assays and visual representations of metabolic and signaling pathways to facilitate a deeper understanding of MOCA's toxicological impact.

Introduction

MOCA, an aromatic amine, is a colorless to light brown crystalline solid.[1] Its primary application is as a curing agent in the manufacturing of polyurethane elastomers and epoxy resins, which are used in a variety of products, including wheels, rollers, and industrial belts.[2] Occupational exposure is the main route of human contact and can occur through inhalation of dust or fumes, but more significantly through dermal absorption.[3][4] The structural similarity of MOCA to known human bladder carcinogens like benzidine (B372746) has raised significant health concerns, leading to its classification as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[5]

Physicochemical Properties

A clear understanding of MOCA's physical and chemical characteristics is fundamental to assessing its environmental fate, transport, and toxicological behavior.

PropertyValueReference
Chemical Formula C₁₃H₁₂Cl₂N₂[2]
Molecular Weight 267.16 g/mol [2]
Appearance Colorless to light brown crystalline solid or pellets[1]
Odor Faint amine-like[1][6]
Melting Point 101-109 °C[7]
Boiling Point DecomposesN/A
Solubility in Water Very low[6]
Vapor Pressure 1.5 x 10⁻⁷ mmHg at 25 °CN/A
Log Kow (Octanol-Water Partition Coefficient) 3.6N/A

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of MOCA are intrinsically linked to its journey through the body.

Absorption

The primary route of occupational exposure to MOCA is through dermal contact.[3] Its lipophilicity and relatively small molecular size facilitate its absorption through the skin.[6] Inhalation of MOCA dust or fumes also contributes to systemic exposure, although to a lesser extent in many occupational settings.[4] Ingestion is a minor route of exposure.[4]

Distribution

Following absorption, MOCA is distributed throughout the body via the bloodstream. The highest concentrations of MOCA and its metabolites are typically found in the liver, which is the primary site of its metabolism.[6]

Metabolism

MOCA undergoes extensive metabolism, a critical step in its detoxification and, paradoxically, its activation to a carcinogenic form. The metabolic activation of MOCA is a multi-step process initiated by N-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, to form N-hydroxy-MOCA.[2] This reactive metabolite can then undergo further conjugation reactions, such as glucuronidation and sulfation.[1] Another metabolic pathway involves N-acetylation.[8]

Excretion

MOCA and its metabolites are primarily excreted from the body in the urine and feces within a few days of exposure.[6] The biological half-life of MOCA in urine is approximately 23 hours.[5] Major urinary metabolites include the N-glucuronide conjugate of MOCA and, to a lesser extent, N-acetylated derivatives.[8] Unmetabolized MOCA is also detected in the urine.[8]

Mechanism of Toxicity

The toxicity of MOCA is largely attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, particularly DNA.

Genotoxicity

The key event in MOCA-induced carcinogenicity is the formation of DNA adducts. The metabolically formed N-hydroxy-MOCA can be further activated, for instance by sulfation, to a highly reactive nitrenium ion. This electrophilic species can covalently bind to DNA bases, forming MOCA-DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.[9] MOCA has been shown to be mutagenic in the Ames test and induces DNA damage.[10][11]

Health Effects of MOCA Exposure

Exposure to MOCA can lead to a range of adverse health effects, from acute irritation to long-term chronic diseases, including cancer.

Acute (Short-Term) Effects

Acute high-level exposure to MOCA can cause irritation and burning sensations to the skin and eyes.[6] In some cases, it can lead to nausea, gastrointestinal distress, and transient kidney damage.[6] Unlike some other aromatic amines, MOCA exposure does not typically cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1]

Chronic (Long-Term) Effects

Chronic exposure to MOCA is of greatest concern due to its carcinogenic potential.

MOCA is a multi-organ carcinogen in experimental animals and is classified as a probable human carcinogen.[1][11]

  • Bladder Cancer: The primary target organ for MOCA-induced cancer in humans is the urinary bladder.[6] Epidemiological studies of workers exposed to MOCA have shown an increased risk of bladder cancer.[10] Animal studies have definitively demonstrated the induction of bladder tumors in dogs following oral administration of MOCA.[8][10]

  • Other Cancers: In animal studies, MOCA has also been shown to induce tumors in the liver, lungs, and mammary glands in rats and mice.[11]

Non-Carcinogenic Chronic Effects

High or repeated exposure to MOCA may also affect the kidneys.[1]

Reproductive and Developmental Toxicity

Currently, there is limited information available on the reproductive and developmental effects of MOCA in humans.

Neurotoxicity

There is no significant evidence to suggest that MOCA is a neurotoxin.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the standardized assessment of MOCA's toxicity.

Carcinogenicity Bioassay: Oral Administration in Dogs

This protocol is based on a key study that demonstrated the carcinogenicity of MOCA in dogs.[8]

  • Test System: Female beagle dogs.

  • Administration: MOCA administered orally via capsule.

  • Dosage: 100 mg/dog, initially 3 days a week for 6 weeks, then 5 days a week for up to 9 years. This dose equated to approximately 8-15 mg/kg body weight/day.[8]

  • Control Group: A concurrent control group of untreated female beagle dogs.

  • Observations:

    • Clinical signs of toxicity, body weight, and food consumption recorded regularly.

    • Hematology and clinical chemistry parameters, including plasma glutamic-pyruvic transaminase (GPT), monitored periodically.

    • Urinalysis, including sediment examination for erythrocytes, leukocytes, and abnormal epithelial cells, performed, especially in the later years of the study.

  • Pathology:

    • Complete necropsy of all animals at termination or when found moribund.

    • All organs and tissues examined macroscopically.

    • Urinary bladder and other selected organs and tissues preserved for histopathological examination.

  • Endpoint: Incidence of urinary bladder tumors and other neoplastic and non-neoplastic lesions.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[11]

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

  • Principle: The test measures the frequency of reverse mutations (reversions) from histidine auxotrophy to prototrophy in the bacterial strains.

  • Procedure:

    • Prepare various concentrations of MOCA dissolved in a suitable solvent (e.g., DMSO).

    • In a test tube, combine the test chemical solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

    • After a brief pre-incubation, the mixture is added to molten top agar (B569324) containing a trace amount of histidine and biotin.

    • The agar mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-related increase in the number of revertant colonies that is at least double the background rate is considered a positive result.

DNA Adduct Analysis: ³²P-Postlabeling Assay

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like MOCA.

  • Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducts are then enriched and radiolabeled with ³²P-ATP and T4 polynucleotide kinase. The labeled adducts are separated by thin-layer chromatography (TLC) and quantified by their radioactivity.

  • Procedure:

    • DNA Isolation: Isolate high-molecular-weight DNA from tissues or cells of interest (e.g., urothelial cells from exposed individuals or target organs from animal studies).

    • DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

    • Adduct Enrichment (Optional but recommended): Use methods like nuclease P1 digestion or butanol extraction to enrich the adducts relative to normal nucleotides.

    • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

    • TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates using a series of developing solvents.

    • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Biomonitoring: Analysis of MOCA in Urine by HPLC-MS/MS

Biomonitoring of urinary MOCA is the most reliable method for assessing occupational exposure.[3]

  • Sample Collection: Collect post-shift urine samples at the end of the work week.[3] To prevent degradation of MOCA metabolites, samples should be preserved with an acid like sulfamic acid.[1]

  • Sample Preparation:

    • For "total" MOCA (free MOCA and its acid-labile conjugates), hydrolyze the urine sample with acid. For "free" MOCA, no hydrolysis is performed.

    • Perform liquid-liquid extraction (e.g., with isooctane) or solid-phase extraction (SPE) to isolate MOCA from the urine matrix.[1]

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C8 or C18 column with a gradient elution of acetonitrile (B52724) and water containing a modifier like formic acid or an acetate (B1210297) buffer.[1]

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for MOCA and its internal standard for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: Generate a calibration curve using standards of known MOCA concentrations. Express urinary MOCA levels as µg/L or normalized to creatinine (B1669602) concentration (µmol/mol creatinine).[6]

Visualization of Pathways

Graphical representations are invaluable for understanding the complex biological processes involved in MOCA toxicity.

MOCA Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of MOCA, leading to the formation of DNA adducts.

MOCA_Metabolism cluster_activation Metabolic Activation cluster_detoxification Detoxification MOCA MOCA (4,4'-Methylene-bis(2-chloroaniline)) N_hydroxy_MOCA N-hydroxy-MOCA MOCA->N_hydroxy_MOCA CYP450 (N-hydroxylation) N_acetyl_MOCA N-acetyl-MOCA MOCA->N_acetyl_MOCA N-acetyltransferase Nitrenium_Ion Nitrenium Ion (Reactive Electrophile) N_hydroxy_MOCA->Nitrenium_Ion Sulfotransferase/ Acetylation Glucuronide_Sulfate Glucuronide/Sulfate Conjugates N_hydroxy_MOCA->Glucuronide_Sulfate UGT/SULT DNA_Adducts MOCA-DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer (e.g., Bladder Cancer) Mutation->Cancer Excretion Excretion (Urine, Feces) N_acetyl_MOCA->Excretion Glucuronide_Sulfate->Excretion

MOCA Metabolic Activation and Detoxification Pathways.
Signaling Pathways in MOCA-Induced Bladder Cancer

While the direct molecular targets of MOCA that initiate signaling cascades are not fully elucidated, its action as a genotoxic carcinogen leads to mutations in key genes that regulate cell growth, proliferation, and survival. The following diagram illustrates major signaling pathways commonly dysregulated in bladder cancer, which are likely to be affected by MOCA-induced mutagenesis.

Bladder_Cancer_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway MOCA_DNA_Adducts MOCA-DNA Adducts (Genotoxic Stress) PI3K PI3K MOCA_DNA_Adducts->PI3K Mutations in key genes Ras Ras MOCA_DNA_Adducts->Ras Mutations in key genes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle ERK->Proliferation Bladder_Cancer Bladder Cancer Cell_Cycle->Bladder_Cancer Proliferation->Bladder_Cancer Apoptosis_Inhibition->Bladder_Cancer Angiogenesis->Bladder_Cancer

Key Signaling Pathways in Bladder Cancer.
Experimental Workflow for Occupational Biomonitoring of MOCA

This workflow outlines the key steps in a typical biomonitoring program for workers potentially exposed to MOCA.

Biomonitoring_Workflow start Start: Worker Identified for Biomonitoring informed_consent Informed Consent and Pre-exposure Questionnaire start->informed_consent sample_collection Urine Sample Collection (Post-shift, End of week) informed_consent->sample_collection sample_preservation Sample Preservation (e.g., Sulfamic Acid) and Storage (-20°C) sample_collection->sample_preservation lab_analysis Laboratory Analysis (HPLC-MS/MS) sample_preservation->lab_analysis data_interpretation Data Interpretation and Comparison to BEI lab_analysis->data_interpretation results_communication Communication of Results (Worker and Employer) data_interpretation->results_communication workplace_assessment Workplace Assessment and Intervention (if needed) data_interpretation->workplace_assessment BEI Exceeded end End of Cycle data_interpretation->end BEI Not Exceeded follow_up Follow-up Biomonitoring results_communication->follow_up workplace_assessment->follow_up follow_up->sample_collection

Workflow for MOCA Biomonitoring.

Conclusion

MOCA presents a significant occupational health hazard, primarily due to its carcinogenic properties. A thorough understanding of its toxicological profile, including its absorption, metabolism, and mechanism of action, is essential for risk assessment and the development of effective safety measures. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers and professionals with the necessary tools to further investigate the toxic effects of MOCA and to develop strategies to mitigate its risks to human health. Continued research into the specific molecular mechanisms underlying MOCA-induced carcinogenesis is crucial for the development of targeted preventive and therapeutic interventions.

References

Physical properties of 4,4'-Methylenebis(2-chloroaniline) including solubility and melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4,4'-Methylenebis(2-chloroaniline)

This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Methylenebis(2-chloroaniline) (CAS No. 101-14-4), with a specific focus on its solubility and melting point. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physical and Chemical Properties

4,4'-Methylenebis(2-chloroaniline), also known as MOCA, is a chlorinated aromatic amine that exists as a tan to colorless crystalline solid at room temperature with a faint amine-like odor.[1] It is primarily used as a curing agent for polyurethane prepolymers and epoxy resins.[2]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₂Cl₂N₂[2][3]
Molecular Weight 267.15 g/mol [2][4]
Appearance Tan-colored pellets or flakes; Colorless to yellow or light brown crystalline solid[2][3][4]
Odor Faint, amine-like[1][3][4]
Melting Point 102-110 °C (A range of values have been reported, including 102-107 °C, 110 °C, and 210-225°F)[1][2][3][5][6][7][8][9]
Density 1.44 g/cm³[4]
Vapor Pressure 0.00001 mmHg at 20-25 °C[3][4]
Log P (Octanol/Water Partition Coefficient) 2.5 - 3.94[5][7][8]

Solubility Profile

The solubility of 4,4'-Methylenebis(2-chloroaniline) varies significantly across different solvents. It is generally characterized as being practically insoluble in water while demonstrating good solubility in a range of organic solvents.[1][4]

Aqueous Solubility

The solubility in water is consistently reported as low:

  • 13.9 mg/L at 24 °C [1][5]

  • <0.1 g/100 mL at 25 °C [6][8]

  • 0.0138 g/L at 20 °C

Organic Solvent Solubility

A study published in the Journal of Chemical & Engineering Data systematically measured the saturated solubility in various organic solvents. The solubility, expressed as a mole fraction, increases with temperature. At the temperatures studied (283.15 K to 328.15 K), the solubility followed a decreasing trend in the following order of solvents: N,N-dimethylacetamide (DMA) > N,N-dimethylformamide (DMF) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > n-butanol > n-propanol > ethanol (B145695) > acetonitrile (B52724) > isopropanol (B130326) > methanol (B129727) > isobutanol > ethylene (B1197577) glycol (EG) > water.[10]

General solubility descriptions from other sources include:

  • Very Soluble: Benzene, diethyl ether, and ethanol.[1]

  • Soluble: Oxygenated solvents, trichloroethylene, toluene, ethoxyethyl acetate, methyl ethyl ketone, tetrahydrofuran, acetone, esters, aromatic hydrocarbons, dimethyl sulfoxide, dimethyl formamide, dilute acids, and carbon tetrachloride.[1][2]

  • Slightly Soluble: Acetonitrile, DMSO, and Methanol.[7][8]

Experimental Protocols

Standard methodologies are employed to determine the physical properties of chemical compounds like 4,4'-Methylenebis(2-chloroaniline).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the saturated solubility of a compound in a specific solvent.[10]

Protocol:

  • An excess amount of the solid 4,4'-Methylenebis(2-chloroaniline) is added to a known volume of the selected solvent in a sealed flask.

  • The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

  • A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a filtered syringe to prevent the transfer of any solid particles.

  • The concentration of the solute in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • This process is repeated at different temperatures to determine the temperature-dependence of the solubility.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using the capillary tube method with a melting point apparatus.

Protocol:

  • A small amount of the dry, powdered 4,4'-Methylenebis(2-chloroaniline) is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point.

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the key physical properties of 4,4'-Methylenebis(2-chloroaniline).

G cluster_0 Workflow for Physical Property Determination cluster_1 Shake-Flask Method cluster_2 Capillary Method start Obtain Pure Sample of 4,4'-Methylenebis(2-chloroaniline) solubility Solubility Determination start->solubility melting_point Melting Point Determination start->melting_point shake_flask_1 Add excess solid to solvent solubility->shake_flask_1 capillary_1 Pack sample into capillary tube melting_point->capillary_1 shake_flask_2 Agitate at constant T to reach equilibrium shake_flask_1->shake_flask_2 shake_flask_3 Sample supernatant shake_flask_2->shake_flask_3 shake_flask_4 Analyze concentration (e.g., HPLC) shake_flask_3->shake_flask_4 report_sol Report Solubility Data (e.g., mg/L vs. Temp) shake_flask_4->report_sol capillary_2 Heat in melting point apparatus capillary_1->capillary_2 capillary_3 Record melting range capillary_2->capillary_3 report_mp Report Melting Point Range capillary_3->report_mp

Caption: Experimental workflow for determining solubility and melting point.

References

4,4'-Methylenebis(2-chloroaniline) CAS number 101-14-4 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Methylenebis(2-chloroaniline) (CAS No. 101-14-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2-chloroaniline), commonly known as MBOCA or MOCA, is a chlorinated aromatic amine with the CAS number 101-14-4. It is primarily utilized as a curing agent for polyurethane prepolymers and epoxy resins to produce durable, high-performance castable rubber products.[1] Despite its industrial utility, MBOCA is a well-documented animal carcinogen and is classified as a probable human carcinogen, posing significant occupational health risks.[2][3] This guide provides a comprehensive technical overview of MBOCA, covering its physicochemical properties, synthesis, toxicological profile, metabolic pathways, and detailed experimental protocols for its analysis. The primary routes of occupational exposure are dermal absorption and inhalation.[4][5] Biological monitoring of urinary MBOCA is the most reliable method for assessing worker exposure.[2]

Chemical and Physical Properties

MBOCA is a crystalline solid at room temperature, ranging from colorless in its pure form to tan or yellow in technical grades.[1][6] It is sparingly soluble in water but soluble in various organic solvents.[6][7] When heated above 200°C, it can undergo an exothermic decomposition reaction that may lead to an explosion in a closed container.[1]

PropertyValueReference
IUPAC Name 4,4'-Methylenebis(2-chlorobenzenamine)[6]
CAS Number 101-14-4[1]
Molecular Formula C₁₃H₁₂Cl₂N₂[2][6]
Molecular Weight 267.15 g/mol [2][6]
Appearance Colorless to yellow/tan crystalline solid/pellets[1][6]
Odor Faint, amine-like[1][2]
Melting Point 110 °C (225-230 °F)[6][7][8]
Density 1.44 g/cm³ at 20 °C[2][7]
Vapor Pressure 1.0 x 10⁻⁵ mmHg at 25 °C[7][9]
Water Solubility 13.9 mg/L at 24 °C[1][7]
Log Kₒw (Octanol/Water Partition Coefficient) 3.94[7][9]
Solubility in Organic Solvents Soluble in acetone, esters, benzene, diethyl ether, ethanol, and hot methyl ethyl ketone.[1][6][7]

Synthesis and Industrial Applications

General Synthesis

MBOCA is commercially produced through the acid-catalyzed condensation reaction of ortho-chloroaniline with formaldehyde.[6][10] Hydrochloric acid is typically used as the catalyst. The reaction proceeds in stages, first forming an intermediate amine salt slurry at a controlled temperature, which is then rearranged at a higher temperature to form the acid salt of MBOCA. The final product is obtained after neutralization with a base, such as sodium hydroxide, followed by washing, drying, and crystallization.[10]

G A o-Chloroaniline + Formaldehyde (in HCl) B Condensation Reaction (30-50°C) A->B C Intermediate Amine Salt (Slurry) B->C D Rearrangement (95-105°C) C->D Heat E MBOCA Acid Salt D->E F Neutralization (e.g., NaOH) E->F Base G Crude MBOCA F->G H Purification (Washing, Drying, Crystallization) G->H I Final Product: 4,4'-Methylenebis(2-chloroaniline) H->I

Caption: Generalized workflow for the industrial synthesis of MBOCA.

Industrial Applications

The primary application of MBOCA is as a curing agent (or chain extender) for polyurethane polymers and epoxy resins. The cured polymers exhibit excellent mechanical properties, such as high durability and shock absorption, making them suitable for manufacturing:

  • Industrial tires, rollers, and conveyor belts[1]

  • Shock-absorption pads[1]

  • Components for jet engines and radar systems[1]

Toxicology and Carcinogenicity

MBOCA is recognized as a significant health hazard. Its carcinogenicity has been demonstrated in multiple animal species, and it is considered a likely human carcinogen.[1][4]

Carcinogenicity Classifications
AgencyClassificationReference
IARC (International Agency for Research on Cancer)Group 1: Carcinogenic to humans[2][11]
NTP (National Toxicology Program)Reasonably Anticipated to be a Human Carcinogen[1][4]
US EPA (Environmental Protection Agency)Group B2: Probable Human Carcinogen[9]
ACGIH (American Conference of Governmental Industrial Hygienists)A2: Suspected Human Carcinogen[3]
Summary of Toxicological Findings
  • Human Data: While human epidemiological data is limited, cases of urinary bladder cancer have been reported in workers occupationally exposed to MBOCA.[1][4][12]

  • Animal Data: Animal studies have consistently shown that MBOCA is carcinogenic. Dietary or subcutaneous administration has caused tumors in multiple organs, including the liver (hepatocellular adenoma/carcinoma), lungs (adenoma/adenocarcinoma), mammary glands (adenocarcinoma), and urinary bladder (transitional-cell carcinoma) in rats, mice, and dogs.[1][4][12][13]

  • Acute Effects: Acute exposure can cause irritation to the skin and eyes.[14] High-level exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, causing symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, death.[14]

  • Genotoxicity: There is strong evidence that MBOCA's carcinogenicity is mediated through a genotoxic mechanism, involving metabolic activation to intermediates that form DNA adducts.[5][6]

Metabolism and Mechanism of Action

The carcinogenicity of MBOCA, like other aromatic amines, is dependent on its metabolic activation. This process occurs primarily in the liver.[15] A critical step is N-hydroxylation, catalyzed by microsomal enzymes, to form N-hydroxy-MBOCA.[15] This intermediate can be further conjugated with glucuronic acid or sulfate (B86663) for excretion. The N-hydroxy metabolite is considered an ultimate carcinogen that can bind covalently to DNA, forming adducts that lead to mutations and initiate tumor development.[5][6][15]

G cluster_activation Metabolic Activation (Liver) cluster_detox Detoxification Pathways cluster_genotox Genotoxic Pathway MBOCA MBOCA (4,4'-Methylenebis(2-chloroaniline)) NHydroxy N-hydroxy-MBOCA (Reactive Intermediate) MBOCA->NHydroxy N-hydroxylation (Microsomal Enzymes) Glucuronide N-glucuronyl MBOCA (Detoxification) MBOCA->Glucuronide Direct Glucuronidation DNAAdducts DNA Adducts NHydroxy->DNAAdducts Covalent Binding NHydroxy->Glucuronide Glucuronidation Sulfate Sulfate Conjugates (Detoxification) NHydroxy->Sulfate Sulfation Mutation Mutations / DNA Damage DNAAdducts->Mutation Cancer Tumor Initiation (Liver, Bladder, Lung) Mutation->Cancer Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Proposed metabolic pathway and genotoxic mechanism of MBOCA.

Occupational Health and Safety

Due to its toxicity, stringent controls are necessary to minimize occupational exposure. The primary routes of exposure are dermal contact with contaminated surfaces and inhalation of dust.[5]

GuidelineValue (8-hr TWA)Agency/Notes
NIOSH REL (Recommended Exposure Limit)0.003 mg/m³NIOSH; Potential occupational carcinogen.[1]
ACGIH TLV (Threshold Limit Value)0.01 ppm (0.11 mg/m³)ACGIH; Skin notation (potential for significant dermal absorption).[1]
OSHA PEL (Permissible Exposure Limit)Not EstablishedOSHA[3]

Experimental Protocols

Protocol for Air Sampling (Based on OSHA Method 71)

This protocol outlines a method for collecting airborne MBOCA.

  • Sampler Preparation: Use a sampling train consisting of two 37-mm glass fiber filters (GFFs) coated with sulfuric acid, housed in a 3-piece cassette.[16]

  • Calibration: Calibrate a personal sampling pump to a flow rate of approximately 1.0 L/min.

  • Sample Collection:

    • Attach the sampling cassette to a worker's breathing zone.

    • Sample air for a duration sufficient to collect a total volume of at least 100 liters for a Time-Weighted Average (TWA) measurement.[16]

  • Sample Handling:

    • After sampling, cap the cassette securely.

    • Within 10 hours of collection, transfer the filters to a glass vial containing 2 mL of deionized water.[16]

  • Analysis: The sample is typically analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).[16]

Protocol for Determination of Urinary MBOCA (Based on NIOSH Method 8302)

This protocol is for the biological monitoring of MBOCA exposure.

  • Sample Collection: Collect 50-100 mL of urine in a polyethylene (B3416737) bottle containing a preservative (e.g., 3 mL of 30% citric acid).[17] Cap immediately and mix.

  • Sample Preparation (Extraction):

    • Thaw the urine sample and pipette a 5-mL aliquot into a culture tube.

    • Adjust the pH to >12 using 10 N NaOH.[17]

    • Add 1 mL of methanol (B129727) and mix.

    • Perform a liquid-liquid extraction by adding 5 mL of a 1:1 diethyl ether:hexane solution. Shake for 2 minutes and centrifuge to separate the phases.[17]

    • Transfer the organic (top) layer to a clean tube. Repeat the extraction twice more, combining all organic phases.

  • Derivatization:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add an internal standard (e.g., 4,4'-Methylenedianiline) and a derivatizing agent such as Heptafluorobutyric anhydride (B1165640) (HFBA).[17]

    • Heat the sample to facilitate the reaction, which makes the MBOCA more volatile and detectable by GC.

  • Cleanup (Optional): Pass the derivatized sample through a Florisil column to remove interferences.[17]

  • Analysis: Analyze the final sample using Gas Chromatography with an Electron Capture Detector (GC-ECD). Quantify against a calibration curve prepared from MBOCA standards.[17]

G cluster_urine Urinary MBOCA Analysis Workflow cluster_air Airborne MBOCA Analysis Workflow U_Start Urine Sample Collection (+ Preservative) U_pH pH Adjustment (pH > 12 with NaOH) U_Start->U_pH U_Extract Liquid-Liquid Extraction (Ether/Hexane) U_pH->U_Extract U_Deriv Derivatization (e.g., with HFBA) U_Extract->U_Deriv U_GC Analysis by GC-ECD U_Deriv->U_GC U_Result Quantification of MBOCA (μg/L) U_GC->U_Result A_Start Air Sample Collection (Acid-coated Filter) A_Extract Solvent Extraction (Methanol/Water) A_Start->A_Extract A_HPLC Analysis by HPLC-UV or GC-ECD A_Extract->A_HPLC A_Result Quantification of MBOCA (mg/m³) A_HPLC->A_Result

Caption: Typical analytical workflows for MBOCA in urine and air samples.

References

Synonyms and trade names for 4,4'-Methylenebis(2-chloroaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2-chloroaniline), a chemical compound of significant industrial and research interest. This document consolidates its various synonyms and trade names, presents key quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and analysis.

Chemical Identification: Synonyms and Trade Names

4,4'-Methylenebis(2-chloroaniline), with the CAS Number 101-14-4, is known by a multitude of synonyms and trade names in industrial and scientific contexts.[1][2][3][4][5][6][7][8][9][10] Accurate identification is crucial for safety, regulatory compliance, and research purposes.

Type Name
Common Abbreviations MOCA, MBOCA
IUPAC Name 4,4'-Methylenebis(2-chloroaniline)
Systematic Names 4,4'-Methylenebis(2-chlorobenzenamine), 2,2'-Dichloro-4,4'-methylenedianiline, 3,3'-Dichloro-4,4'-diaminodiphenylmethane, Bis(4-amino-3-chlorophenyl)methane
Trade Names Bisamine A, Bisamine S, CL-MDA, Cuamine M, Cuamine MT, Curalin M, Curene 442, Cyanaset, DACPM, Diamet KH, Diamet X, LD 813, Millionate M, Quodorole

Quantitative Data Summary

This section summarizes the key physical, chemical, and toxicological properties of 4,4'-Methylenebis(2-chloroaniline) in tabular format for easy reference and comparison.

Physical and Chemical Properties
Property Value References
Molecular Formula C13H12Cl2N2[10]
Molecular Weight 267.15 g/mol [10]
Appearance Colorless to light brown crystalline solid or pellets with a faint amine-like odor.[1][3]
Melting Point 102-107 °C[11][12]
Boiling Point 202-214 °C at 0.3 mmHg[11]
Solubility Slightly soluble in water; soluble in dilute acids, diethyl ether, and benzene.[10]
Vapor Pressure 0.00001 mmHg at 25 °C[13]
Toxicological Data
Parameter Value Species References
Carcinogenicity Probable human carcinogen (IARC Group 2A)Human[6][7]
Target Organs Liver, lungs, bladderAnimal studies[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4,4'-Methylenebis(2-chloroaniline).

Synthesis of 4,4'-Methylenebis(2-chloroaniline)

This protocol is based on the condensation reaction of o-chloroaniline with formaldehyde (B43269).

Materials:

  • o-Chloroaniline

  • Formaldehyde (37% solution)

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, mix o-chloroaniline, hydrochloric acid, and water. Agitate the mixture and blanket with nitrogen.

  • Slowly add a 37% solution of formaldehyde to the resulting slurry while maintaining the temperature at 40-50 °C.

  • After the addition of formaldehyde is complete, raise the temperature to 95 °C over a period of one hour. The suspended solids will dissolve, forming a homogeneous mass.

  • Maintain the temperature at 95-102 °C for two hours to form the hydrochloride salt of MOCA.

  • Neutralize the reaction mixture by slowly adding a 30% aqueous solution of sodium hydroxide while maintaining the temperature at 95-102 °C.

  • Allow the mixture to settle, which will result in the formation of an aqueous phase and an organic phase.

  • Separate the organic phase by decantation.

  • Wash the organic phase twice with water at approximately 100 °C.

  • Dry the washed organic phase by heating to 150 °C under a reduced pressure of 0.5 mm Hg and then filter by suction.

  • Cool the filtered product in a nitrogen atmosphere to obtain crystallized 4,4'-Methylenebis(2-chloroaniline).

Analysis of 4,4'-Methylenebis(2-chloroaniline) in Urine by HPLC

This method describes the determination of "free" and "total" 4,4'-Methylenebis(2-chloroaniline) in urine samples using High-Performance Liquid Chromatography (HPLC) with UV and electrochemical detection.[15]

Sample Preparation:

  • For "total" MOCA, hydrolyze a 20 mL urine sample. For "free" MOCA, use a non-hydrolyzed 20 mL urine sample.

  • Extract the MOCA from the urine sample with isooctane (B107328).

  • Evaporate the isooctane extract to dryness.

  • Dissolve the residue in 4 mL of 2x10⁻² M aqueous hydrochloric acid.

HPLC Conditions:

  • Column: Reversed-phase C8 column (5 µm, 250 mm x 4 mm)

  • Mobile Phase: 50% acetonitrile (B52724) in water containing 0.4% acetate (B1210297) buffer solution (pH 4.6), isocratic elution.

  • Detection:

    • UV detection at 244 nm.

    • Electrochemical detection in oxidation mode (0.9 V) with an Ag/AgCl reference electrode.

  • Injection Volume: 20 µL

  • Run Time: 20 minutes

Quantification:

  • Prepare a standard curve of MOCA in human urine over a linear range of 5-500 µg/L.

  • The detection limit is approximately 1 µg/L for a 20 µL injection volume.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for determining 4,4'-Methylenebis(2-chloroaniline) in a urine sample.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis urine_sample 20 mL Urine Sample hydrolysis Hydrolysis (for 'total' MOCA) urine_sample->hydrolysis extraction Isooctane Extraction urine_sample->extraction for 'free' MOCA hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation dissolution Dissolution in HCl evaporation->dissolution hplc_injection Inject 20 µL into HPLC dissolution->hplc_injection separation C8 Reversed-Phase Separation hplc_injection->separation detection UV (244 nm) and Electrochemical (0.9 V) Detection separation->detection quantification Quantification against Standard Curve detection->quantification

Caption: Analytical workflow for the determination of 4,4'-Methylenebis(2-chloroaniline) in urine.

References

The Genotoxic Cascade of MOCA: A Technical Guide to its Molecular Interactions and DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MOCA, is an aromatic amine widely used as a curing agent for polyurethane elastomers and epoxy resins. Despite its industrial importance, MOCA is a recognized genotoxic and carcinogenic compound, posing a significant occupational health risk. The carcinogenicity of MOCA is intrinsically linked to its metabolic activation and the subsequent formation of covalent DNA adducts, which can lead to mutations and initiate tumorigenesis. This technical guide provides an in-depth exploration of the molecular interactions of MOCA, detailing the signaling pathways involved in its metabolic activation, the quantitative landscape of DNA adduct formation, and the experimental protocols for their detection and analysis.

Metabolic Activation and Signaling Pathway of MOCA

The genotoxicity of MOCA is not inherent to the parent molecule but arises from its metabolic activation, primarily in the liver. This process is a multi-step enzymatic cascade that converts the relatively inert MOCA into a highly reactive electrophile capable of binding to DNA. The key transformation is the N-hydroxylation of one of the amino groups, a reaction catalyzed by the cytochrome P450 (CYP) family of enzymes. While the specific human CYP isozymes responsible for MOCA's N-hydroxylation have not been definitively identified in the available literature, studies on other primary aromatic amines strongly implicate the involvement of CYP1A2. Following N-hydroxylation, the resulting N-hydroxy-MOCA is considered the proximate carcinogenic metabolite. This intermediate can then be further bioactivated, for example, through O-acetylation by N-acetyltransferases (NATs), to form a highly unstable and reactive nitrenium ion that readily attacks nucleophilic sites on DNA bases.

MOCA_Metabolic_Activation cluster_cyp Phase I Metabolism (Liver) cluster_nat Phase II Metabolism MOCA MOCA (4,4'-Methylenebis(2-chloroaniline)) N_hydroxy_MOCA N-hydroxy-MOCA MOCA->N_hydroxy_MOCA N-hydroxylation Nitrenium_Ion Nitrenium Ion (Electrophilic Intermediate) N_hydroxy_MOCA->Nitrenium_Ion O-acetylation DNA_Adducts MOCA-DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA CYP Cytochrome P450 (e.g., CYP1A2) NAT N-acetyltransferase (NAT)

Metabolic activation pathway of MOCA leading to DNA adduct formation.

Quantitative Analysis of MOCA-DNA Adduct Formation

The formation of MOCA-DNA adducts has been quantified in various experimental systems, providing insights into the dose-response relationship, tissue specificity, and persistence of this form of DNA damage. The primary adducts identified are N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol and N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene.[1][2] The levels of these adducts are typically measured using sensitive techniques such as ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes quantitative data from selected studies.

Species/SystemTissue/Cell TypeExposure/DoseAdduct LevelReference
Rat (Sprague-Dawley)Liver281 µmol/kg (oral)49.11 pmol/mg DNA (at 24h)[3]
Rat (Sprague-Dawley)Liver281 µmol/kg (dermal)0.38 pmol/mg DNA (at 24h)[3]
HumanExfoliated Urothelial CellsAcute occupational exposure516 adducts/10⁸ nucleotides (at 4h)[4]
Human Uroepithelial Cells (in vitro)HUC-PC cell line10 µM N-hydroxy-MOCA430 ± 23 fmol/µg DNA[5]

Experimental Protocols

Detection of MOCA-DNA Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for the detection of DNA adducts, capable of identifying as little as one adduct in 10⁹⁻¹⁰ normal nucleotides.[6]

Materials:

  • DNA sample (10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • TLC developing solvents

Procedure:

  • DNA Digestion: The DNA sample is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched by treatment with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the more resistant adducted nucleotides as 3'-monophosphates.

  • Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by incubation with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting of the excised TLC spots.

Analysis of MOCA-DNA Adducts by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry offers high specificity and sensitivity for the identification and quantification of known DNA adducts.

Materials:

  • DNA sample (50-100 µg)

  • Nuclease P1, phosphodiesterase I, and alkaline phosphatase

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Mobile phases (e.g., acetonitrile (B52724) and water with formic acid)

  • Authentic standards of MOCA-DNA adducts

Procedure:

  • DNA Digestion: The DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of nuclease P1, phosphodiesterase I, and alkaline phosphatase.

  • Chromatographic Separation: The digested DNA sample is injected onto the HPLC system. The deoxynucleosides, including the MOCA adducts, are separated on a C18 column using a gradient elution with acetonitrile and water containing a small percentage of formic acid.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the target MOCA-DNA adducts.

  • Quantification: The adducts are quantified by comparing the peak areas of the sample adducts to a standard curve generated from authentic standards.

Genotoxicity Workflow and Logical Relationships

The genotoxic cascade of MOCA involves a series of interconnected events, from initial exposure to the potential for cancer initiation. This workflow highlights the critical steps and their logical relationships.

MOCA_Genotoxicity_Workflow Exposure MOCA Exposure (Dermal, Inhalation, Oral) Absorption Absorption & Distribution Exposure->Absorption Metabolism Metabolic Activation (N-hydroxylation) Absorption->Metabolism Adduct_Formation DNA Adduct Formation Metabolism->Adduct_Formation DNA_Repair DNA Repair (e.g., NER) Adduct_Formation->DNA_Repair Apoptosis Apoptosis (Cellular Defense) Adduct_Formation->Apoptosis Mutation Mutation (Replication of Damaged DNA) Adduct_Formation->Mutation Replication Error DNA_Repair->Adduct_Formation Unrepaired Adducts Carcinogenesis Carcinogenesis (Tumor Initiation) Mutation->Carcinogenesis

Logical workflow of MOCA-induced genotoxicity.

Upon exposure, MOCA is absorbed and distributed throughout the body, with the liver being the primary site of metabolic activation. The formation of MOCA-DNA adducts represents a critical genotoxic event. These adducts can be recognized and removed by cellular DNA repair mechanisms, such as Nucleotide Excision Repair (NER), which is responsible for excising bulky DNA lesions.[7] If the DNA damage is extensive, it may trigger apoptosis (programmed cell death) as a protective measure to eliminate heavily damaged cells. However, if the adducts are not repaired before DNA replication, they can lead to misincorporation of nucleotides, resulting in mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can ultimately lead to the initiation of carcinogenesis. MOCA has been shown to induce micronuclei and unscheduled DNA synthesis in rodent hepatocytes, providing further evidence of its genotoxic potential.[1]

Conclusion

The genotoxicity and carcinogenicity of MOCA are well-established and are directly linked to its metabolic activation and the formation of DNA adducts. Understanding the molecular mechanisms underlying these processes is crucial for risk assessment, the development of biomarkers for exposure and effect, and the implementation of preventative measures in occupational settings. This technical guide has provided a comprehensive overview of the current knowledge on MOCA's molecular interactions, including its metabolic activation pathway, quantitative data on DNA adduct formation, and the experimental methodologies used for their analysis. Further research is warranted to definitively identify the specific human CYP450 isozymes involved in MOCA metabolism and to fully elucidate the mutational signature of MOCA-induced DNA damage, which will provide deeper insights into its carcinogenic mechanism.

References

Thermal decomposition properties of 4,4'-Methylenebis(2-chloroaniline)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition Properties of 4,4'-Methylenebis(2-chloroaniline) (MOCA)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 4,4'-Methylenebis(2-chloroaniline) (MOCA) is a hazardous substance and should only be handled by trained professionals in appropriate laboratory settings.

Executive Summary

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins. A critical aspect of its chemical profile is its thermal instability. This guide provides a comprehensive overview of the thermal decomposition properties of MOCA, synthesizing available data on its hazardous decomposition, though specific quantitative experimental data from dedicated thermal analysis studies are notably scarce in publicly available literature.

Thermal Hazard Overview

MOCA is known to undergo a vigorous, exothermic, and self-sustaining decomposition reaction when subjected to elevated temperatures. This poses a significant safety risk, as the reaction can be explosive if it occurs within a confined space.

Key Hazard Information:

  • Decomposition Onset: The decomposition is reported to begin at temperatures above 200°C (392°F)[1]. The Agency for Toxic Substances and Disease Registry (ATSDR) suggests decomposition may occur if MOCA is heated above 205°C[2].

  • Exothermic Nature: The decomposition is exothermic, meaning it releases a significant amount of heat, which can accelerate the reaction rate, leading to a thermal runaway.

  • Self-Sustaining Reaction: Once initiated, the decomposition can proceed without an external heat source.

  • Explosion Hazard: In a closed container, the rapid generation of gaseous decomposition products can lead to a dangerous pressure buildup and subsequent explosion[1].

Physicochemical Properties

A summary of the relevant physical and chemical properties of MOCA is provided in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₂Cl₂N₂[3]
Molecular Weight 267.15 g/mol [3]
Appearance Tan-colored pellets or flakes with a faint, amine-like odor[4]
Melting Point 102-107 °C[3]
Boiling Point 202-214 °C at 0.3 mmHg[3]
Flash Point 113 °C (closed cup)[3]

Thermal Analysis Data

Data Gap:

  • Thermogravimetric Analysis (TGA): No specific TGA data, including onset of decomposition temperature, peak decomposition temperature, and mass loss percentages at various temperatures, were found.

  • Differential Scanning Calorimetry (DSC): No DSC thermograms detailing the enthalpy of decomposition (heat released) were identified in the public domain.

The absence of this data highlights a significant knowledge gap in the thermal hazard assessment of MOCA.

Experimental Protocols for Thermal Analysis

While specific experimental data for MOCA is lacking, standard methodologies are employed to characterize the thermal decomposition of chemical substances. The following outlines the general experimental protocols for the key analytical techniques that would be required for a thorough investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Typical Experimental Protocol:

  • A small, representative sample of MOCA (typically 5-10 mg) is placed in a tared TGA pan (e.g., aluminum or platinum).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

  • The instrument continuously records the sample mass as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Typical Experimental Protocol:

  • A small amount of MOCA (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere.

  • The instrument measures the differential heat flow required to maintain both pans at the same temperature.

  • The resulting DSC thermogram (heat flow vs. temperature) shows endothermic (melting) and exothermic (decomposition) events, from which the enthalpy of these transitions can be calculated.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Typical Experimental Protocol:

  • A microgram-scale sample of MOCA is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 600 °C, 900 °C) in an inert atmosphere[5].

  • The decomposition products (pyrolysates) are swept into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

G Figure 1: General Experimental Workflow for MOCA Thermal Hazard Assessment cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Analysis and Interpretation Sample MOCA Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating under inert atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating under inert atmosphere PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Rapid heating (pyrolysis) TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Mechanism Postulation of Decomposition Mechanism TGA_Data->Mechanism DSC_Data->Mechanism PyGCMS_Data->Mechanism

Caption: General Experimental Workflow for MOCA Thermal Hazard Assessment

Logical Relationship of Thermal Decomposition Hazards

G Figure 2: Logical Relationship of MOCA's Thermal Decomposition Hazards MOCA 4,4'-Methylenebis(2-chloroaniline) (MOCA) Heating Heating > 200°C MOCA->Heating Decomposition Exothermic & Self-Sustaining Decomposition Heating->Decomposition Gas Generation of Gaseous Products Decomposition->Gas Open Open System Gas->Open Closed Closed System Gas->Closed Pressure Pressure Buildup Explosion Explosion Pressure->Explosion Release Release of Toxic Fumes Open->Release Closed->Pressure

Caption: Logical Relationship of MOCA's Thermal Decomposition Hazards

Decomposition Products and Mechanism

The specific chemical products resulting from the thermal decomposition of MOCA are not detailed in the available literature. Similarly, a definitive reaction mechanism has not been published. Identifying the decomposition products through techniques like Py-GC-MS would be the first step in postulating a potential degradation pathway. Given the structure of MOCA, it is plausible that the decomposition involves the cleavage of the methylene (B1212753) bridge and the breakdown of the aromatic rings, potentially generating smaller chlorinated and nitrogen-containing organic compounds, as well as inorganic products like hydrogen chloride.

Conclusion and Recommendations

The thermal decomposition of 4,4'-Methylenebis(2-chloroaniline) presents a significant and well-documented hazard, characterized by an exothermic and potentially explosive reaction at temperatures exceeding 200°C. However, there is a critical lack of publicly available, detailed experimental data from standard thermal analysis techniques.

For any organization handling MOCA, it is strongly recommended to:

  • Conduct Comprehensive Thermal Hazard Testing: Perform TGA and DSC analyses to determine precise decomposition temperatures and the energy released.

  • Analyze Decomposition Products: Utilize techniques such as Py-GC-MS to identify the gaseous products of decomposition to better understand the risks associated with exposure to fumes.

  • Implement Strict Temperature Controls: Ensure that all processes involving MOCA are maintained well below its decomposition temperature.

  • Ensure Adequate Venting: In situations where heating MOCA is unavoidable, ensure robust engineering controls, including pressure relief systems, are in place to prevent explosions.

  • Consult Safety Data Sheets: Always refer to the most current Safety Data Sheet for handling, storage, and emergency procedures.

References

Methodological & Application

Synthesis of High-Performance Polyurethane Elastomers Using 4,4'-Methylenebis(2-chloroaniline) (MOCA) as a Curing Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a highly effective aromatic diamine curing agent (or chain extender) for polyurethane prepolymers.[1] For decades, it has been the preferred choice in the European cast polyurethane industry for producing tough, durable, and high-performance elastomers.[1] MOCA-cured polyurethanes are renowned for their exceptional mechanical properties, including high tensile strength, excellent abrasion resistance, high load-bearing capacity, and superior thermal stability.[1][2][3] These characteristics make them suitable for a wide range of demanding applications, such as industrial rollers, wheels, seals, gaskets, and mining equipment.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of polyurethane elastomers using MOCA as a curing agent. It is intended for researchers, scientists, and professionals in drug development who may utilize these materials for various applications, including the development of advanced medical devices or drug delivery systems where robust and biocompatible materials are required.

Chemical and Physical Properties of MOCA

A thorough understanding of the properties of MOCA is crucial for its safe handling and effective use in polyurethane synthesis.

PropertyValue
Chemical Name 4,4'-Methylenebis(2-chloroaniline)
CAS Number 101-14-4
Appearance Light yellow granular solid
Molecular Weight 267.16 g/mol
Equivalent Weight 133.58 g/eq
Melting Point 98-107 °C
Purity ≥ 99%
Moisture Content < 0.30%
Specific Gravity @ 24°C 1.44 g/cm³
Specific Gravity @ 107°C 1.26 g/cm³

Source:[1][3]

Polyurethane Synthesis: Chemical Pathway

The synthesis of polyurethane elastomers using a prepolymer and a diamine curing agent like MOCA involves a two-step process. First, a diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with MOCA, which acts as a chain extender, to form the final cross-linked polyurethane-urea elastomer.

G Chemical Reaction Pathway for MOCA-Cured Polyurethane Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer + Polyol Polyol (e.g., PTMEG, Polyester) Polyol->Prepolymer + Polyurethane Polyurethane-Urea Elastomer Prepolymer->Polyurethane + MOCA MOCA (Curing Agent) MOCA->Polyurethane +

Caption: Polyurethane-urea synthesis via prepolymer and MOCA.

Experimental Protocols

Stoichiometry Calculation

Accurate stoichiometric calculation is critical for achieving the desired properties in the final polyurethane elastomer. The ratio of the curative (MOCA) to the prepolymer is typically expressed as a percentage of the theoretical amount of curative required to react with all the free isocyanate (-NCO) groups in the prepolymer. This is often referred to as the stoichiometry or index. A stoichiometry of 95% means that 95% of the isocyanate groups are chain-extended by the curative.[4]

The amount of MOCA required (in parts per hundred parts of prepolymer, pph) can be calculated using the following formula:

pph of MOCA = (Equivalent Weight of MOCA × %NCO of Prepolymer × Desired Stoichiometry) / 42

Where:

  • Equivalent Weight of MOCA: 133.58 g/eq[3]

  • %NCO of Prepolymer: This value is provided by the prepolymer manufacturer.

  • Desired Stoichiometry: Typically ranges from 85% to 105% for TDI-based prepolymers and 95% to 100% for MDI-based prepolymers.[4] A lower stoichiometry generally increases crosslinking and improves dynamic properties, while a higher stoichiometry enhances tear strength and flex life.[4]

  • 42: The molecular weight of the NCO group.

Example Calculation:

For a prepolymer with a %NCO of 4.2% and a desired stoichiometry of 95% :

pph of MOCA = (133.58 × 4.2 × 0.95) / 42 pph of MOCA ≈ 12.69 parts

This means that for every 100 parts by weight of the prepolymer, 12.69 parts by weight of MOCA should be used.

Synthesis and Casting Protocol

This protocol outlines the general steps for the synthesis and casting of a MOCA-cured polyurethane elastomer.

Materials and Equipment:

  • Isocyanate-terminated polyurethane prepolymer

  • MOCA (granular)

  • Oven or heating mantle for melting and preheating

  • Vacuum chamber for degassing

  • Mixing vessel (chemically resistant)

  • Mechanical stirrer

  • Mold (pre-treated with a release agent)

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat.

Workflow Diagram:

G Experimental Workflow for MOCA-Cured Polyurethane Synthesis cluster_prep Preparation cluster_reaction Reaction & Casting cluster_curing Curing Melt_MOCA Melt MOCA (110-120°C) Mix Mix Prepolymer and MOCA Melt_MOCA->Mix Preheat_Prepolymer Preheat & Degas Prepolymer (80-85°C) Preheat_Prepolymer->Mix Preheat_Mold Preheat Mold (100-110°C) Pour Pour into Mold Preheat_Mold->Pour Mix->Pour Pre_Cure Pre-Cure (100-110°C, 30-60 min) Pour->Pre_Cure Demold Demold Pre_Cure->Demold Post_Cure Post-Cure (100-110°C, 16-24 hrs) Demold->Post_Cure

Caption: Step-by-step workflow for polyurethane synthesis with MOCA.

Procedure:

  • Preparation of MOCA: Melt the solid MOCA granules in an oven at 110-120°C. It is crucial not to exceed 125°C to avoid decomposition.

  • Preparation of Prepolymer: Preheat the polyurethane prepolymer to 80-85°C. Degas the prepolymer under vacuum (below 30 mmHg) to remove any dissolved air bubbles, which can cause defects in the final product.

  • Mold Preparation: Preheat the mold to 100-110°C to ensure proper curing and prevent surface defects.

  • Mixing: Once the MOCA is fully melted and the prepolymer is at the correct temperature and degassed, add the calculated amount of MOCA to the prepolymer. Mix thoroughly for a short period (typically 30-60 seconds) until a homogeneous mixture is achieved. Avoid excessive mixing, which can introduce air bubbles.

  • Casting: Promptly pour the mixture into the preheated mold. The pot life (working time) for MOCA-cured systems is typically in the range of 8-10 minutes.

  • Pre-Curing: Place the filled mold in an oven at 100-110°C for 30-60 minutes to allow the elastomer to solidify sufficiently for demolding.

  • Demolding: Carefully remove the cured part from the mold.

  • Post-Curing: For optimal physical properties, post-cure the demolded part in an oven at 100-110°C for at least 16 hours. Full physical properties will continue to develop over 7-14 days at ambient temperature.

Quantitative Data: Typical Properties of MOCA-Cured Polyurethane Elastomers

The mechanical properties of the final polyurethane elastomer can be tailored by the choice of prepolymer and the stoichiometry. The following table summarizes typical physical properties of a polyurethane elastomer cured with MOCA.

PropertyTest MethodTypical Value
Hardness ASTM D224090-95 Shore A
Tensile Strength ASTM D41240-50 MPa
Elongation at Break ASTM D412300-450%
Tear Strength (Die C) ASTM D62470-90 kN/m
Compression Set (22h @ 70°C) ASTM D39520-30%
Abrasion Resistance (Tabor) ASTM D406020-40 mg loss

Note: These values are indicative and can vary depending on the specific prepolymer and processing conditions.

Safety Considerations

MOCA is classified as a suspected human carcinogen. Therefore, it is imperative to handle it with appropriate personal protective equipment in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures.

Conclusion

The use of 4,4'-Methylenebis(2-chloroaniline) (MOCA) as a curing agent allows for the synthesis of high-performance polyurethane elastomers with a desirable balance of physical and mechanical properties. By carefully controlling the stoichiometry and processing parameters as outlined in these protocols, researchers can produce materials with consistent and reproducible characteristics suitable for a variety of advanced applications.

References

Protocol for the Utilization of MOCA as a Crosslinking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic diamine curing agent widely employed for epoxy resins. Its unique chemical structure imparts a combination of desirable properties to the cured epoxy system, including enhanced mechanical strength, high thermal stability, and excellent chemical resistance.[1] The crosslinking process involves the reaction of the primary amine groups on the MOCA molecule with the epoxide groups of the epoxy resin, forming a rigid, three-dimensional thermoset network. This document provides a detailed protocol for the use of MOCA as a crosslinking agent for epoxy resins, including stoichiometric calculations, curing procedures, and expected material properties.

Data Presentation

The following tables summarize the typical mechanical and thermal properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a stoichiometric amount of MOCA. It is important to note that these values can vary depending on the specific epoxy resin, curing and post-curing conditions, and the presence of any additives or fillers.

Table 1: Mechanical Properties of MOCA-Cured DGEBA Epoxy Resin

PropertyTypical Value
Tensile Strength75 - 90 MPa
Young's Modulus2.8 - 3.5 GPa
Elongation at Break3 - 5%

Table 2: Thermal Properties of MOCA-Cured DGEBA Epoxy Resin

PropertyTypical Value
Glass Transition Temperature (Tg)150 - 170 °C
Coefficient of Thermal Expansion (CTE)50 - 65 µm/m·°C

Experimental Protocols

This section outlines the detailed methodologies for the preparation and curing of epoxy resins using MOCA as the crosslinking agent.

Materials Required
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (Epoxy Equivalent Weight [EEW] of 182-192 g/eq is common).

  • Curing Agent: 4,4'-Methylenebis(2-chloroaniline) (MOCA). MOCA is a solid at room temperature and must be melted before use.[2]

  • Solvent (Optional): Acetone or a similar solvent for cleaning equipment.

  • Mixing Containers: Disposable, clean, and dry containers (e.g., polypropylene (B1209903) cups).

  • Stirring Rods: Glass or metal.

  • Heating and Curing Equipment: A well-ventilated oven with precise temperature control.

  • Molds: Pre-treated with a mold release agent.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat. MOCA is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Stoichiometric Calculation

The optimal performance of the cured epoxy is achieved when a stoichiometric balance is maintained between the epoxy groups of the resin and the amine hydrogen atoms of the MOCA curing agent.

The calculation for the required amount of MOCA in parts per hundred of resin (phr) is as follows:

phr of MOCA = (Amine Hydrogen Equivalent Weight of MOCA / Epoxy Equivalent Weight of Resin) x 100

  • Epoxy Equivalent Weight (EEW): This value is provided by the resin manufacturer and represents the weight of resin in grams that contains one equivalent of epoxide groups.

  • Amine Hydrogen Equivalent Weight (AHEW) of MOCA: MOCA (C₁₃H₁₂Cl₂N₂) has a molecular weight of approximately 267.16 g/mol . Each molecule has two primary amine groups, and each primary amine group has two reactive hydrogen atoms, for a total of four reactive hydrogens. Therefore, the AHEW of MOCA is calculated as: AHEW = Molecular Weight / Number of active hydrogens = 267.16 / 4 = 66.79 g/eq.

Example Calculation:

For an epoxy resin with an EEW of 188 g/eq:

phr of MOCA = (66.79 g/eq / 188 g/eq) x 100 ≈ 35.5 phr

This means that for every 100 grams of epoxy resin, 35.5 grams of MOCA should be used.

Curing Procedure
  • Preparation of MOCA: MOCA is a solid at room temperature with a melting point of around 104-108°C. It must be carefully melted in a ventilated oven at approximately 110-120°C until it becomes a clear, amber liquid. Avoid overheating, which can cause degradation.

  • Preparation of Epoxy Resin: If the epoxy resin is highly viscous, it can be preheated to 50-60°C to reduce its viscosity and facilitate mixing.

  • Mixing:

    • Accurately weigh the desired amount of preheated epoxy resin into a clean, dry mixing container.

    • Carefully weigh the calculated stoichiometric amount of molten MOCA and add it to the epoxy resin.

    • Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. The mixture should be clear and free of streaks.

  • Degassing (Optional but Recommended): To remove any entrapped air bubbles introduced during mixing, place the mixture in a vacuum chamber at room temperature for 5-10 minutes, or until the bubbling subsides.

  • Casting: Pour the degassed mixture into the prepared molds.

  • Curing Schedule:

    • Initial Cure: Place the molds in a preheated oven at 80°C for 2 hours.

    • Post-Cure: After the initial cure, increase the oven temperature to 150°C and continue to cure for an additional 4 hours. A gradual ramp-up of temperature is recommended to minimize internal stresses.

  • Cooling: After the post-cure is complete, turn off the oven and allow the cured parts to cool slowly to room temperature inside the oven to prevent thermal shock and warping.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Mixing Mixing and Heating Epoxy->Mixing MOCA MOCA (with primary amine groups) MOCA->Mixing Crosslinked Crosslinked Epoxy Network (Thermoset Polymer) Mixing->Crosslinked Formation of C-N bonds and 3D network

Caption: Chemical reaction pathway of MOCA and epoxy resin.

G start Start melt_moca Melt MOCA (110-120°C) start->melt_moca preheat_epoxy Preheat Epoxy Resin (50-60°C) start->preheat_epoxy weigh Weigh Epoxy and MOCA (Stoichiometric Ratio) melt_moca->weigh preheat_epoxy->weigh mix Thoroughly Mix (3-5 minutes) weigh->mix degas Degas Mixture (Vacuum) mix->degas cast Cast into Molds degas->cast initial_cure Initial Cure (80°C for 2 hours) cast->initial_cure post_cure Post-Cure (150°C for 4 hours) initial_cure->post_cure cool Slow Cool to RT post_cure->cool end End cool->end

Caption: Experimental workflow for curing epoxy with MOCA.

References

Application Note: Determination of 4,4'-Methylenebis(2-chloroaniline) (MOCA) in Human Urine by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MOCA, is a widely used curing agent for polyurethane elastomers and epoxy resins. Due to its classification as a potential human carcinogen, monitoring occupational exposure is critical. Biological monitoring of MOCA in urine is an effective method to assess worker exposure.[1] This application note provides a detailed protocol for the quantification of "total" MOCA (free MOCA and its conjugated metabolites) in human urine using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves enzymatic hydrolysis to release conjugated MOCA, followed by a robust Solid-Phase Extraction (SPE) procedure for sample clean-up and concentration, ensuring high sensitivity and selectivity.

Principle

In the body, MOCA is metabolized and excreted in urine as both the free parent compound and, more significantly, as a heat-labile glucuronide conjugate.[2] To accurately assess total exposure, a hydrolysis step is necessary to cleave the glucuronide moiety. This protocol utilizes β-glucuronidase for enzymatic hydrolysis. Following hydrolysis, the sample is purified and concentrated using a C18 solid-phase extraction cartridge. The analyte is then eluted, and the eluate is evaporated and reconstituted in the mobile phase. Quantification is achieved by reversed-phase HPLC with UV detection at 244 nm.[1]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with UV detector

    • Reversed-phase C8 or C18 column (e.g., 5 µm, 250 mm x 4.6 mm)[1]

    • Solid-Phase Extraction (SPE) vacuum manifold and cartridges (e.g., C18, 500 mg)

    • Centrifuge

    • Nitrogen evaporator

    • pH meter

    • Vortex mixer

    • Analytical balance

    • Glassware (volumetric flasks, pipettes, test tubes)

  • Reagents:

Preparation of Standards and Solutions
  • MOCA Stock Solution (100 µg/mL): Accurately weigh 10 mg of MOCA standard and dissolve in 100 mL of methanol. Store at 4°C.

  • Working Standard Solutions (0.5 - 50 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol/water (50:50, v/v).

  • Calibration Standards (in-matrix): Spike appropriate volumes of the working standard solutions into control urine to prepare calibration standards ranging from 5 to 500 µg/L.[1]

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in control urine in the same manner as calibration standards.

Sample Preparation Protocol
  • Sample Collection: Collect 10-20 mL of urine in a polyethylene (B3416737) container. If not analyzed immediately, add a preservative such as sulfamic acid and store at -20°C.[1]

  • Hydrolysis:

    • Pipette 5 mL of the urine sample (or calibrator/QC) into a glass tube.

    • Adjust the pH to 5.0 using sodium acetate buffer.

    • Add 50 µL of β-glucuronidase solution.

    • Vortex and incubate in a water bath at 37°C for 16-18 hours (overnight).[3]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

    • Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic substances. Follow with a wash of 5 mL of 5% methanol in water.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

    • Elution: Elute the MOCA from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Analysis Protocol
  • Chromatographic Conditions: The following conditions provide a robust method for MOCA analysis.

ParameterCondition
Column Reversed-Phase C8, 5 µm, 250 mm x 4.6 mm[1]
Mobile Phase 50% Acetonitrile in water with 0.4% acetate buffer (pH 4.6)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[1]
Column Temperature 30°C
Detector UV at 244 nm[1]
Run Time 20 minutes[1]

Data Presentation

The performance of this method has been validated to ensure reliable and accurate results. The following table summarizes the key quantitative validation parameters.

Validation ParameterResult
Linearity Range 5 - 500 µg/L[1]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1 µg/L[1][4]
Limit of Quantitation (LOQ) 5 µg/L[1]
Accuracy (Recovery) 94% ± 3%[1]
Precision (Repeatability, %RSD) 1.3% to 5.6%[1]
Precision (Reproducibility, %RSD) 7.3% at 10 µg/L[1]

Visualizations

The following diagrams illustrate the experimental workflow and the solid-phase extraction protocol.

G cluster_workflow Experimental Workflow for MOCA Analysis A Urine Sample Collection & Preservation B Enzymatic Hydrolysis (β-glucuronidase, 37°C) A->B C Solid-Phase Extraction (SPE) (C18 Cartridge) B->C D Elution with Methanol C->D E Evaporation to Dryness (Nitrogen Stream) D->E F Reconstitution in Mobile Phase E->F G HPLC-UV Analysis (244 nm) F->G H Data Quantification & Reporting G->H

Caption: Overall workflow for the determination of total MOCA in urine samples.

G cluster_spe Solid-Phase Extraction (SPE) Protocol cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution C1 5 mL Methanol C2 5 mL Water L1 Hydrolyzed Urine Sample W1 5 mL Water W2 5% Methanol E1 5 mL Methanol (Collect Analyte) cluster_conditioning cluster_conditioning cluster_loading cluster_loading cluster_conditioning->cluster_loading cluster_washing cluster_washing cluster_loading->cluster_washing cluster_elution cluster_elution cluster_washing->cluster_elution

Caption: Step-by-step logical relationship of the Solid-Phase Extraction protocol.

References

Application Notes and Protocols for Urinary MOCA Analysis by Gas Chromatography-Electron Capture Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a curative agent for polyurethane elastomers and epoxy resins. Due to its classification as a potential human carcinogen, biological monitoring of MOCA in the urine of occupationally exposed individuals is crucial for assessing exposure levels and ensuring workplace safety. This document provides a detailed application note and protocol for the determination of urinary MOCA using Gas Chromatography with Electron Capture Detection (GC-ECD), a sensitive and cost-effective analytical technique.

The methodology involves the hydrolysis of MOCA conjugates in urine, followed by liquid-liquid extraction, derivatization to enhance volatility and detector response, and subsequent analysis by GC-ECD.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated method for urinary MOCA analysis by GC-ECD.[1][2]

Table 1: Method Validation Parameters

ParameterValue
Linearity Range1 - 100 µg/L
Correlation Coefficient (r)> 0.999
Limit of Detection (LOD)0.3 µg/L
Limit of Quantification (LOQ)1 µg/L
Recovery94 - 99%

Table 2: Accuracy and Precision

ParameterIntradayInterday
Accuracy (% of nominal value) 90.5 - 100.3%87.8 - 100.2%
Precision (RSD %) 0.3 - 2.4%0.3 - 4.1%

Experimental Protocols

This section details the step-by-step methodology for the analysis of MOCA in urine.

1. Reagents and Materials

  • MOCA standard solution

  • Internal Standard (e.g., 4,4'-(hexafluoroisopropylidene) dianiline)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (B28343), analytical grade

  • N-methyl-bis(trifluoroacetamide) (MBTFA) or Heptafluorobutyric acid anhydride (B1165640) (HFBA) as derivatizing agent[1][3]

  • Deionized water

  • Urine collection containers

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

  • Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)

2. Sample Collection and Storage

  • Collect urine samples in clean, sterile containers.

  • Samples should be stored at -20°C until analysis to prevent degradation of MOCA.

3. Sample Preparation

This protocol is based on the method described by Takeuchi et al. (2014).[1][2]

  • Alkaline Hydrolysis:

    • Thaw urine samples to room temperature.

    • Pipette 2 mL of urine into a glass centrifuge tube.

    • Add 1 mL of 10 M Sodium Hydroxide (NaOH).

    • Vortex for 30 seconds.

    • Heat at 100°C for 30 minutes to hydrolyze MOCA conjugates.

    • Cool the sample to room temperature.

  • Liquid-Liquid Extraction:

    • Add 5 mL of toluene to the hydrolyzed urine sample.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer (toluene) to a clean glass tube.

  • Derivatization:

    • Evaporate the toluene extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Seal the tube and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-ECD.

4. GC-ECD Analysis

  • Instrumentation: A gas chromatograph equipped with an electron capture detector.

  • Column: A suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Argon/Methane, at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/minute.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

5. Quality Control

  • Calibration Curve: Prepare a series of MOCA standards in blank urine and process them alongside the samples to generate a calibration curve.

  • Internal Standard: The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.[3]

  • Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations with each batch of samples to ensure the accuracy and precision of the results.

Visualizations

Experimental Workflow for Urinary MOCA Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Alkaline Hydrolysis (NaOH, 100°C) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (Toluene) Hydrolysis->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatization (MBTFA, 70°C) Evaporation->Derivatization GC_ECD GC-ECD Analysis Derivatization->GC_ECD Data Data Acquisition and Quantification GC_ECD->Data

Caption: Workflow for urinary MOCA analysis.

References

Application Notes and Protocols for 4,4'-Methylenebis(2-chloroaniline) in Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins. Due to its structural similarity to other known human carcinogens like benzidine, MOCA has been extensively studied as a model compound in the field of chemical carcinogenesis. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, based on sufficient evidence in experimental animals.[1] In the laboratory, MOCA serves as a positive control for studying the mechanisms of mutagenicity and carcinogenicity.[2] This document provides detailed application notes and experimental protocols for the use of MOCA in carcinogenesis research.

Mechanism of Carcinogenesis

The carcinogenic activity of MOCA is primarily attributed to its metabolic activation into reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

Metabolic Activation and DNA Adduct Formation

The metabolism of MOCA is a key determinant of its carcinogenicity. In vivo studies in rats have shown that MOCA is extensively metabolized.[3] The proposed metabolic activation pathway involves N-hydroxylation to form N-hydroxy-MOCA, which is considered a proximate carcinogenic metabolite.[4][5] This metabolic step is catalyzed by cytochrome P450 enzymes in the liver.[1] N-hydroxy-MOCA can be further activated, for instance by sulfotransferases, to a reactive N-sulfate ester.[1]

These reactive metabolites can then bind to DNA, forming adducts. The major DNA adducts identified are N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol and N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene.[5] The formation of these adducts, predominantly with adenine (B156593) residues, is a unique characteristic of MOCA compared to other aromatic amines that typically form adducts with guanine.[4] The presence of MOCA-DNA adducts has been confirmed in various tissues of experimental animals treated with MOCA, including the liver and bladder, as well as in urothelial cells from occupationally exposed workers.[1][6] If not repaired, these DNA adducts can lead to mutations during DNA replication, a crucial step in the initiation of cancer.

Proposed Alternative Carcinogenic Mechanism

Recent research suggests an additional or alternative mechanism for MOCA's carcinogenicity that is independent of its metabolic activation and DNA adduct formation. A 2025 study indicated that MOCA can induce chromosomal aneuploidy and premature chromatid separation in various mammalian cell lines, including human and rat cells.[7] This effect was observed in bladder, lung, breast, and liver cell lines. The study also found that rats repeatedly exposed to MOCA exhibited a dose-dependent increase in chromosome aneuploidies in their lung and bladder cells.[7] This suggests that MOCA may act as a mitotic poison, disrupting chromosome segregation during cell division, which can lead to genomic instability, a hallmark of cancer. This mechanism could be particularly relevant in species like dogs, which lack the N-acetyl transferase (NAT) enzyme involved in the metabolism of many aromatic amines, yet still develop MOCA-induced bladder cancer.[7]

Data Presentation

The following tables summarize quantitative data from key carcinogenesis studies involving MOCA.

Table 1: In Vivo Carcinogenicity Studies with MOCA
Animal ModelRoute of AdministrationDoseDurationTarget Organ(s)Tumor TypesIncidence (%)Reference
Rat (Sprague-Dawley) Dietary12.5 mg/kg/day18 monthsLungAdenocarcinomaDose-dependent increase[2][6]
Dietary≥25 mg/kg/day18 monthsMammary Gland, Zymbal's Gland, Vascular SystemCarcinoma, HemangiosarcomaIncreased incidence[2][6]
Dietary50 mg/kg/day (low-protein diet)2 yearsMammary GlandMalignant TumorsSignificantly increased[6]
DietaryNot specifiedNot specifiedLiver, Lung, Mammary Gland, Zymbal's GlandHepatoma, Adenocarcinoma, Carcinoma, HemangiosarcomaIncreased incidence[1]
Subcutaneous InjectionNot specifiedNot specifiedLiver, LungHepatocellular Carcinoma, CarcinomaObserved[2]
Mouse DietaryNot specifiedNot specifiedLiver, Vascular SystemHepatoma, HemangiosarcomaIncreased incidence[1]
Dog (Female Beagle) Oral (Capsule)Not specifiedNot specifiedUrinary Bladder, UrethraTransitional-cell Carcinoma, Mixed CarcinomaObserved[2]
Table 2: In Vitro Genotoxicity and DNA Adduct Formation Studies with MOCA
Assay TypeCell Line/SystemCompoundConcentrationEndpointResultReference
Mutagenicity Human Lymphoblastoid (AHH-1)N-OH-MOCANot specifiedHPRT locus mutation6-fold increase in mutant frequency[4]
DNA Adduct Formation Human Uroepithelial (HUC-PC)N-OH-MOCA10 µMDNA Adducts430 ± 23 fmol/µg DNA (major adduct)[4]
Chromosomal Instability Human and Rat cell linesMOCANot specifiedMitotic Index, Cohesion DefectsSignificant increase in mitotic index and cohesion defects[7]
Mutagenicity Salmonella typhimurium (TA98, TA100)N-hydroxy metabolite of MOCANot specifiedRevertant colonies2 revertants/nmol (TA98), 21 revertants/nmol (TA100)[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MOCA-induced carcinogenesis.

Protocol 1: In Vivo Rodent Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of MOCA in a rodent model following chronic dietary administration.

Materials:

  • Test animals: Male and female Sprague-Dawley rats (6-8 weeks old).

  • Test substance: 4,4'-Methylenebis(2-chloroaniline) (MOCA), ≥97% purity.

  • Control diet: Standard rodent chow.

  • Test diet: MOCA incorporated into the standard rodent chow at various concentrations (e.g., 0, 500, 1000 ppm).

  • Animal caging and husbandry equipment.

  • Necropsy and histology equipment.

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to control and treatment groups (e.g., 50 animals/sex/group).

  • Diet Preparation: Prepare the test diets by mixing MOCA with the standard chow to achieve the desired concentrations. Ensure homogeneity of the mixture.

  • Administration: Provide the respective diets and water ad libitum to the animals for a period of 18 to 24 months.

  • Clinical Observations: Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly for the first 3 months and monthly thereafter.

  • Interim Sacrifices: Optional interim sacrifices can be conducted to monitor tumor development.

  • Terminal Sacrifice: At the end of the study period, euthanize all surviving animals.

  • Necropsy: Perform a complete gross necropsy on all animals. Collect all organs and tissues, with special attention to target organs such as the liver, lungs, mammary glands, and Zymbal's glands.

  • Histopathology: Process the collected tissues for histopathological examination. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Data Analysis: Analyze tumor incidence data using appropriate statistical methods (e.g., Fisher's exact test).

Protocol 2: In Vitro Genotoxicity - Micronucleus Assay

Objective: To evaluate the potential of MOCA or its metabolites to induce chromosomal damage in cultured mammalian cells.

Materials:

  • Human or rodent cell line (e.g., CHO, V79, TK6).

  • Cell culture medium, serum, and supplements.

  • Test substance: MOCA or its metabolite (e.g., N-hydroxy-MOCA).

  • Solvent for test substance (e.g., DMSO).

  • S9 metabolic activation system (if testing the parent compound for metabolites' effects).

  • Cytochalasin B (to block cytokinesis).

  • Fixative (e.g., methanol:acetic acid).

  • Staining solution (e.g., Giemsa, DAPI).

  • Microscope slides and coverslips.

  • Microscope with appropriate filters.

Procedure:

  • Cell Culture: Culture the cells under standard conditions to obtain a sufficient number for the assay.

  • Treatment: Seed the cells into culture plates or flasks. After attachment, treat the cells with a range of concentrations of the test substance, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours). Include positive and negative (vehicle) controls.

  • Incubation with Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells for a dose-dependent increase compared to the negative control.

Protocol 3: DNA Adduct Analysis by ³²P-Postlabeling

Objective: To detect and quantify MOCA-DNA adducts in tissues from exposed animals or in cultured cells.

Materials:

  • DNA isolation kit.

  • Micrococcal nuclease and spleen phosphodiesterase.

  • Nuclease P1.

  • T4 polynucleotide kinase.

  • [γ-³²P]ATP.

  • Thin-layer chromatography (TLC) plates.

  • TLC tanks and developing solvents.

  • Phosphorimager or autoradiography film.

  • Scintillation counter.

Procedure:

  • DNA Isolation: Isolate high molecular weight DNA from the tissue or cells of interest.

  • DNA Hydrolysis: Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the adduct spots by autoradiography or phosphorimaging. Quantify the amount of radioactivity in the adduct spots and in the total nucleotides (measured separately) to calculate the adduct levels (e.g., relative adduct labeling).

Visualization of Pathways and Workflows

MOCA_Metabolic_Activation cluster_metabolism Metabolic Activation MOCA 4,4'-Methylenebis(2-chloroaniline) (MOCA) N_hydroxy_MOCA N-hydroxy-MOCA MOCA->N_hydroxy_MOCA Cytochrome P450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-sulfate) N_hydroxy_MOCA->Reactive_Ester Sulfotransferase DNA DNA Reactive_Ester->DNA Covalent Binding DNA_Adducts MOCA-DNA Adducts (e.g., on Adenine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Faulty DNA Replication Cancer Cancer Initiation Mutation->Cancer

MOCA_Chromosomal_Instability MOCA MOCA Exposure Disruption Disruption of Mitotic Machinery MOCA->Disruption Mitotic_Spindle Mitotic Spindle / Cohesion Proteins Mitotic_Spindle->Disruption PCS Premature Chromatid Separation Disruption->PCS Aneuploidy Aneuploidy (Incorrect Chromosome Number) PCS->Aneuploidy Genomic_Instability Genomic Instability Aneuploidy->Genomic_Instability Cancer Cancer Progression Genomic_Instability->Cancer

Carcinogenicity_Study_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Control & Treatment Groups acclimatization->randomization dosing Chronic Administration of MOCA (e.g., in diet for 18-24 months) randomization->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring Daily/Weekly/Monthly necropsy Terminal Sacrifice & Gross Necropsy monitoring->necropsy histopathology Tissue Collection & Histopathology necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis end End analysis->end

Genotoxicity_Assay_Workflow cluster_assays Endpoint Assays start Start cell_culture Culture Mammalian Cells start->cell_culture treatment Treat cells with MOCA +/- S9 (Dose-range finding & Main experiment) cell_culture->treatment incubation Incubation Period treatment->incubation endpoint_assay Perform Specific Assay incubation->endpoint_assay micronucleus Micronucleus Test: Harvest, Fix, Stain, Score ames Ames Test (Bacteria): Plate with Histidine-deficient media, Incubate, Count revertant colonies comet Comet Assay: Embed cells in agarose, Lyse, Electrophoresis, Stain, Score DNA damage analysis Data Analysis micronucleus->analysis ames->analysis comet->analysis end End analysis->end

References

In Vitro Models for Studying MOCA-Induced Carcinogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a suspected human carcinogen, primarily linked to an increased risk of bladder cancer. Understanding the molecular mechanisms underlying MOCA-induced carcinogenesis is crucial for risk assessment and the development of preventative and therapeutic strategies. In vitro models provide a powerful and controlled environment to dissect the cellular and molecular events involved in MOCA's carcinogenic activity. This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study MOCA-induced carcinogenesis, with a focus on urothelial cells.

Key In Vitro Models and Cell Lines

The selection of an appropriate in vitro model is critical for obtaining relevant and translatable results. For MOCA-induced carcinogenesis, which primarily targets the urothelium, immortalized human urothelial cell lines are the most relevant models.

  • SV-HUC-1: This is a non-tumorigenic, SV40-immortalized human urothelial cell line that is widely used in bladder cancer research. It provides a valuable model to study the initial events of neoplastic transformation induced by carcinogens.

  • UROtsa: This is another immortalized human urothelial cell line that serves as a model for the normal human urothelium. It has been used to study carcinogen-induced transformation.

While MOCA also induces liver tumors in some animal models, this document will focus on urothelial cell models due to the primary concern for human bladder cancer.

Metabolic Activation of MOCA

MOCA itself is a procarcinogen and requires metabolic activation to exert its genotoxic effects. The primary active metabolite is N-hydroxy-MOCA (N-OH-MOCA). In vitro studies can be conducted using either MOCA with an external metabolic activation system or by directly exposing cells to N-OH-MOCA.

  • External Metabolic Activation (S9 Fraction): Liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes including cytochrome P450s, can be added to the cell culture medium to metabolize MOCA into its reactive intermediates.

  • Direct Exposure to N-OH-MOCA: This approach bypasses the need for metabolic activation in vitro and allows for a more direct study of the effects of the ultimate carcinogen on the cells.

Experimental Protocols

Protocol 1: MOCA-Induced Neoplastic Transformation of SV-HUC-1 Cells

This protocol describes a general workflow for inducing neoplastic transformation in SV-HUC-1 cells using N-OH-MOCA, followed by assessment of transformation.

Materials:

  • SV-HUC-1 cells (ATCC® CRL-9520™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • N-hydroxy-MOCA (N-OH-MOCA)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks, plates, and other consumables

  • Soft agar (B569324) reagents (Bacto agar, cell culture medium)

  • Athymic nude mice (for in vivo tumorigenicity assay)

Procedure:

  • Cell Culture:

    • Culture SV-HUC-1 cells in F-12K medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain them in the exponential growth phase.

  • N-OH-MOCA Exposure:

    • Prepare a stock solution of N-OH-MOCA in DMSO.

    • Seed SV-HUC-1 cells in 100 mm culture dishes at a density that allows for logarithmic growth during the exposure period.

    • The following day, replace the medium with fresh medium containing various concentrations of N-OH-MOCA (e.g., 0, 2.5, 5, and 10 µM). A solvent control (DMSO only) must be included.

    • Expose the cells to N-OH-MOCA for a defined period, for example, 24 hours.

  • Post-Exposure Culture:

    • After the exposure period, remove the N-OH-MOCA-containing medium and wash the cells twice with PBS.

    • Add fresh complete culture medium and continue to culture the cells for a post-exposure period of approximately 6 weeks.

    • Subculture the cells as needed, keeping the cells from each treatment group separate.

  • Assessment of Neoplastic Transformation:

    • Anchorage-Independent Growth (Soft Agar Assay): At the end of the post-exposure period, perform a soft agar colony formation assay (see Protocol 3).

    • Tumorigenicity in Nude Mice: Inject the cultured cells subcutaneously into athymic nude mice to assess their ability to form tumors. Monitor the mice for tumor formation for a specified period.

Protocol 2: 32P-Postlabeling Assay for MOCA-DNA Adducts

This highly sensitive method is used to detect and quantify MOCA-DNA adducts in cells exposed to MOCA or N-OH-MOCA.

Materials:

  • DNA isolated from control and MOCA/N-OH-MOCA-treated cells

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-32P]ATP

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • Chromatography solvents

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Digestion:

    • Digest the DNA samples to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended):

    • Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.

  • 32P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Chromatographic Separation:

    • Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on PEI-cellulose plates.

  • Detection and Quantification:

    • Visualize the adduct spots by autoradiography or a phosphorimager.

    • Quantify the level of DNA adducts by measuring the radioactivity in the adduct spots and relating it to the total amount of DNA analyzed.

Protocol 3: Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This assay is a hallmark of in vitro cellular transformation and measures the ability of cells to grow without attachment to a solid surface.

Materials:

  • Control and MOCA-transformed cells

  • Bacto agar

  • Complete cell culture medium

  • 6-well plates or 35 mm dishes

  • Crystal violet solution

Procedure:

  • Prepare Base Agar Layer:

    • Prepare a 0.5-0.6% agar solution in complete culture medium.

    • Pipette 1.5-2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare Cell-Containing Top Agar Layer:

    • Trypsinize and count the control and MOCA-treated cells.

    • Prepare a 0.3-0.4% agar solution in complete culture medium and cool it to 40°C.

    • Resuspend the cells in the top agar solution at a desired density (e.g., 5,000 to 10,000 cells per well).

  • Plating and Incubation:

    • Carefully layer 1.5-2 mL of the cell-containing top agar onto the solidified base agar layer.

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-4 weeks.

    • Add a small amount of fresh medium to the top of the agar every 2-3 days to prevent it from drying out.

  • Colony Staining and Counting:

    • After the incubation period, stain the colonies by adding a solution of crystal violet to each well and incubating for 1-2 hours.

    • Wash the wells gently with water to remove excess stain.

    • Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.

Data Presentation

Quantitative Data from MOCA Carcinogenesis Studies

The following tables summarize quantitative data from in vitro studies on MOCA-induced carcinogenesis.

Table 1: MOCA-DNA Adduct Formation in Human Urothelial Cells (HUC-PC) [1]

N-OH-MOCA Concentration (µM)Major Adduct Level (fmol/µg DNA ± SE)Minor Adduct Level (fmol/µg DNA ± SE)
0Not DetectedNot Detected
2.5Not specifiedNot Detected
5Not specifiedNot Detected
10430 ± 23261 ± 158

Table 2: Neoplastic Transformation of SV-HUC-PC Cells by N-OH-MOCA [2][3]

TreatmentNumber of Treated GroupsNumber of Groups Forming Carcinomas in Nude Mice
N-OH-MOCA (various concentrations)142
Solvent ControlNot specified0

Note: Specific concentrations of N-OH-MOCA leading to transformation were those causing approximately 25% and 75% cytotoxicity.[2][3]

Visualization of MOCA-Induced Carcinogenesis Pathways

The following diagrams illustrate the key steps and signaling pathways involved in MOCA-induced carcinogenesis based on current understanding.

MOCA_Metabolism_and_DNA_Adduct_Formation MOCA MOCA (4,4'-Methylenebis(2-chloroaniline)) Metabolic_Activation Metabolic Activation (e.g., CYP450 in liver) MOCA->Metabolic_Activation N_OH_MOCA N-hydroxy-MOCA (N-OH-MOCA) Metabolic_Activation->N_OH_MOCA Further_Activation Further Activation (e.g., Sulfonation) N_OH_MOCA->Further_Activation Reactive_Intermediate Reactive Electrophilic Intermediate Further_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Adducts MOCA-DNA Adducts Genomic_Instability Genomic Instability & Mutations DNA_Adducts->Genomic_Instability

Caption: Metabolic activation of MOCA and formation of DNA adducts.

MOCA_Carcinogenesis_Workflow cluster_in_vitro In Vitro Phase cluster_assessment Assessment of Transformation Start Start with Urothelial Cells (e.g., SV-HUC-1) Exposure Expose to N-OH-MOCA (various concentrations) Start->Exposure Post_Culture Post-Exposure Culture (approx. 6 weeks) Exposure->Post_Culture Anchorage_Growth Anchorage-Independent Growth Assay (Soft Agar) Post_Culture->Anchorage_Growth Tumorigenicity In Vivo Tumorigenicity Assay (Nude Mice) Post_Culture->Tumorigenicity

Caption: Experimental workflow for MOCA-induced cell transformation.

MOCA_Signaling_Pathways cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways MOCA_Exposure MOCA/N-OH-MOCA Exposure DNA_Damage DNA Damage (Adduct Formation) MOCA_Exposure->DNA_Damage ROS Increased Reactive Oxygen Species (ROS) MOCA_Exposure->ROS p53 p53 Pathway Activation DNA_Damage->p53 MAPK MAPK Pathway (e.g., ERK, p38) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Apoptosis_Regulation Altered Apoptosis Regulation p53->Apoptosis_Regulation Cell_Cycle Cell Cycle Dysregulation p53->Cell_Cycle MAPK->Cell_Cycle NFkB->Apoptosis_Regulation Pro-survival signals Carcinogenesis Hallmarks of Carcinogenesis: - Sustained Proliferation - Evading Growth Suppressors - Resisting Cell Death - Genomic Instability Apoptosis_Regulation->Carcinogenesis Cell_Cycle->Carcinogenesis

Caption: Potential signaling pathways in MOCA-induced urothelial carcinogenesis.

References

Application Notes and Protocols: Biological Monitoring of Occupational Exposure to MOCA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Methylene-bis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane elastomers.[1] Classified as a probable human carcinogen (IARC Group 1), occupational exposure to MOCA is a significant health concern.[1] The primary routes of occupational exposure are dermal absorption and inhalation of dust.[2] Biological monitoring is an essential tool for assessing worker exposure to MOCA, as it provides a measure of the total absorbed dose from all routes of exposure.[3][4] This document provides detailed application notes and protocols for the biological monitoring of MOCA in urine, intended for researchers, scientists, and drug development professionals involved in occupational health and safety.

The primary biomarker for MOCA exposure is the concentration of MOCA in urine.[5] MOCA is metabolized in the body, with a significant portion being excreted as a glucuronide conjugate.[2][6] Therefore, biological monitoring can measure either "free" (unmetabolized) MOCA or "total" MOCA, which includes both the free MOCA and the MOCA released from its conjugates after hydrolysis.[7][8] The biological half-life of MOCA is approximately 20-23 hours, and urine samples are typically collected at the end of a work shift to reflect recent exposure.[1][5]

Data Presentation: Biological Exposure Indices and Method Performance

Biological Exposure Indices (BEIs) and other guidance values provide a reference for evaluating the results of biological monitoring. These values are typically based on the urinary concentration of total MOCA.

Parameter/GuidelineValueNotes
Biological Exposure Indices & Guidance Values
Safe Work Australia BEI15 µmol/mol creatinine (B1669602) (approx. 35 µg/L)For total MOCA in a post-shift urine sample.[5]
California OSHA (Cal/OSHA) Permissible Exposure Limit100 µg/LFor total MOCA in urine, adjusted to a specific gravity of 1.024.[2][9]
Proposed Biological Guiding Value20 µg/LExpressed as "sulfamic acid-labile" MOCA.[7]
Analytical Method Performance (HPLC-UV/Electrochemical)
Linearity Range5 - 500 µg/LFor MOCA in human urine.[8]
Detection Limit1 µg/LFor a 20 µL injection volume.[8]
Recovery94 ± 3%
Reproducibility7.3% (at 10 µg/L)
Analytical Method Performance (NIOSH Method 8302 - GC-ECD)
Analytical Range4 - 150 µg/L
Precision (Sr)0.08Over the analytical range.[9]

Experimental Protocols

Urine Sample Collection and Preservation

Proper sample collection and preservation are critical for accurate MOCA analysis.

  • Timing: Urine samples should be collected at the end of the work shift to best reflect the exposure during that period.[5]

  • Collection Container: Use a clean, sterile, screw-top polyethylene (B3416737) bottle (e.g., 125 mL).

  • Preservation: To prevent the degradation of MOCA and its metabolites, a preservative should be added to the collection bottle before sample collection.

    • Sulfamic Acid: Add sulfamic acid to the collection bottle to achieve a final concentration of 10 g/L in the collected urine.[10]

    • Citric Acid: Alternatively, add 0.3 g of citric acid to the collection bottle for a 50-100 mL urine sample.[9][11]

  • Procedure:

    • The worker should remove any contaminated clothing and wash their hands thoroughly before providing a sample to prevent external contamination.[5]

    • Collect a mid-stream urine sample of 50 to 100 mL directly into the prepared collection bottle.

    • Immediately cap the bottle securely and swirl gently to mix the urine with the preservative.

  • Storage and Transport:

    • Label the sample with the worker's identification, date, and time of collection.

    • Store the samples frozen (at or below -20°C).

    • If shipping is required, transport the samples on dry ice in an insulated container to maintain a frozen state.[9]

Determination of "Total" MOCA in Urine by HPLC

This protocol describes the analysis of total MOCA, which involves a hydrolysis step to cleave the glucuronide conjugate, followed by liquid-liquid extraction and HPLC analysis.

a. Sample Preparation and Hydrolysis

  • Thaw the frozen urine sample to room temperature.

  • For "total" MOCA determination, a hydrolysis step is required. This can be achieved through acid or alkaline hydrolysis.

    • Alkaline Hydrolysis:

      • Pipette a 20 mL aliquot of the urine sample into a screw-cap glass tube.

      • Adjust the pH to >12 by adding a suitable volume of 10 N NaOH.

      • Heat the sample in a water bath (e.g., at 60°C for 2 hours) to hydrolyze the MOCA conjugates.[2]

      • Allow the sample to cool to room temperature.

    • Note: For "free" MOCA, omit the hydrolysis step and proceed directly to extraction from a non-hydrolyzed 20 mL urine sample.[8]

b. Liquid-Liquid Extraction

  • To the hydrolyzed (or non-hydrolyzed for free MOCA) urine sample, add 5 mL of isooctane (B107328).

  • Cap the tube and shake vigorously for 2 minutes to extract the MOCA into the organic phase.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the upper organic (isooctane) layer to a clean glass tube.

  • Repeat the extraction two more times with fresh 5 mL portions of isooctane, combining all organic extracts.

  • Evaporate the combined isooctane extract to dryness under a gentle stream of nitrogen.[8]

c. HPLC Analysis

  • Reconstitute the dried residue in 4 mL of 0.02 M aqueous hydrochloric acid.[8]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject a 20 µL aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: Reversed-phase C8 (5 µm, 250 mm x 4 mm).[8]

    • Mobile Phase: Isocratic mixture of 50% acetonitrile (B52724) in water containing 0.4% acetate (B1210297) buffer, pH 4.6.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV detector at 244 nm.[8]

      • Electrochemical detector in oxidation mode at +0.9 V (with an Ag/AgCl reference electrode) for enhanced sensitivity and specificity.[8]

    • Run Time: Approximately 20 minutes.[8]

d. Calibration and Quantification

  • Prepare a series of calibration standards by spiking MOCA-free urine with known concentrations of a MOCA standard solution (e.g., 5, 20, 50, 100, 250, 500 µg/L).

  • Process these standards in the same manner as the unknown samples (including hydrolysis and extraction).

  • Construct a calibration curve by plotting the peak area (or peak height) against the MOCA concentration.

  • Determine the concentration of MOCA in the worker's urine sample by comparing its peak area to the calibration curve.

  • (Optional but recommended) Normalize the urinary MOCA concentration to the creatinine concentration of the sample to account for variations in urine dilution. The creatinine concentration can be determined using a separate assay (e.g., a colorimetric method based on the Jaffe reaction or an HPLC-UV method).[5][12]

Visualizations

MOCA Metabolic Pathway

MOCA_Metabolism MOCA MOCA (4,4'-Methylene-bis(2-chloroaniline)) N_Hydroxy N-hydroxy-MOCA (Active Metabolite) MOCA->N_Hydroxy N-hydroxylation (Cytochrome P450) N_Glucuronide N-glucuronyl MOCA (Major Urinary Metabolite) MOCA->N_Glucuronide Glucuronidation N_Acetyl N-acetyl-MOCA (Minor Metabolite) MOCA->N_Acetyl N-acetylation (Minor Pathway) Excretion Urinary Excretion MOCA->Excretion Unchanged N_Glucuronide->Excretion

Experimental Workflow for Total MOCA Analysis

MOCA_Workflow cluster_collection Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Analysis Collect End-of-Shift Urine Collection Preserve Add Sulfamic or Citric Acid Collect->Preserve Store Freeze at -20°C Preserve->Store Thaw Thaw Sample Store->Thaw Hydrolyze Alkaline Hydrolysis (Cleave Glucuronide) Thaw->Hydrolyze Extract Liquid-Liquid Extraction (Isooctane) Hydrolyze->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in HCl Evaporate->Reconstitute Analyze HPLC-UV/Electrochemical Analysis Reconstitute->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify Data Data Quantify->Data Report as Total MOCA (µg/L or µg/g creatinine)

Logical Framework for MOCA Biomonitoring

Biomonitoring_Logic Exposure Occupational Exposure (Dermal, Inhalation) Absorption Systemic Absorption Exposure->Absorption Metabolism Metabolism in Liver (Glucuronidation) Absorption->Metabolism Excretion Excretion in Urine Metabolism->Excretion Biomarker Urinary MOCA ('Free' and Conjugated) Excretion->Biomarker Monitoring Biological Monitoring (Urine Analysis) Biomarker->Monitoring Assessment Exposure Assessment (Compare to BEI) Monitoring->Assessment Action Workplace Intervention (Improve Controls) Assessment->Action Action->Exposure Reduce Exposure

References

Preparation of 4,4'-Methylenebis(2-chloroaniline) Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MBOCA, is an aromatic amine used as a curing agent for polyurethane and epoxy resins.[1] In the laboratory setting, it serves as a reference standard for analytical methods and as a positive control in mutagenicity and carcinogenicity studies due to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3] Proper preparation of MBOCA solutions is critical for accurate and reproducible experimental results, as well as for ensuring laboratory safety.

This document provides detailed application notes and protocols for the preparation of MBOCA solutions for various laboratory applications, including its use as an analytical standard and as a positive control in toxicological assays.

Safety Precautions

MBOCA is a suspected human carcinogen and is harmful if swallowed.[4] It is also suspected of causing genetic defects.[4] Therefore, extreme caution must be exercised when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a full-face particle respirator is recommended.[4]

Engineering Controls:

  • All handling of solid MBOCA and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Waste Disposal:

  • Dispose of all MBOCA waste, including contaminated labware and solutions, as hazardous waste in accordance with local, state, and federal regulations.

Physicochemical Properties and Solubility

MBOCA is a colorless to light brown crystalline solid.[5] It is practically insoluble in water but soluble in various organic solvents.[2]

Table 1: Solubility of 4,4'-Methylenebis(2-chloroaniline) in Various Solvents
SolventSolubility ( g/100g solvent) at 25°C
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2]
Methanol (B129727)Soluble[2]
Ethanol (B145695)Very Soluble[2]
AcetoneSoluble[2]
BenzeneVery Soluble[2]
Diethyl etherVery Soluble[2]
WaterPractically Insoluble (13.9 mg/L at 24°C)[2]

Note: The term "Soluble" or "Very Soluble" indicates good solubility for laboratory purposes, though specific quantitative data at 25°C is not always available. The provided data is a synthesis of information from multiple sources.

Application Notes

Solvent Selection

The choice of solvent for preparing MBOCA solutions depends on the intended application:

  • Analytical Standards (e.g., HPLC): Methanol or a dilute acidic solution (e.g., 0.1 N HCl) are commonly used.[6]

  • In Vitro Toxicology and Mutagenicity Assays (e.g., Ames Test): Dimethyl sulfoxide (DMSO) is the most common solvent due to its high dissolving power and compatibility with many cell-based assays.[7] For some in vivo studies, a mixture of DMSO and ethanol has been used.[7]

Solution Stability
  • Acidic Solutions: Stock solutions of MBOCA in 0.1 N HCl are reported to be stable for an indefinite period when stored in the dark in a refrigerator.[6]

  • Methanol Solutions: Dilute standards of MBOCA in methanol have been observed to decompose and should be prepared fresh.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL MBOCA Stock Solution in DMSO (for In Vitro Assays)

Materials:

  • 4,4'-Methylenebis(2-chloroaniline) (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, volumetric flasks and pipettes

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Tare a sterile, amber glass vial on the analytical balance.

  • Carefully weigh 10 mg of solid MBOCA directly into the vial.

  • Record the exact weight.

  • Using a calibrated pipette, add DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, if you weighed exactly 10 mg of MBOCA, add 1.0 mL of DMSO.

  • Securely cap the vial and vortex or sonicate until the MBOCA is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) may aid in dissolution.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL MBOCA Stock Solution in Methanol (for Analytical Standards)

Materials:

  • 4,4'-Methylenebis(2-chloroaniline) (solid)

  • Methanol, HPLC grade

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE

  • Amber glass volumetric flask with a ground-glass stopper

  • Pipettes

Procedure:

  • Work within a chemical fume hood.

  • Weigh 10 mg of MBOCA and transfer it to a 10 mL amber glass volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the flask.

  • Swirl the flask gently to dissolve the solid. A brief sonication may be used if necessary.

  • Once dissolved, bring the solution to the 10 mL mark with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the flask with the necessary information.

  • Prepare fresh dilutions from this stock solution for daily use, as dilute methanol solutions can be unstable.[6]

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw an aliquot of the 10 mg/mL MBOCA stock solution in DMSO.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Diagrams

experimental_workflow start Start: Weighing MBOCA safety Safety Precautions: - Fume Hood - PPE start->safety Critical Step dissolve Dissolution in Solvent (e.g., DMSO, Methanol) safety->dissolve stock Stock Solution Preparation (e.g., 10 mg/mL) dissolve->stock storage Storage (-20°C or -80°C) stock->storage dilution Preparation of Working Solutions (Serial Dilutions) storage->dilution application Application in Experiment (e.g., Cell Culture) dilution->application end End: Data Collection application->end

Caption: Experimental workflow for the preparation and use of MBOCA solutions.

signaling_pathway mboca MBOCA Exposure absorption Cellular Absorption (Dermal, Inhalation, Ingestion) mboca->absorption metabolism Metabolic Activation (e.g., in Liver) absorption->metabolism adducts Formation of DNA Adducts metabolism->adducts Reactive Metabolites mutation Genetic Mutations adducts->mutation cancer Carcinogenesis (e.g., Bladder, Liver, Lung Cancer) mutation->cancer

Caption: Simplified logical relationship of MBOCA's carcinogenic mechanism.

References

Application Notes and Protocols for the Use of MOCA in Castable Urethane Rubber Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic diamine curing agent widely utilized in the production of castable polyurethane elastomers.[1][2] It is particularly effective as a chain extender for toluene (B28343) diisocyanate (TDI) prepolymers. The reaction between the amine groups of MOCA and the isocyanate groups of the prepolymer forms a tough, cross-linked polyurethane-urea network. This network structure imparts exceptional mechanical and thermal properties to the final elastomer, making it suitable for a wide range of demanding applications.[1][3]

MOCA-cured polyurethanes are renowned for their high hardness, excellent tensile and tear strength, superior abrasion resistance, and good thermal stability.[1][4] These properties make them ideal for manufacturing products such as industrial rollers, wheels, seals, gaskets, and mining equipment components.[5][6] However, it is crucial to note that MOCA is a suspected human carcinogen and is subject to stringent regulatory controls.[2][7] Therefore, its handling requires strict adherence to safety protocols to minimize occupational exposure.

These application notes provide a comprehensive overview of the use of MOCA in the manufacturing of castable urethane (B1682113) rubber products, including detailed experimental protocols for synthesis and characterization, quantitative data on material properties, and essential safety guidelines.

Chemical Reaction and Signaling Pathway

The curing of a TDI prepolymer with MOCA involves the reaction of the isocyanate groups (-NCO) on the prepolymer with the primary amine groups (-NH2) of the MOCA molecule. This reaction forms a stable urea (B33335) linkage (-NH-CO-NH-), which creates a highly cross-linked, three-dimensional polymer network.

MOCA Curing Reaction cluster_reactants Reactants cluster_process Curing Process cluster_product Product TDI_Prepolymer TDI Prepolymer (Isocyanate-terminated) Mixing Mixing and Casting TDI_Prepolymer->Mixing MOCA MOCA (4,4'-Methylenebis(2-chloroaniline)) MOCA->Mixing Curing Thermal Curing Mixing->Curing Polyurethane_Urea Cross-linked Polyurethane-Urea Elastomer Curing->Polyurethane_Urea Casting_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Steps Mold_Prep Prepare and Preheat Mold (100-110°C) Casting Pour into Mold Mold_Prep->Casting Prepolymer_Prep Preheat and Degas Prepolymer (80-85°C) Mixing Mix Prepolymer and MOCA Prepolymer_Prep->Mixing MOCA_Melt Melt MOCA (110-120°C) MOCA_Melt->Mixing Mixing->Casting Curing Initial Cure in Oven (100-110°C, 1-4h) Casting->Curing Post_Curing Post-Cure (100-110°C, 16-24h) Curing->Post_Curing Cooling Cool to Room Temperature Post_Curing->Cooling Conditioning Condition Samples Cooling->Conditioning Safety_Precautions MOCA_Handling Handling MOCA Engineering_Controls Use Fume Hood/ Ventilated Area MOCA_Handling->Engineering_Controls PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) MOCA_Handling->PPE Molten_MOCA Caution with Molten Material MOCA_Handling->Molten_MOCA Waste_Disposal Proper Spill and Waste Management MOCA_Handling->Waste_Disposal Health_Monitoring Regular Health Monitoring MOCA_Handling->Health_Monitoring

References

Application Notes: The Use of 4,4'-Methylenebis(2-chloroaniline) (MOCA) in High-Performance Polyurethane Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a highly effective aromatic diamine curing agent for isocyanate-terminated polyurethane prepolymers. Its unique chemical structure contributes to the formation of tough, durable, and high-performance polyurethane elastomers, coatings, and adhesives. MOCA facilitates the creation of a hard, block copolymer segment through the formation of urea (B33335) linkages, resulting in materials with exceptional mechanical properties and chemical resistance. These characteristics make MOCA-cured polyurethanes suitable for demanding applications where performance and longevity are critical.

Despite its excellent performance properties, it is important to note that MOCA is a suspected carcinogen and is subject to strict regulatory controls in many regions. Therefore, its use requires rigorous adherence to safety protocols and industrial hygiene standards to minimize occupational exposure.

Mechanism of Action: Curing of Polyurethane Prepolymers

The curing process involves the reaction of the amine groups (-NH2) of MOCA with the terminal isocyanate groups (-NCO) of a polyurethane prepolymer. This reaction forms strong and stable urea linkages (-NH-CO-NH-), leading to a highly cross-linked, three-dimensional polymer network. The resulting polyurethane-urea elastomer exhibits a segmented structure, with hard segments derived from the MOCA and diisocyanate, and soft segments from the polyol component of the prepolymer. This micro-phase separation is fundamental to the high performance of the final material.

Reaction Pathway Diagram

G Figure 1. Curing Reaction of Polyurethane Prepolymer with MOCA cluster_reactants Reactants cluster_product Product cluster_linkage Key Linkage Formation prepolymer Isocyanate-Terminated Polyurethane Prepolymer (R'-NCO) polyurethane_urea Cross-linked Polyurethane-Urea Elastomer prepolymer->polyurethane_urea + moca MOCA (4,4'-Methylenebis(2-chloroaniline)) (R''-(NH2)2) moca->polyurethane_urea + reaction R'-NCO + H2N-R''-NH2  →  R'-NH-CO-NH-R''-NH-CO-NH-R'

Caption: Figure 1. Curing Reaction of Polyurethane Prepolymer with MOCA.

Performance Characteristics of MOCA-Cured Polyurethane Coatings and Adhesives

MOCA-cured polyurethanes are renowned for their outstanding physical and chemical properties.[1][2] These materials typically exhibit high tensile strength, excellent tear and abrasion resistance, and a high load-bearing capacity.[2][3] The properties of the final elastomer can be tailored by adjusting the NCO index (the ratio of isocyanate groups to amine groups), with higher NCO indices generally leading to increased hardness, tensile strength, and tear strength.[4]

Quantitative Performance Data

The following table summarizes typical performance data for MOCA-cured polyurethane elastomers, providing a comparative overview. It is important to note that these values can vary depending on the specific prepolymer, stoichiometry, and curing conditions.

PropertyTypical Value RangeTest Standard (Example)
Mechanical Properties
Hardness (Shore A)80 - 95ASTM D2240
Tensile Strength (MPa)30 - 60ASTM D412
Elongation at Break (%)300 - 600ASTM D412
Tear Strength (kN/m)50 - 100ASTM D624
Compression Set (22h @ 70°C, %)20 - 40ASTM D395
Adhesion Properties
Lap Shear Strength (MPa)10 - 25ASTM D1002
Peel Strength (N/mm)5 - 15ASTM D1876

Experimental Protocols

The following protocols provide a general methodology for the preparation and testing of a MOCA-cured polyurethane coating.

Materials and Equipment
  • Polyurethane Prepolymer: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) based prepolymer. The isocyanate content should be known.

  • Curing Agent: 4,4'-Methylenebis(2-chloroaniline) (MOCA), in granular or flake form.

  • Solvent (for coatings): Anhydrous urethane-grade solvent (e.g., methyl ethyl ketone, toluene).

  • Substrate: As required for the specific application (e.g., steel panels for coatings, specified adherends for adhesives).

  • Equipment:

    • Reaction vessel with mechanical stirrer and heating mantle.

    • Vacuum oven.

    • Tensile testing machine.

    • Hardness tester (Durometer).

    • Adhesion testing equipment (e.g., pull-off or lap shear tester).[5]

    • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat, and appropriate respiratory protection.

Protocol 1: Preparation of a MOCA-Cured Polyurethane Coating
  • Prepolymer Preparation:

    • If preparing the prepolymer in-house, react a diisocyanate (e.g., TDI) with a polyol (e.g., polytetramethylene ether glycol - PTMEG) at a specific NCO/OH ratio (typically >1) under a nitrogen atmosphere at 70-80°C until the desired isocyanate content is reached. The isocyanate content should be determined by titration (e.g., ASTM D5155).[6]

    • Alternatively, use a commercially available prepolymer.

  • MOCA Preparation:

    • MOCA is a solid at room temperature and must be melted before use.[7] Heat the MOCA to 110-120°C in an oven until it is completely molten. Handle with extreme care due to its toxicity and high temperature.

  • Mixing and Curing:

    • Heat the polyurethane prepolymer to 80-100°C.

    • Add the molten MOCA to the prepolymer with vigorous stirring. The amount of MOCA is calculated based on the isocyanate content of the prepolymer and the desired stoichiometry (typically 90-105% of the theoretical amount).

    • After thorough mixing (typically 1-2 minutes), degas the mixture under vacuum to remove any entrapped air bubbles.

    • Pour the mixture onto the prepared substrate to the desired thickness.

    • Cure the coated substrate in an oven at 100-110°C for the time recommended by the prepolymer manufacturer (typically 1-16 hours).

  • Post-Curing:

    • After the initial cure, allow the samples to post-cure at ambient temperature for at least 7 days before testing to ensure full property development.

Protocol 2: Testing of the Cured Polyurethane Coating
  • Hardness: Measure the Shore A hardness of the cured coating using a durometer according to ASTM D2240.

  • Tensile Properties:

    • Prepare dumbbell-shaped specimens from free films of the cured polyurethane.

    • Determine the tensile strength, elongation at break, and modulus using a tensile testing machine according to ASTM D412.

  • Tear Strength:

    • Prepare die-cut specimens of the cured polyurethane.

    • Measure the tear strength according to ASTM D624.

  • Adhesion:

    • For coatings, perform a cross-cut adhesion test (ASTM D3359) or a pull-off adhesion test (ASTM D4541).[5]

    • For adhesives, prepare lap shear specimens and test according to ASTM D1002.[5]

Experimental Workflow Diagram

G Figure 2. Experimental Workflow for MOCA-Cured Polyurethane cluster_prep Preparation cluster_app Application & Curing cluster_test Testing prepolymer Prepolymer Preparation/ Heating mixing Mixing & Degassing prepolymer->mixing moca MOCA Melting moca->mixing application Coating Application/ Casting mixing->application curing Oven Curing application->curing post_curing Post-Curing curing->post_curing hardness Hardness Test post_curing->hardness tensile Tensile Test post_curing->tensile tear Tear Strength Test post_curing->tear adhesion Adhesion Test post_curing->adhesion

Caption: Figure 2. Experimental Workflow for MOCA-Cured Polyurethane.

Applications

The exceptional properties of MOCA-cured polyurethanes make them suitable for a wide range of high-performance applications, including:

  • Protective Coatings: For industrial equipment, pipelines, and flooring, providing excellent abrasion and chemical resistance.

  • High-Performance Adhesives: For bonding a variety of substrates in demanding structural applications.

  • Cast Elastomers: For manufacturing wheels, rollers, seals, gaskets, and other components subjected to high stress and wear.[1][3]

Safety Considerations

MOCA is classified as a potential carcinogen and is subject to stringent regulations. All handling of MOCA should be performed in a well-ventilated area, and appropriate personal protective equipment, including respiratory protection, should be used to minimize exposure. It is crucial to consult the Safety Data Sheet (SDS) for MOCA and adhere to all recommended safety procedures and local regulations.

References

Troubleshooting & Optimization

Overcoming agglomeration issues in 4,4'-Methylenebis(2-chloroaniline) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to agglomeration during the synthesis of 4,4'-Methylenebis(2-chloroaniline) (MOCA).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during MOCA synthesis, with a focus on preventing the formation of agglomerates and controlling particle size.

Q1: What are the primary causes of MOCA agglomeration during synthesis?

A1: Agglomeration, or the clumping of MOCA particles, is typically a result of suboptimal crystallization conditions. The primary causes include:

  • High Supersaturation: Rapidly creating a high concentration of MOCA during the neutralization step can lead to uncontrolled, rapid precipitation and the formation of fine particles that easily agglomerate.

  • Inadequate Agitation: Insufficient mixing results in localized areas of high supersaturation and allows newly formed crystals to remain in close contact, leading to the formation of larger clumps.[1][2]

  • Temperature Gradients: Poor temperature control within the reactor can create zones with varying solubility, promoting uncontrolled crystallization and agglomeration.

  • Slow pH Adjustment: A slow or uneven neutralization process can lead to the formation of sticky intermediates or prolonged periods of high supersaturation, which encourages particles to bind together.

Q2: My final MOCA product consists of large, hard cakes instead of a fine powder. How can this be prevented?

A2: The formation of hard agglomerates is a common issue that can be mitigated by carefully controlling the precipitation (neutralization) step. Key strategies include:

  • Control the Rate of Neutralization: Add the neutralizing agent (e.g., sodium hydroxide (B78521) solution) at a steady, controlled rate to the acidic MOCA salt slurry. This prevents a sudden spike in supersaturation.

  • Optimize Stirring Speed: Employ vigorous and continuous agitation throughout the neutralization process.[3] High shear mixing can break up nascent agglomerates and ensure a more uniform distribution of the neutralizing agent.[1][2]

  • Maintain a Consistent Temperature: Ensure the reaction mixture is held at a constant, elevated temperature (e.g., 95-102°C) during neutralization, as specified in established protocols.[3] This helps to control the crystallization process.

  • Consider Anti-Solvent Addition: In some crystallization processes, the controlled addition of an anti-solvent can help to manage supersaturation levels and influence the final particle morphology.

Q3: How does the stirring speed affect the particle size and agglomeration of MOCA?

A3: Stirring speed is a critical parameter in controlling the final physical properties of the MOCA product.

  • Higher Stirring Speeds: Generally, increasing the agitation rate leads to smaller and more uniform particle sizes.[4][5] The increased shear forces help to break down larger particles and prevent smaller ones from sticking together.[1][2] This can result in a finer, more free-flowing powder.

  • Lower Stirring Speeds: Inadequate stirring can lead to poor mixing, creating localized zones of high supersaturation and allowing particles to agglomerate, resulting in a larger and broader particle size distribution.

Q4: Can the choice of solvent impact agglomeration?

A4: Yes, the solvent system plays a crucial role in the crystallization process. While the primary synthesis of MOCA often occurs in an aqueous medium, the principles of solvent effects are still relevant, particularly during washing and purification steps. The interaction between the solvent and the crystal surface can influence the crystal habit and the tendency for particles to agglomerate. Using a wash solvent in which MOCA is very slightly soluble can help to remove impurities without causing significant dissolution and recrystallization on the particle surface, which can be a source of agglomeration.

Process Parameter Impact on MOCA Agglomeration

The following table summarizes the expected qualitative effects of key process parameters on MOCA particle size and agglomeration, based on general crystallization principles.

ParameterConditionExpected Impact on Particle SizeExpected Impact on AgglomerationRationale
Stirring Speed Low RPMLarger, irregularIncreasedPoor mixing leads to localized supersaturation and allows particles to coalesce.
High RPMSmaller, more uniformDecreasedHigh shear forces break up agglomerates and ensure even reactant distribution.[1][2][4]
Neutralization Rate Slow AdditionLargerDecreasedMaintains a lower level of supersaturation, favoring crystal growth over nucleation and agglomeration.
Rapid AdditionSmallerIncreasedCreates high supersaturation, leading to rapid nucleation of fine particles that are prone to agglomeration.
Temperature LowerSmallerPotentially IncreasedLower temperature decreases solubility, which can increase supersaturation if not controlled, leading to agglomeration.
Higher (within process limits)LargerPotentially DecreasedHigher temperature increases solubility, allowing for more controlled precipitation and potentially reducing the driving force for agglomeration.[3]
MOCA Concentration HighSmallerIncreasedHigher concentration of particles increases the frequency of collisions, leading to a higher chance of agglomeration.[6]
LowLargerDecreasedFewer particle collisions reduce the likelihood of agglomerates forming.

Diagrams

Logical Troubleshooting Workflow for MOCA Agglomeration

References

Reducing by-product formation in MOCA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4,4'-Methylene-bis(2-chloroaniline) (MOCA), also known as MbOCA. Our goal is to help you minimize by-product formation and optimize your production process.

Troubleshooting Guide

This guide addresses specific issues that may arise during MOCA synthesis, offering potential causes and recommended solutions to improve purity and yield.

Issue 1: High Levels of Trimer and Tetramer By-products

  • Question: My final MOCA product shows significant peaks corresponding to higher molecular weight species in the analytical chromatogram. How can I reduce the formation of these trimer and tetramer by-products?

  • Answer: The formation of trimeric and tetrameric analogs of MOCA is a common issue arising from the condensation reaction between ortho-chloroaniline and formaldehyde (B43269).[1][2] These by-products can constitute up to 8-10% of commercial MOCA.[1][2] To minimize their formation, precise control over reaction conditions is crucial.

    • Potential Causes:

      • Incorrect molar ratio of reactants.

      • Non-optimal reaction temperature.

      • Inadequate mixing or localized high concentrations of reactants.

    • Suggested Solutions:

      • Optimize Molar Ratios: A patented process for high-yield MOCA synthesis specifies a molar ratio of ortho-chloroaniline to formaldehyde of 1.9-2.0:1 and a molar ratio of hydrochloric acid to ortho-chloroaniline of at least 1.35:1. Adhering to these ratios can significantly reduce the formation of higher oligomers.

      • Control Temperature: Maintain a consistent and optimized reaction temperature throughout the synthesis. Gradual heating and effective temperature monitoring are recommended.

      • Ensure Homogeneous Mixing: Vigorous and consistent stirring of the reaction mixture is essential to prevent localized excesses of formaldehyde, which can promote the formation of higher oligomers.

Issue 2: Presence of Residual Ortho-chloroaniline Monomer

  • Question: My purified MOCA still contains a noticeable amount of unreacted ortho-chloroaniline. What are the best practices to minimize this impurity?

  • Answer: Residual ortho-chloroaniline is a common impurity in technical grade MOCA, typically around 0.2%.[1][2] While complete removal can be challenging, its presence can be minimized through careful control of stoichiometry and purification.

    • Potential Causes:

      • Excess of ortho-chloroaniline in the initial reaction mixture.

      • Incomplete reaction.

      • Inefficient purification.

    • Suggested Solutions:

      • Stoichiometric Control: While a slight excess of ortho-chloroaniline might be used to ensure complete consumption of formaldehyde, a large excess will lead to higher residual monomer. Fine-tune the molar ratio to find the optimal balance.

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it goes to completion.

      • Purification: Employ efficient purification methods such as recrystallization or column chromatography to remove unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What are the typical by-products in MOCA synthesis?

A1: The primary by-products in MOCA synthesis are trimers and tetramers, which are oligomers containing three and four chloroaniline rings linked by methylene (B1212753) bridges, respectively.[1][2] Additionally, unreacted ortho-chloroaniline monomer can be present as an impurity.[1][2]

Q2: What is the expected purity of technical grade MOCA?

A2: Commercially produced MOCA for applications like polyurethane coatings typically has a purity of 90-92% for the 4,4'-methylenebis(2-chloroaniline) (B1676453) dimer.[1] The remaining 8-10% is primarily composed of the trimer and tetramer by-products.[1]

Q3: What analytical methods are suitable for monitoring MOCA purity and by-product formation?

A3: Several analytical techniques can be employed to assess the purity of MOCA and quantify by-products. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is a common method for purity analysis.[3][4] High-Performance Liquid Chromatography (HPLC) is also a valuable tool for separating and quantifying MOCA and its related impurities.

Q4: Are there established guidelines for reactant ratios in MOCA synthesis?

A4: Yes, a patented process suggests optimal molar ratios for minimizing by-products and maximizing yield. Specifically, a molar ratio of ortho-chloroaniline to formaldehyde of 1.9-2.0:1 and a molar ratio of hydrochloric acid to ortho-chloroaniline of at least 1.35:1 are recommended.

Quantitative Data Summary

ParameterTypical ValueReference
Purity of 4,4'-Methylenebis(2-chloroaniline)90-92%[1]
Trimer and Tetramer By-products8-10%[1]
Residual Ortho-chloroaniline~0.2%[1][2]
Molar Ratio (ortho-chloroaniline:formaldehyde)1.9-2.0 : 1
Molar Ratio (HCl:ortho-chloroaniline)≥ 1.35 : 1

Experimental Protocols

Protocol 1: Purity Analysis of MOCA by Gas Chromatography (GC)

This protocol provides a general procedure for the analysis of MOCA purity and the quantification of ortho-chloroaniline impurity using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

  • Reagents:

    • MOCA sample

    • Ortho-chloroaniline standard

    • High-purity solvent (e.g., acetone, methanol) for sample and standard dilution.

  • Standard Preparation:

    • Prepare a stock solution of ortho-chloroaniline in the chosen solvent at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the MOCA sample and dissolve it in 10 mL of the solvent.

    • Ensure complete dissolution. The sample may require sonication.

  • GC Conditions (Example):

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Oven Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for ortho-chloroaniline.

    • Inject the MOCA sample solution.

    • Identify the peaks based on retention times of the standards.

    • Calculate the percentage of ortho-chloroaniline in the sample using the calibration curve.

    • The purity of MOCA can be determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

MOCA_Synthesis_Pathway OrthoChloroaniline 2x Ortho-chloroaniline Intermediate Intermediate Adduct OrthoChloroaniline->Intermediate + HCl Formaldehyde Formaldehyde Formaldehyde->Intermediate MOCA 4,4'-Methylene-bis(2-chloroaniline) (MOCA) Intermediate->MOCA Condensation Trimer Trimer By-product Intermediate->Trimer Side Reaction (+ Ortho-chloroaniline, + Formaldehyde) Tetramer Tetramer By-product Trimer->Tetramer Further Condensation

Caption: Reaction pathway for MOCA synthesis and by-product formation.

Troubleshooting_Workflow Start High By-product Formation Detected CheckRatios Are reactant molar ratios (Amine:Formaldehyde, Acid:Amine) correct? Start->CheckRatios CheckTemp Is reaction temperature optimal and stable? CheckRatios->CheckTemp Yes AdjustRatios Adjust molar ratios to recommended values. CheckRatios->AdjustRatios No CheckMixing Is mixing vigorous and homogeneous? CheckTemp->CheckMixing Yes OptimizeTemp Optimize and stabilize reaction temperature. CheckTemp->OptimizeTemp No ImproveMixing Increase stirring speed and ensure proper agitation. CheckMixing->ImproveMixing No End MOCA Purity Improved CheckMixing->End Yes AdjustRatios->CheckRatios OptimizeTemp->CheckTemp ImproveMixing->CheckMixing

Caption: Troubleshooting workflow for reducing MOCA by-products.

References

Optimizing curing temperature and time for MOCA-based polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Methylene-bis(2-chloroaniline) (MOCA) based polyurethanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the casting and curing of MOCA-based polyurethanes.

Issue 1: Soft Spots or Tacky Surface on the Cured Polyurethane

Q: My cured polyurethane part has soft spots or a tacky surface. What is the cause and how can I fix it?

A: Soft spots or a tacky, uncured surface are common issues that can typically be attributed to several factors during the preparation and curing stages.

Possible Causes and Solutions:

  • Improper Mixing: This is the most frequent cause.[1][2] If the prepolymer and MOCA curative are not thoroughly mixed, you will have areas with an incorrect mix ratio, leading to uncured or soft spots.

    • Solution: Ensure you scrape the sides and bottom of the mixing container to incorporate all the material. Mix until you achieve a uniform color and consistency.[1]

  • Incorrect Mix Ratio: An off-ratio mix, either by weight or volume, will result in an excess of one component, preventing a complete cure.[1][2][3]

    • Solution: Carefully weigh each component using a calibrated scale. Double-check the manufacturer's recommended mix ratio for your specific prepolymer and MOCA.

  • Moisture Contamination: Polyurethane components, especially the isocyanate prepolymer, are sensitive to moisture. Water contamination will react with the isocyanate, leading to foaming, bubbles, and incomplete curing.[1]

    • Solution: Ensure all mixing containers, stir sticks, and molds are clean and dry. Work in a low-humidity environment and keep the containers of the prepolymer and MOCA tightly sealed when not in use.[1]

  • Low Curing Temperature: Some polyurethane systems require a specific temperature to initiate and complete the curing reaction.[3][4]

    • Solution: Ensure your curing oven is calibrated and set to the recommended temperature for your system. Curing at a temperature that is too low can significantly slow down or stall the reaction.

Issue 2: Air Bubbles in the Cured Part

Q: I am finding air bubbles on the surface and inside my cured polyurethane part. How can I prevent this?

A: Air bubbles are a common cosmetic and structural defect that can often be resolved by adjusting your handling and casting procedures.

Possible Causes and Solutions:

  • Air Entrapment During Mixing: Aggressive mixing can introduce a significant amount of air into the polyurethane mixture.

    • Solution: Mix the components thoroughly but without vigorous whipping. After mixing, it is highly recommended to degas the mixture in a vacuum chamber until the bubbling subsides.[3][5]

  • Moisture Contamination: As mentioned previously, moisture contamination can cause the formation of carbon dioxide bubbles.[1]

    • Solution: Maintain a dry working environment and ensure all equipment is free of moisture.

  • Improper Pouring Technique: Pouring the mixed polyurethane from a significant height or in a turbulent manner can introduce air into the mold.

    • Solution: Pour the mixture slowly in a single stream into one corner of the mold, allowing the material to flow across the mold cavity. This helps to push the air out as the mold fills.

  • Inadequate Venting of the Mold: Complex molds may trap air in certain areas if there is no path for it to escape.

    • Solution: For intricate mold geometries, consider adding vent holes at the highest points of the mold cavity to allow trapped air to escape as the polyurethane fills the mold.

Issue 3: Inconsistent Hardness in the Final Product

Q: The hardness of my cured polyurethane parts is not consistent from batch to batch. What could be causing this variability?

A: Inconsistent hardness is often a result of variations in processing parameters that affect the crosslinking density of the polymer.

Possible Causes and Solutions:

  • Variation in Curing Time and Temperature: The final properties of the polyurethane are highly dependent on the curing schedule.

    • Solution: Maintain a consistent curing time and temperature for all batches. Use a calibrated oven and a timer to ensure reproducibility. Extending the curing time can lead to more stable properties.[6]

  • Incorrect Stoichiometry: The ratio of prepolymer to curative directly influences the final hardness.

    • Solution: Precisely weigh the prepolymer and MOCA for each batch according to the calculated stoichiometry based on the prepolymer's %NCO and MOCA's equivalent weight.

  • Incomplete Post-Curing: For many polyurethane systems, a post-curing period is necessary to achieve the final, stable properties.

    • Solution: Implement a consistent post-curing schedule (time and temperature) as recommended by the material supplier. Full physical properties may take 7-14 days to develop at ambient temperature after the initial heat cure.

Frequently Asked Questions (FAQs)

Q1: What are the typical curing temperatures and times for MOCA-based polyurethanes?

A1: The optimal curing temperature and time can vary depending on the specific prepolymer used. However, a general guideline is to cure at 100°C for 16 hours.[7] MOCA itself should be melted to a clear liquid at 110-120°C before mixing with the prepolymer.[7][8] It is crucial not to heat MOCA above 125°C as it can start to decompose.[8] For some systems, a post-cure at a slightly elevated temperature (e.g., 110°C) for 4-8 hours may be beneficial.[7]

Q2: How do I calculate the correct amount of MOCA to use?

A2: The amount of MOCA required is calculated based on the isocyanate content (%NCO) of the prepolymer and the desired stoichiometry (typically 95-105%). The formula is:

Amount of MOCA (g) = [(% NCO of prepolymer / 42.02) * Equivalent Weight of MOCA * Stoichiometry (%)] / 100

The equivalent weight of MOCA is approximately 133.5 g/eq.[7]

Q3: What are the key physical properties I can expect from a MOCA-cured polyurethane?

A3: MOCA-cured polyurethanes are known for their excellent mechanical properties, including high tensile strength, good abrasion resistance, and high load-bearing capacity.[9][10] The hardness can be tailored, but typical values are in the range of 90-98 Shore A.[7]

Q4: What safety precautions should I take when working with MOCA?

A4: MOCA is considered a hazardous substance and a potential carcinogen.[11] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, and avoid skin contact and inhalation of dust or fumes.[11]

Data Presentation

Table 1: Typical Processing and Curing Parameters for MOCA-Based Polyurethanes
ParameterRecommended ValueSource
Prepolymer Preheat Temperature80°C[7]
MOCA Melt Temperature110-120°C[7][8]
Mold Preheat Temperature100°C[7]
Initial Cure Temperature100°C[7]
Initial Cure Time16 hours[7]
Optional Post-Cure Temperature110°C[7]
Optional Post-Cure Time4-8 hours[7]
Table 2: Typical Physical Properties of MOCA-Cured Polyurethane Elastomers
PropertyTypical Value RangeASTM StandardSource
Hardness90 - 98 Shore AD2240[7]
Tensile Strength40 - 55 MPaD412[7]
Elongation at Break250 - 450 %D412[7]
Tear Strength (Die C)195 - 514 lb/inD624[12]
Compression Set16 - 36 %D395B[12]

Note: These values are typical and can vary based on the specific prepolymer, stoichiometry, and processing conditions.

Experimental Protocols

Protocol 1: Casting of MOCA-Cured Polyurethane Elastomer
  • Preparation of Materials and Equipment:

    • Preheat the polyurethane prepolymer to 80°C in a vacuum oven.[7]

    • Degas the prepolymer under vacuum for at least one hour or until bubbling ceases.[7]

    • Melt the solid MOCA granules in a separate oven at 110-120°C until it becomes a clear liquid.[7][8]

    • Preheat the mold to 100°C.[7]

    • Apply a suitable mold release agent to the mold surface.

  • Mixing and Pouring:

    • Weigh the required amount of preheated and degassed prepolymer into a clean, dry mixing container.

    • Calculate and weigh the corresponding amount of molten MOCA.

    • Add the molten MOCA to the prepolymer and mix thoroughly for 1-2 minutes, ensuring to scrape the sides and bottom of the container.[7]

    • If necessary, degas the mixture under vacuum for a short period to remove any air introduced during mixing.

    • Pour the mixture into the preheated mold.

  • Curing:

    • Place the filled mold into a preheated oven set at 100°C.

    • Cure for 16 hours.[7]

    • For optimal properties, a post-cure at 110°C for 4-8 hours can be performed.[7]

  • Demolding:

    • Allow the mold to cool to room temperature before demolding the cured polyurethane part.

Protocol 2: Measurement of Mechanical Properties
  • Hardness (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the cured sample.

    • Ensure the sample is at least 6 mm thick and the measurement is taken on a flat surface.

    • Take multiple readings at different locations on the sample and average the results.

  • Tensile Strength and Elongation (ASTM D412):

    • Cut dumbbell-shaped specimens from the cured polyurethane sheet using a die.

    • Measure the thickness and width of the narrow section of the specimen.

    • Use a tensile testing machine to pull the specimen at a constant rate until it breaks.

    • Record the maximum force to determine the tensile strength and the extension at break to calculate the elongation.

  • Tear Strength (ASTM D624):

    • Use a specified die (e.g., Die C) to cut a specimen from the cured polyurethane sheet.

    • Mount the specimen in a tensile testing machine and apply a force to propagate a tear.

    • The tear strength is calculated from the force required to tear the specimen.

Visualizations

TroubleshootingWorkflow Troubleshooting Common Polyurethane Casting Defects start Casting Defect Observed defect_type What is the nature of the defect? start->defect_type soft_spots Soft Spots / Tacky Surface defect_type->soft_spots Soft/Tacky air_bubbles Air Bubbles defect_type->air_bubbles Bubbles inconsistent_hardness Inconsistent Hardness defect_type->inconsistent_hardness Hardness check_mixing Review Mixing Procedure: - Scrape sides and bottom? - Uniform consistency? soft_spots->check_mixing degas Degas Mixture Under Vacuum? air_bubbles->degas check_cure_schedule Verify Curing Schedule: - Consistent time and temp? inconsistent_hardness->check_cure_schedule check_ratio Verify Mix Ratio: - Correct calculation? - Accurate weighing? check_mixing->check_ratio Mixing OK solution_mixing Improve Mixing Technique check_mixing->solution_mixing No check_moisture Check for Moisture: - Dry equipment? - Low humidity environment? check_ratio->check_moisture Ratio OK solution_ratio Recalculate and Weigh Carefully check_ratio->solution_ratio No check_temp Confirm Curing Temperature: - Oven calibrated? - Correct temperature setting? check_moisture->check_temp Moisture OK solution_moisture Control for Moisture check_moisture->solution_moisture No solution_temp Adjust Curing Temperature check_temp->solution_temp No pouring Review Pouring Technique: - Slow, steady stream? degas->pouring Yes solution_degas Implement Vacuum Degassing degas->solution_degas No pouring->check_moisture Yes solution_pouring Optimize Pouring Method pouring->solution_pouring No check_stoichiometry Review Stoichiometry Calculation? check_cure_schedule->check_stoichiometry Schedule OK solution_cure_schedule Standardize Curing Process check_cure_schedule->solution_cure_schedule No solution_stoichiometry Recalculate Stoichiometry check_stoichiometry->solution_stoichiometry No ExperimentalWorkflow Experimental Workflow for Polyurethane Casting cluster_prep 1. Material & Equipment Preparation cluster_process 2. Mixing & Casting cluster_cure 3. Curing & Demolding cluster_testing 4. Mechanical Testing preheat_prepolymer Preheat & Degas Prepolymer (80°C, Vacuum) weigh_components Weigh Prepolymer & MOCA preheat_prepolymer->weigh_components melt_moca Melt MOCA (110-120°C) melt_moca->weigh_components preheat_mold Preheat & Prepare Mold (100°C, Release Agent) pour Pour into Mold preheat_mold->pour mix Thoroughly Mix (1-2 minutes) weigh_components->mix degas_mix Degas Mixture (Optional) mix->degas_mix degas_mix->pour initial_cure Initial Cure (100°C, 16 hours) pour->initial_cure post_cure Post-Cure (Optional) (110°C, 4-8 hours) initial_cure->post_cure cool_demold Cool to Room Temp & Demold post_cure->cool_demold final_part Cured Polyurethane Part cool_demold->final_part hardness_test Hardness Test (ASTM D2240) final_part->hardness_test tensile_test Tensile & Elongation Test (ASTM D412) final_part->tensile_test tear_test Tear Test (ASTM D624) final_part->tear_test

References

Technical Support Center: 4,4'-Methylenebis(2-chloroaniline) (MOCA) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4,4'-Methylenebis(2-chloroaniline) (MOCA) in analytical standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation, storage, and analysis of MOCA analytical standards.

Problem Potential Cause(s) Recommended Solution(s)
Peak area of MOCA standard decreases over a short period. Degradation due to light exposure. MOCA is a light-sensitive compound.- Store stock solutions and working standards in amber vials or protect them from light using aluminum foil.- Prepare fresh working standards daily if possible.
Oxidation. Aromatic amines like MOCA are susceptible to oxidation from dissolved oxygen in the solvent or exposure to air.- Use de-gassed solvents for standard preparation.- Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.- Consider adding an antioxidant, but validate for potential interference with the analysis.
Incompatible solvent. The solvent may be reacting with MOCA.- Use high-purity, HPLC-grade solvents.- Acetonitrile (B52724) and methanol (B129727) are commonly used and generally suitable. Avoid acidic or basic solvents for long-term storage unless stability has been verified.
Appearance of unknown peaks in the chromatogram of the MOCA standard. Degradation products. The new peaks are likely due to the chemical breakdown of MOCA.- Investigate the degradation pathway. Common degradation products can result from oxidation or hydrolysis.- Refer to the solutions for decreasing peak area to minimize degradation.
Contamination. The standard may be contaminated from the solvent, glassware, or sampling equipment.- Use ultra-clean glassware.- Filter the standard solution through a compatible syringe filter (e.g., PTFE) before injection.
Poor reproducibility of MOCA standard injections. Inconsistent standard preparation. Variations in weighing, dilution, or mixing can lead to inconsistent concentrations.- Ensure analytical balances are calibrated.- Use calibrated volumetric flasks and pipettes.- Vortex or sonicate the standard solution to ensure homogeneity.
Adsorption to surfaces. MOCA may adsorb to glass or plastic surfaces, especially at low concentrations.- Use silanized glass vials to minimize adsorption.- Prepare standards in a concentration range appropriate for the analysis to avoid significant losses due to adsorption.
Color change of the MOCA standard solution (e.g., from colorless/pale yellow to brown). Oxidation and degradation. A color change is a visual indicator of chemical degradation.- Discard the standard and prepare a fresh one.- Review storage conditions and handling procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for MOCA analytical standards?

A1: To ensure the stability of MOCA analytical standards, they should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) for short-term storage and frozen (-20 °C or lower) for long-term storage.

  • Light: Protected from light by using amber glass vials or by wrapping clear vials in aluminum foil.[1]

  • Atmosphere: In a tightly sealed container, preferably with the headspace purged with an inert gas like nitrogen or argon to prevent oxidation.

Q2: What solvents are recommended for preparing MOCA stock and working solutions?

A2: High-purity acetonitrile and methanol are the most commonly used and recommended solvents for preparing MOCA standards.[1] It is crucial to use HPLC or analytical grade solvents to avoid introducing impurities that could interfere with the analysis or accelerate degradation. For aqueous solutions, use ultrapure water and consider the pH, as extreme pH values can affect stability.

Q3: How frequently should I prepare fresh MOCA working standards?

A3: Due to the potential for degradation, it is best practice to prepare fresh working standards from a stock solution daily. If this is not feasible, the stability of the working standards under your specific storage conditions should be thoroughly evaluated by analyzing them over time and looking for changes in peak area or the appearance of degradation peaks.

Q4: Can I use a MOCA standard that has changed color?

A4: No. A visible color change, typically to a yellow or brown hue, is a clear indication of chemical degradation.[1] Using a degraded standard will lead to inaccurate analytical results. The standard should be discarded, and a new one should be prepared from a reliable stock.

Q5: Are there any known incompatibilities for MOCA that I should be aware of during analysis?

A5: Yes, MOCA is incompatible with strong oxidizing agents.[1] Contact with these substances will lead to rapid degradation. Additionally, care should be taken to avoid highly acidic or basic conditions unless the analytical method specifically requires them, as these can also affect the stability of the molecule.

Experimental Protocols

Protocol 1: Preparation of MOCA Stock and Working Standards

Objective: To prepare accurate and stable stock and working standards of MOCA.

Materials:

  • 4,4'-Methylenebis(2-chloroaniline) (MOCA) reference standard (purity >99%)

  • HPLC-grade acetonitrile or methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer and/or sonicator

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the MOCA reference standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of solvent (acetonitrile or methanol) to dissolve the solid.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Bring the solution to volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

    • Store at -20 °C.

  • Working Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

    • Allow the stock solution to come to room temperature before use.

    • Perform serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks to achieve the desired concentrations.

    • For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.

    • Transfer the working standards to amber vials.

    • These standards should be prepared fresh daily if possible.

Visualizations

Experimental_Workflow_Standard_Preparation cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh MOCA Reference Standard dissolve Dissolve in Solvent weigh->dissolve volume Bring to Volume dissolve->volume store_stock Store Stock Solution (-20°C, Amber Vial) volume->store_stock thaw Thaw Stock Solution store_stock->thaw dilute Serial Dilution thaw->dilute store_work Use Fresh or Store (2-8°C, Amber Vial) dilute->store_work

Caption: Workflow for the preparation of MOCA stock and working analytical standards.

Troubleshooting_Logic cluster_degradation Degradation Issues cluster_prep Preparation Issues start Inconsistent Analytical Results for MOCA Standard check_peak Decreased Peak Area or New Peaks Observed? start->check_peak check_repro Poor Reproducibility? start->check_repro color_change Solution Discolored? start->color_change light Protect from Light check_peak->light Yes oxygen De-gas Solvent / Use Inert Gas check_peak->oxygen Yes temp Check Storage Temperature check_peak->temp Yes weighing Verify Balance Calibration check_repro->weighing Yes glassware Use Calibrated Glassware check_repro->glassware Yes mixing Ensure Homogeneity check_repro->mixing Yes color_change->light Yes color_change->oxygen Yes color_change->temp Yes

Caption: Logical troubleshooting workflow for common issues with MOCA analytical standards.

References

Troubleshooting peak tailing in HPLC analysis of MOCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing MOCA?

A1: The most frequent cause of peak tailing for MOCA, a basic compound, is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5][6][7] These interactions are particularly strong when the silanol groups are ionized at mid-range pH values.[2][4]

Q2: How does the mobile phase pH affect the peak shape of MOCA?

A2: The mobile phase pH is a critical factor that influences the peak shape of MOCA by altering the ionization state of both the MOCA molecules and the silanol groups on the stationary phase.[8][9][10][11] When the pH is close to the pKa of MOCA, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[8][9] For basic compounds like MOCA, operating at a low pH (e.g., pH 2-3) can protonate the silanol groups, minimizing their interaction with the basic analyte and thus reducing peak tailing.[12][13]

Q3: Can the choice of HPLC column impact peak tailing for MOCA?

A3: Absolutely. The choice of column chemistry is crucial. Using a modern, high-purity silica (B1680970) column with effective end-capping is highly recommended to minimize the number of accessible silanol groups.[1][6][14] End-capping blocks the residual silanol groups, reducing their potential for secondary interactions with MOCA.[14][15] Columns with polar-embedded phases can also provide shielding for basic compounds, improving peak shape.[2]

Q4: My MOCA peak is tailing, but it was fine in previous runs. What could be the issue?

A4: If peak tailing appears suddenly, it could be due to column degradation or contamination.[3][12] Over time, the stationary phase can degrade, or strongly retained sample components can accumulate at the column inlet, leading to a decline in performance and peak tailing.[3][6] It is also advisable to check for any changes in the mobile phase preparation or system leaks.[3]

Troubleshooting Guide for MOCA Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues in your MOCA HPLC analysis.

Step 1: Initial System and Method Verification
  • Verify Mobile Phase Preparation: Ensure the mobile phase composition and pH are correct and freshly prepared. Inconsistent mobile phase can lead to retention time drift and peak shape issues.[9][16]

  • Check System for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect peak shape.[3]

  • Equilibrate the Column Properly: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to unstable retention and poor peak shape.[16]

Step 2: Investigate Chemical Interactions
  • Adjust Mobile Phase pH: If your current mobile phase pH is in the mid-range (pH 4-7), consider lowering it to pH 2-3. This will protonate the silanol groups on the stationary phase, reducing their interaction with the basic MOCA analyte.[4][12]

  • Add a Mobile Phase Modifier: In some cases, adding a small amount of a basic competitor, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites and improve peak shape. However, this is often not necessary with modern, high-purity columns.[7]

  • Evaluate Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[7][12]

Step 3: Assess Column Health and Performance
  • Perform a Column Wash: If column contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any strongly retained compounds.[12][17]

  • Test with a Standard: Inject a well-characterized standard to determine if the issue is specific to your sample or a general column problem.

  • Replace the Column: If the above steps do not resolve the issue, the column may be degraded. Replace it with a new, high-quality column, preferably one designed for the analysis of basic compounds.[6][12]

Step 4: Examine Physical and Instrumental Factors
  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum to reduce dispersion and tailing.[2][3]

  • Check for Column Voids or Blockages: A sudden increase in backpressure accompanied by peak tailing could indicate a blocked frit or a void in the column packing.[6] Reversing and flushing the column (if permitted by the manufacturer) or replacing the frit may resolve this.

  • Optimize Injection Parameters: Avoid column overloading by injecting a smaller sample volume or diluting the sample.[3][6] Also, ensure the injection solvent is not significantly stronger than the mobile phase.[3]

Quantitative Data Summary

The following table summarizes the expected impact of various HPLC parameters on the peak shape of MOCA.

ParameterConditionExpected Effect on MOCA Peak TailingRationale
Mobile Phase pH Low pH (2-3)Decrease Protonates silanol groups, minimizing secondary interactions with the basic MOCA analyte.[4][12]
Mid pH (4-7)Increase Silanol groups are ionized and strongly interact with the basic analyte.[2][4]
Column Chemistry Standard C18 ColumnPotential for Tailing May have a significant number of active residual silanol groups.[1][3]
End-capped C18 ColumnDecrease End-capping blocks residual silanol groups, reducing secondary interactions.[2][14]
Polar-Embedded ColumnDecrease Provides additional shielding for basic compounds from silanol interactions.[2]
Buffer Concentration Low (<10 mM)Potential for Tailing Insufficient buffering capacity can lead to pH instability and inconsistent ionization.[7][12]
Optimal (10-50 mM)Improved Peak Shape Maintains a stable pH, ensuring a consistent ionization state for both the analyte and silanols.[7][12]
Column Temperature Increased TemperatureMay Decrease Can improve mass transfer kinetics and reduce the strength of secondary interactions, but may also affect selectivity.[18]
Sample Load High Concentration/VolumeIncrease Overloading the stationary phase can lead to peak distortion and tailing.[3][6]
Low Concentration/VolumeImproved Peak Shape Ensures interactions are within the linear range of the column's capacity.

Experimental Protocols

Recommended HPLC Method for MOCA Analysis with Minimized Peak Tailing

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 240 nm.

  • Sample Solvent: Mobile Phase A / Acetonitrile (80:20 v/v).

Rationale for Method Parameters:

  • Low pH Mobile Phase: The 0.1% formic acid will maintain a low pH to suppress the ionization of silanol groups.

  • End-capped C18 Column: Minimizes the availability of active silanol sites for secondary interactions.

  • Gradient Elution: Allows for the efficient elution of MOCA while maintaining good peak shape.

  • Controlled Temperature: Ensures reproducible retention times and can help improve peak symmetry.

  • Appropriate Sample Solvent: Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion upon injection.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for MOCA step1 Step 1: Verify System & Method - Check mobile phase pH & freshness - Inspect for leaks - Ensure proper column equilibration start->step1 q1 Is peak tailing still present? step1->q1 step2 Step 2: Investigate Chemical Interactions - Lower mobile phase pH (e.g., to 2-3) - Check buffer concentration q1->step2 Yes end_resolved Peak Tailing Resolved q1->end_resolved No q2 Is the issue resolved? step2->q2 step3 Step 3: Assess Column Health - Perform a column wash - Test with a standard - Replace the column if necessary q2->step3 No q2->end_resolved Yes q3 Is peak shape acceptable? step3->q3 step4 Step 4: Examine Physical Factors - Minimize extra-column volume - Check for blockages/voids - Optimize injection volume q3->step4 No q3->end_resolved Yes step4->end_resolved If resolved end_persist Issue Persists Consult Instrument Manual or Manufacturer step4->end_persist If not resolved

Caption: A flowchart for troubleshooting peak tailing in MOCA HPLC analysis.

SilanolInteraction cluster_0 Silica Surface cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) moca Protonated MOCA (Basic Amine Group, R-NH3⁺) moca->silanol Strong Secondary Interaction (Causes Peak Tailing)

Caption: Secondary interaction between MOCA and an ionized silanol group.

References

Adjusting molar ratio of reactants for optimal MOCA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal synthesis of 4,4'-methylene-bis(2-chloroaniline), commonly known as MOCA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal molar ratio of reactants for MOCA synthesis?

A1: For optimal yield and purity, the recommended molar ratio of 2-chloroaniline (B154045) to formaldehyde (B43269) is between 1.9:1 and 2.0:1. The molar ratio of hydrochloric acid to 2-chloroaniline should be at least 1.35:1, with a preferred range of 1.40-1.50:1.[1]

Q2: My MOCA synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in MOCA synthesis can stem from several factors. One common issue is an incorrect molar ratio of reactants. If the ratio of 2-chloroaniline to formaldehyde is greater than 2.0:1, an excess of unreacted 2-chloroaniline will remain, reducing the yield of MOCA.[1] Conversely, a ratio lower than 1.9:1 can lead to the formation of poly-condensation products, which makes the crystallization of MOCA difficult.[1] Another potential cause is improper temperature control during the reaction. Maintaining the recommended temperature profile throughout the synthesis is crucial for maximizing the yield.

Q3: I am observing the formation of undesirable by-products. How can I minimize them?

A3: The formation of by-products is often linked to the molar ratio of the reactants. When the molar ratio of 2-chloroaniline to formaldehyde is below 1.9:1, the likelihood of forming poly-condensation products increases.[1] To minimize these by-products, it is critical to maintain the reactant ratio within the optimal 1.9:1 to 2.0:1 range. Additionally, slow and controlled addition of formaldehyde to the 2-chloroaniline hydrochloride slurry helps in preventing localized high concentrations of formaldehyde, which can favor side reactions.

Q4: The reaction mixture is agglomerating and becoming difficult to process. What is causing this and how can I prevent it?

A4: Agglomeration of the reaction mixture can occur if the molar ratio of hydrochloric acid to 2-chloroaniline is below 1.35:1.[1] This makes further processing of the reaction mass very challenging. To maintain a desirable slurry form, ensure that the hydrochloric acid to 2-chloroaniline molar ratio is at least 1.35:1, and preferably within the 1.40-1.50:1 range.[1]

Q5: What is the appropriate temperature for the reaction?

A5: The addition of formaldehyde to the 2-chloroaniline hydrochloride slurry should be carried out at a temperature below 50°C. After the addition is complete, the temperature should be gradually increased to 95°C over a period of one hour and then maintained at 95-100°C for approximately two hours to facilitate the formation of MOCA hydrochloride.[1]

Data Presentation: Reactant Molar Ratios and Their Effects

Molar Ratio (2-Chloroaniline : Formaldehyde)Molar Ratio (HCl : 2-Chloroaniline)ObservationOutcome on MOCA Synthesis
> 2.0 : 1≥ 1.35 : 1Objectionable amount of unreacted 2-chloroaniline remains.Lower quality of MOCA.[1]
1.9 - 2.0 : 1 ≥ 1.35 : 1 (Preferred 1.40 - 1.50 : 1) Optimal reaction conditions. High yield and good quality MOCA. [1]
< 1.9 : 1≥ 1.35 : 1Increasing problem of crystallizing the MOCA formed.Formation of poly-condensation products.[1]
1.9 - 2.0 : 1< 1.35 : 1Reaction mixture agglomerates.Difficult further processing.[1]

Experimental Protocol: Synthesis of MOCA

This protocol is based on the condensation of 2-chloroaniline with formaldehyde in the presence of hydrochloric acid.

Materials:

  • 2-chloroaniline

  • Formaldehyde (35-40% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) (30% aqueous solution)

  • Water

  • Nitrogen gas

Procedure:

  • Formation of 2-chloroaniline hydrochloride slurry: In a suitable reaction vessel, prepare a slurry of 2-chloroaniline hydrochloride by adding hydrochloric acid to 2-chloroaniline. The molar ratio of hydrochloric acid to 2-chloroaniline should be maintained between 1.40:1 and 1.50:1.

  • Addition of formaldehyde: Slowly add the aqueous formaldehyde solution to the vigorously stirred slurry. The molar ratio of 2-chloroaniline to formaldehyde should be in the range of 1.9:1 to 2.0:1. The temperature during the addition should be maintained below 50°C.[1]

  • Reaction: After the complete addition of formaldehyde, raise the temperature of the reaction mixture to 95°C over a period of one hour. Maintain the temperature at 95-100°C for two hours to form MOCA hydrochloride.[1]

  • Neutralization: Slowly add a 30% aqueous solution of sodium hydroxide to neutralize the reaction mixture while maintaining the temperature between 95-102°C.[1]

  • Phase Separation: After neutralization, stop the stirring and allow the mixture to settle, which will result in the formation of an aqueous phase and an organic phase. Separate the organic phase.

  • Washing: Wash the organic phase twice with hot water (approximately 100°C).

  • Drying and Crystallization: Dry the organic phase by heating to 120°C under reduced pressure. The molten MOCA is then cooled in a nitrogen atmosphere to induce crystallization.[1]

MOCA Synthesis Troubleshooting Logic

MOCA_Troubleshooting start Start Troubleshooting low_yield Low Yield start->low_yield agglomeration Reaction Mixture Agglomerates start->agglomeration byproducts By-product Formation start->byproducts check_ratio_cf Check Molar Ratio: 2-Chloroaniline to Formaldehyde (1.9-2.0:1) low_yield->check_ratio_cf check_temp Check Reaction Temperature Profile low_yield->check_temp check_ratio_hcl Check Molar Ratio: HCl to 2-Chloroaniline (>=1.35:1) agglomeration->check_ratio_hcl byproducts->check_ratio_cf slow_addition Ensure Slow Formaldehyde Addition byproducts->slow_addition adjust_ratio_cf Adjust Ratio to 1.9-2.0:1 check_ratio_cf->adjust_ratio_cf Incorrect end Optimal Synthesis check_ratio_cf->end Correct adjust_ratio_hcl Adjust Ratio to >=1.35:1 check_ratio_hcl->adjust_ratio_hcl Incorrect check_ratio_hcl->end Correct control_temp Maintain Temperature below 50°C during addition, then 95-100°C check_temp->control_temp Incorrect check_temp->end Correct adjust_ratio_cf->end adjust_ratio_hcl->end control_temp->end slow_addition->end

Caption: Troubleshooting workflow for common issues in MOCA synthesis.

References

Technical Support Center: Minimizing MOCA Exposure in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing exposure to 4,4'-Methylene-bis(2-chloroaniline), commonly known as MOCA. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments involving MOCA.

Troubleshooting Guides

This section provides solutions to common problems that may arise when working with MOCA.

Q1: What should I do in the event of a MOCA powder spill?

A1: In the event of a MOCA powder spill, it is crucial to follow a clear and immediate action plan to minimize exposure and contamination.

  • Evacuate and Isolate: Immediately clear the area of all personnel and restrict access to the spill zone.

  • Communicate the Hazard: Alert your supervisor and any nearby colleagues about the spill.

  • Personal Protective Equipment (PPE): Before beginning cleanup, don appropriate PPE, including a disposable P3 dust mask, vinyl gloves, and disposable overalls.[1]

  • Cleanup Procedure:

    • Gently dampen the spilled powder with water to prevent it from becoming airborne.[2]

    • Carefully sweep the dampened MOCA into a designated, labeled container for hazardous waste.

    • Decontaminate the spill area using a suitable solution.

    • Place all cleaning materials, including contaminated rags and disposable PPE, into a sealed and labeled hazardous waste bag.[1][2]

  • Seek Medical Attention: If you believe you have been exposed, seek immediate medical attention and report the incident to your institution's environmental health and safety office.

Q2: How should I handle a spill of molten MOCA?

A2: A molten MOCA spill presents a thermal hazard in addition to a chemical hazard.

  • Immediate Actions: Follow the same initial steps as for a powder spill: evacuate the area, notify others, and don appropriate PPE. In addition to the standard PPE, wear cotton gloves over vinyl gloves when there is a risk of contact with hot MOCA.[1]

  • Spill Containment:

    • Allow the molten MOCA to cool and solidify.

    • Once solid, carefully scrape up the material and place it in a labeled hazardous waste container.

    • Use absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill if necessary.[2]

  • Decontamination: Thoroughly decontaminate the spill area and any tools used for cleanup.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Q3: What should I do if I suspect my gloves have been contaminated with MOCA?

A3: If you suspect your gloves are contaminated, it is important to remove them promptly and correctly to avoid skin contact.

  • Immediate Removal: Stop your work immediately and remove the gloves, being careful not to touch the outside of the gloves with your bare hands.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing the gloves.

  • New Gloves: Put on a new, clean pair of gloves before resuming work.

  • Glove Selection: Ensure you are using gloves with adequate chemical resistance to MOCA. Refer to glove manufacturer's chemical compatibility charts for specific breakthrough times.

Q4: How do I properly decontaminate a work surface after using MOCA?

A4: Regular decontamination of work surfaces is a critical step in preventing MOCA exposure.

  • Preparation: Ensure you are wearing appropriate PPE, including gloves and a lab coat.

  • Decontamination Solution: Use a decontamination solution known to be effective against MOCA. Some common methods involve chemical solutions that react with MOCA.[3]

  • Procedure:

    • At the end of your work session, wipe down all potentially contaminated surfaces with the decontamination solution.

    • Pay close attention to areas where MOCA was handled directly.

    • Allow the solution to remain on the surface for the recommended contact time.

    • Wipe the surfaces again with a clean, damp cloth to remove any residual decontamination solution.

  • Waste: Dispose of all cleaning materials as MOCA-contaminated waste.

Q5: My air monitoring results for MOCA are higher than the recommended exposure limit. What steps should I take?

A5: Exceeding the occupational exposure limit for MOCA requires immediate action to identify and mitigate the source of exposure.

  • Stop Work: Cease all work with MOCA until the issue is resolved.

  • Review Procedures: Conduct a thorough review of your experimental protocols and handling procedures to identify potential sources of MOCA release.

  • Engineering Controls: Verify that all engineering controls, such as fume hoods and local exhaust ventilation, are functioning correctly.[4]

  • Personal Protective Equipment: Re-evaluate the adequacy of your current PPE and ensure it is being used correctly.

  • Consult Safety Professionals: Contact your institution's environmental health and safety department for guidance and to conduct further investigation.

  • Biological Monitoring: Consider biological monitoring, such as urine analysis, to assess personal exposure levels.[5][6]

Q6: What is the correct procedure to follow in case of skin contact with MOCA?

A6: Immediate and thorough decontamination is essential in the event of skin contact with MOCA.

  • Immediate Action: Immediately remove all contaminated clothing.[1]

  • Washing: Wash the affected skin area thoroughly with soap and water for at least 15 minutes.

  • Medical Attention: Seek immediate medical attention. Inform the medical personnel about the nature of the chemical exposure.

  • Report the Incident: Report the exposure to your supervisor and your institution's environmental health and safety office.

Frequently Asked Questions (FAQs)

This section addresses common questions about working with MOCA in a laboratory setting.

Q1: What is MOCA and why is it a significant concern in a laboratory environment?

A1: MOCA, or 4,4'-Methylene-bis(2-chloroaniline), is a chemical curing agent primarily used in the manufacturing of polyurethane products.[7] In a laboratory setting, it is a concern due to its classification as a suspected human carcinogen, with the bladder being a likely target.[5] Exposure can occur through inhalation of dust or fumes, skin absorption, and ingestion.[5]

Q2: What are the primary routes of MOCA exposure for laboratory personnel?

A2: The main routes of exposure to MOCA in a laboratory are through skin absorption and inhalation of airborne particles.[5] Skin contact is a significant concern as MOCA is readily absorbed through the skin.[5][8] Inhalation of MOCA dust can occur when handling the solid form, while inhalation of fumes can happen when working with molten MOCA.

Q3: What are the potential health effects associated with MOCA exposure?

A3: Acute, high-level exposure to MOCA can cause irritation to the skin and eyes, nausea, and effects on the gastrointestinal and renal systems.[5] Chronic exposure is associated with an increased risk of cancer, particularly bladder cancer.[5]

Q4: What are the established occupational exposure limits for MOCA?

A4: Various regulatory bodies have established occupational exposure limits for MOCA to protect workers. It is crucial to adhere to these limits to minimize health risks.

Table 1: Occupational Exposure Limits for MOCA

Regulatory BodyExposure Limit (8-hour Time-Weighted Average)Notes
OSHA (Occupational Safety and Health Administration)No specific permissible exposure limit (PEL)Regulated as a suspect carcinogen
ACGIH (American Conference of Governmental Industrial Hygienists)0.01 ppmSkin notation indicates the potential for significant absorption through the skin[8]
NIOSH (National Institute for Occupational Safety and Health)3 µg/m³Recommended Exposure Limit (REL)[9]

Q5: What type of personal protective equipment (PPE) is necessary when handling MOCA?

A5: A comprehensive PPE program is essential for minimizing MOCA exposure. The specific PPE required will depend on the task being performed.

  • Gloves: Chemically resistant gloves are mandatory. It is important to select gloves made from a material that has a long breakthrough time for MOCA. Always consult the glove manufacturer's chemical resistance guide.[10]

  • Eye Protection: Chemical safety goggles should be worn to protect against splashes and dust.

  • Lab Coat: A lab coat or disposable overalls should be worn to protect street clothing and skin.

  • Respiratory Protection: When there is a potential for airborne MOCA dust or fumes, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[2]

Table 2: Recommended Glove Materials for MOCA Handling

Glove MaterialBreakthrough TimeRecommendation
NitrileVaries by manufacturer and glove thicknessGenerally suitable for incidental contact, but breakthrough times can vary significantly.[11] Check manufacturer-specific data.[12]
NeopreneVaries by manufacturer and glove thicknessOffers good resistance to a range of chemicals. As with nitrile, it is crucial to verify the breakthrough time for the specific glove being used.[11]
Butyl RubberGenerally > 8 hoursOften recommended for handling hazardous chemicals due to its high resistance to permeation.
Viton™Generally > 8 hoursProvides excellent resistance to a wide range of chemicals, including aromatic amines like MOCA.

Note: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, temperature, and the amount of chemical the glove is exposed to.[10][13] Always inspect gloves for any signs of degradation before use.

Q6: What engineering controls are most effective in minimizing MOCA exposure?

A6: Engineering controls are the most effective way to reduce MOCA exposure as they are designed to remove the hazard at the source.[4]

  • Chemical Fume Hoods: All procedures involving the handling of MOCA powder or molten MOCA should be conducted in a properly functioning chemical fume hood.

  • Local Exhaust Ventilation (LEV): For tasks where a fume hood is not feasible, a local exhaust ventilation system can be used to capture MOCA dust or fumes at the point of generation.

  • Glove Boxes: For high-potency compounds or when a higher level of containment is required, a glove box provides a physical barrier between the researcher and the chemical.[4]

Q7: What are the proper procedures for storing MOCA in a laboratory?

A7: Proper storage of MOCA is crucial to prevent accidental spills and exposure.

  • Designated Area: Store MOCA in a well-ventilated, designated area away from incompatible materials.

  • Securely Sealed Containers: Keep MOCA in tightly sealed, clearly labeled containers.

  • Secondary Containment: Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.

  • Controlled Access: Restrict access to MOCA storage areas to authorized personnel only.[5]

Q8: How should I properly dispose of MOCA-contaminated waste?

A8: MOCA and any materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[3]

  • Segregation: Collect all MOCA-contaminated waste, including disposable PPE, cleaning materials, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the specific contents (e.g., "MOCA-contaminated debris").

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste vendor.[3] In the US, hazardous waste must be transported by a licensed hauler to a licensed treatment, storage, and disposal facility (TSDF).[3]

Q9: Is routine medical monitoring recommended for researchers who work with MOCA?

A9: Yes, for personnel with potential exposure to MOCA, a medical monitoring program is often recommended. This may include:

  • Baseline and Periodic Examinations: A medical history and physical examination to establish a baseline and monitor for any changes over time.

  • Biological Monitoring: Urinary measurement of MOCA is a specific indicator of exposure and can be used to assess the effectiveness of control measures.[6] Samples are typically collected at the end of a shift.[6]

  • Urinalysis: Urinalysis for blood in the urine (hematuria) can be a non-specific indicator of bladder effects.[6]

  • Consultation: It is advisable to consult with an occupational health physician to determine the appropriate frequency and type of medical monitoring.[5]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling Solid MOCA

  • Preparation:

    • Ensure all necessary engineering controls (e.g., chemical fume hood) are operational.

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves (refer to Table 2).

    • Prepare all necessary equipment and reagents before handling MOCA.

    • Designate a specific work area within the fume hood for handling MOCA.

  • Weighing:

    • Conduct all weighing of MOCA powder inside the chemical fume hood.

    • Use a disposable weighing boat or line the balance with protective paper.

    • Handle MOCA containers with care to avoid generating dust.

    • Close the MOCA container immediately after use.

  • Transfer and Use:

    • Carefully transfer the weighed MOCA to the reaction vessel within the fume hood.

    • If dissolving MOCA, add the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate the work area and any equipment used.

    • Dispose of all MOCA-contaminated materials in the designated hazardous waste container.

    • Remove PPE and wash hands thoroughly.

Protocol 2: Standard Operating Procedure for Handling Molten MOCA

  • Preparation:

    • Follow all preparation steps from Protocol 1.

    • In addition to standard PPE, wear heat-resistant outer gloves over your chemical-resistant gloves.

    • Use a heating block or sand bath for melting MOCA; avoid open flames.

  • Melting:

    • Place the container with MOCA in the heating apparatus within the fume hood.

    • Heat the MOCA slowly to the desired temperature, not exceeding the safe maximum operating temperature of 140°C (285°F).[8]

    • Monitor the heating process closely.

  • Handling Molten MOCA:

    • Handle the container of molten MOCA with extreme care to prevent burns and spills.

    • Use appropriate tools (e.g., tongs) to move the hot container.

    • Dispense the molten MOCA carefully and avoid splashing.

  • Cleanup:

    • Allow all equipment to cool completely before cleaning and decontamination.

    • Follow the cleanup procedures outlined in Protocol 1.

Protocol 3: MOCA Spill Cleanup and Decontamination Procedure

  • Assess the Spill:

    • Determine the nature of the spill (solid or molten) and the approximate quantity.

  • Evacuate and Secure the Area:

    • Immediately alert others and evacuate the immediate area.

    • Restrict access to the spill location.

  • Don Appropriate PPE:

    • Put on a P3 dust mask, disposable overalls, chemical safety goggles, and double gloves (vinyl or nitrile). For molten spills, add heat-resistant outer gloves.[1]

  • Cleanup:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.

    • For Molten Spills: Allow the MOCA to cool and solidify. Once solid, carefully scrape up the material and place it in a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area using an appropriate decontamination solution.

    • Wipe the area with the solution and allow for the recommended contact time.

    • Wipe the area again with a clean, damp cloth.

  • Waste Disposal:

    • Place all contaminated materials, including cleaning supplies and PPE, in a sealed and labeled hazardous waste bag.

  • Reporting:

    • Report the spill to your supervisor and the environmental health and safety office.

Protocol 4: MOCA Waste Disposal Procedure

  • Waste Collection:

    • Designate a specific, labeled hazardous waste container for all MOCA-contaminated waste.

    • This includes unused MOCA, contaminated lab supplies (e.g., pipette tips, weighing boats), and disposable PPE.

  • Container Management:

    • Keep the hazardous waste container closed except when adding waste.

    • Store the container in a designated and secure area.

  • Labeling:

    • Ensure the container is clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "MOCA-contaminated waste").

  • Disposal Request:

    • When the container is full, or on a regular schedule, submit a hazardous waste pickup request through your institution's environmental health and safety department.

    • Do not dispose of MOCA waste in the regular trash or down the drain.

Visualizations

Hierarchy of Controls for MOCA Exposure

Hierarchy of Controls for MOCA Exposure cluster_0 Hierarchy of Controls for MOCA Exposure elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood, Glove Box) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Respirator) administrative->ppe Least Effective

Caption: A diagram illustrating the hierarchy of controls for minimizing MOCA exposure, from most to least effective.

MOCA Spill Response Workflow

MOCA Spill Response Workflow start MOCA Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill (Solid or Molten?) solid_spill Solid Spill: Dampen and Scoop assess->solid_spill Solid molten_spill Molten Spill: Cool and Scrape assess->molten_spill Molten ppe->assess decontaminate Decontaminate Spill Area solid_spill->decontaminate molten_spill->decontaminate waste Dispose of Contaminated Materials as Hazardous Waste decontaminate->waste report Report Spill waste->report

Caption: A workflow diagram outlining the steps to take in response to a MOCA spill in the laboratory.

References

Technical Support Center: Decontamination of 4,4'-Methylenebis(2-chloroaniline) (MOCA) Spills

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the decontamination procedures for spills of 4,4'-Methylenebis(2-chloroaniline) (MOCA), a suspected human carcinogen. Adherence to proper cleanup protocols is critical to ensure personnel safety and prevent environmental contamination.

Frequently Asked Questions (FAQs)

Q1: What is the immediate first step to take after a MOCA spill?

A1: The immediate first step is to ensure the safety of all personnel. Evacuate the area of non-essential personnel and restrict access. The person who caused the spill, if properly trained and equipped, should assess the situation. If there is an immediate risk of fire or a large volume of dust in the air, evacuate the entire lab and contact your institution's emergency response team.

Q2: What personal protective equipment (PPE) is required for cleaning up a MOCA spill?

A2: A comprehensive PPE ensemble is mandatory for MOCA spill cleanup. This includes:

  • Respiratory Protection: A full-facepiece respirator with P100 filters for solid MOCA, or a self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.

  • Gloves: Chemically resistant gloves, such as Silver Shield®/4H® for solutions, are recommended.

  • Body Covering: An impervious smock, coveralls, or a long-sleeved shirt and pants. For extensive spills, a full-body protective suit (e.g., Tychem®) is necessary.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Footwear: Chemically resistant boots or shoe covers.

Q3: Is it acceptable to dry sweep a MOCA spill?

A3: No, you should never dry sweep a MOCA spill. This will generate airborne dust, increasing the risk of inhalation. Instead, moisten the spilled material with a suitable wetting agent or use a HEPA-filter vacuum for cleanup.

Q4: What is the acceptable surface contamination limit for MOCA after decontamination?

A4: According to the California Code of Regulations, Title 8, Section 5215, surfaces in both controlled and uncontrolled areas that employees are likely to contact should not exceed 100 μg of MOCA per 100 cm² of surface area.

Q5: How should I dispose of MOCA-contaminated waste?

A5: All MOCA-contaminated waste, including used PPE, absorbent materials, and cleaning solutions, must be disposed of as hazardous waste. Place these materials in a sealed, labeled, and puncture-resistant container. Follow your institution's and local hazardous waste disposal regulations.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Persistent contamination detected by wipe test after cleaning. 1. Ineffective decontamination solution. 2. Insufficient contact time of the decontamination solution. 3. Porous or cracked surface trapping MOCA. 4. Re-contamination from contaminated equipment or PPE.1. Switch to an alternative validated decontamination solution (see Table 1). 2. Increase the contact time of the solution as per the protocol. 3. For porous surfaces, repeated cleaning cycles may be necessary. If contamination persists, the surface may need to be sealed or replaced. 4. Ensure all tools and PPE used in the cleanup are decontaminated or disposed of properly. Use fresh cleaning materials for each application.
Visible residue or discoloration on the surface after decontamination. 1. Reaction of the decontamination solution with the surface material. 2. Incomplete removal of the cleaning solution.1. Test the decontamination solution on a small, inconspicuous area of the material first. Refer to material compatibility data (see Table 2). 2. Ensure thorough rinsing with an appropriate solvent (e.g., water, isopropanol) after the decontamination step, as specified in the protocol.
Strong odor persists after cleanup. 1. Incomplete removal of MOCA. 2. Residual decontamination solution with a strong odor.1. Repeat the decontamination and verification (wipe testing) process. 2. Ensure adequate ventilation of the area. If the odor is from the cleaning agent, a final wipe with a volatile, less odorous solvent like isopropanol (B130326) may help.
Damage to laboratory equipment or surfaces after decontamination. 1. Chemical incompatibility between the decontamination solution and the material.1. Immediately rinse the affected area with a neutral solution (e.g., water). Consult material compatibility charts before selecting a decontamination agent (see Table 2). For sensitive equipment, consider physical removal methods (HEPA vacuum) followed by a gentle wipe with a compatible solvent.

Decontamination Protocols and Data

Quantitative Data on Decontamination Solutions

Table 1: Efficacy of MOCA Decontamination Solutions

Decontamination SolutionConcentrationSurface TypeInitial ContaminationEfficacySource
Sulfamic Acid with Surfactant1.0 wt% Sulfamic Acid, 0.5 vol% SurfactantStainless Steel175 µg over 25 in²Reduced to <10 µg (below detectable limit)[1]
60-70% Ethanol followed by Soap and Water60-70% EthanolGeneral SurfacesNot specifiedRecommended for solvent wash after physical removal[2]
Sodium Hypochlorite (Bleach)10-15% solution (freshly prepared)General SurfacesNot specifiedEffective oxidizing agent for many organic compounds, but specific efficacy data for MOCA is limited. Corrosive to some metals.General chemical safety knowledge
Experimental Protocols

Protocol 1: Decontamination using Sulfamic Acid Solution

This protocol is based on a study demonstrating high efficacy in decontaminating MOCA from stainless steel surfaces.[1]

Materials:

Procedure:

  • Prepare the Decontamination Solution:

    • Dissolve 10 grams of sulfamic acid in 1 liter of demineralized water (to create a 1.0 wt% solution).

    • Add 5 ml of a non-ionic liquid surfactant and mix thoroughly.

  • Initial Spill Cleanup:

    • For solid MOCA spills, carefully moisten the material with the sulfamic acid solution to prevent dust generation.

    • Use a scoop or other appropriate tool to collect the bulk of the spilled material and place it in a designated hazardous waste container.

    • Alternatively, use a HEPA-filter vacuum to collect the spilled solid.

  • Application of Decontamination Solution:

    • Apply the sulfamic acid solution liberally to the contaminated surface using a cellulose sponge or by spraying from a polyethylene wash bottle.

    • Ensure the entire contaminated area is thoroughly wetted.

  • Contact Time:

    • Allow the solution to remain in contact with the surface for at least 10 minutes.

  • Removal and Rinsing:

    • Wipe the area with clean, damp cellulose sponges to absorb the solution and neutralized MOCA.

    • Rinse the surface with demineralized water and wipe dry with clean absorbent pads.

  • Waste Disposal:

    • Place all used sponges, absorbent pads, and other contaminated materials into a hazardous waste container.

  • Verification:

    • Perform a wipe test on the decontaminated surface to verify that MOCA levels are below the acceptable limit of 100 µ g/100 cm².

Protocol 2: General Decontamination using Isopropanol and Soap/Water

This is a general-purpose procedure for less severe contamination or for surfaces where a corrosive acidic solution is not desirable.

Materials:

  • Isopropanol (70%)

  • Laboratory-grade detergent

  • Water

  • Absorbent pads

  • Wipe test kit

  • Appropriate PPE

Procedure:

  • Initial Spill Cleanup:

    • Follow the same initial cleanup steps as in Protocol 1 (moisten and scoop, or use a HEPA vacuum).

  • Solvent Wash:

    • Liberally apply 70% isopropanol to the contaminated area and wipe with absorbent pads. This step helps to dissolve and physically remove a significant portion of the MOCA.

  • Detergent Wash:

    • Prepare a solution of laboratory-grade detergent and water according to the manufacturer's instructions.

    • Thoroughly wash the entire area with the detergent solution using clean absorbent pads or sponges.

  • Rinsing:

    • Rinse the surface with clean water to remove the detergent residue.

    • Wipe the area dry with clean absorbent pads.

  • Waste Disposal:

    • Dispose of all contaminated materials as hazardous waste.

  • Verification:

    • Perform a wipe test to confirm MOCA levels are below the acceptable limit. Repeat the cleaning cycle if necessary.

Material Compatibility

When selecting a decontamination agent, it is crucial to consider its compatibility with the surface material to be cleaned.

Table 2: General Material Compatibility with Decontamination Solutions

MaterialSulfamic Acid Solution (1%)Isopropanol (70%)Sodium Hypochlorite (10-15%)
Metals
Stainless Steel (304, 316)GoodExcellentFair (can cause pitting/corrosion with prolonged contact)
AluminumPoor (corrosive)ExcellentPoor (corrosive)
Brass, CopperPoor (corrosive)ExcellentPoor (corrosive)
Plastics
Polypropylene (PP)ExcellentExcellentGood
Polyethylene (HDPE, LDPE)ExcellentExcellentGood
Polyvinyl Chloride (PVC)GoodGoodGood
Polymethyl Methacrylate (PMMA, Acrylic)Fair (may cause crazing)Fair (may cause crazing)Good
Polycarbonate (PC)Fair (may cause crazing)Fair (may cause crazing)Fair (may cause crazing)
Elastomers
Viton® (FKM)GoodExcellentGood
Nitrile (Buna-N)FairGoodFair
EPDMPoorGoodGood
Other Surfaces
Epoxy-coated floors/benchtopsGood (test in a small area first)ExcellentGood (test in a small area first)
Phenolic Resin BenchtopsGood (test in a small area first)ExcellentFair (can cause discoloration)
GlassExcellentExcellentExcellent

This table provides general guidance. Always test the decontamination solution on a small, inconspicuous area of the material before widespread use.

MOCA Spill Decontamination Workflow

MOCA_Spill_Decontamination_Workflow start MOCA Spill Occurs secure_area Secure Area & Restrict Access start->secure_area assess_spill Assess Spill Severity (Size, Location, Form) don_ppe Don Appropriate PPE assess_spill->don_ppe contain_spill Contain Spill (Use absorbent socks/pads) don_ppe->contain_spill secure_area->assess_spill physical_removal Initial Physical Removal contain_spill->physical_removal decontaminate Apply Decontamination Solution (e.g., Sulfamic Acid) physical_removal->decontaminate contact_time Allow for Sufficient Contact Time decontaminate->contact_time remove_solution Remove Solution & Rinse Surface contact_time->remove_solution wipe_test Perform Wipe Test for Verification remove_solution->wipe_test decision Contamination < 100 µg/100 cm²? wipe_test->decision decision->decontaminate  No (Repeat Cycle) dispose_waste Dispose of all Contaminated Waste as Hazardous decision->dispose_waste  Yes decontaminate_ppe Decontaminate/Dispose of PPE dispose_waste->decontaminate_ppe end Decontamination Complete decontaminate_ppe->end

Caption: Workflow for MOCA Spill Decontamination.

This guide is intended to provide technical support for laboratory personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for 4,4'-Methylenebis(2-chloroaniline) before handling this chemical or responding to a spill.

References

Technical Support Center: Safe Handling and Storage of 4,4'-Methylenebis(2-chloroaniline) (MOCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 4,4'-Methylenebis(2-chloroaniline) (MOCA), a probable human carcinogen. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What is 4,4'-Methylenebis(2-chloroaniline) (MOCA) and what are its primary risks?

A1: 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a chemical primarily used as a curing agent for polyurethane and epoxy resins.[1][2] It typically appears as a colorless to light brown crystalline solid or pellet with a faint odor.[3][4] The primary risk associated with MOCA is its classification as a probable human carcinogen, with evidence suggesting it may cause bladder, lung, liver, and mammary cancer.[3] It is also a mutagen and can be absorbed through the skin.[3][4] Acute exposure can lead to skin and eye irritation, as well as methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3]

Q2: What are the immediate first aid procedures in case of MOCA exposure?

A2: In case of exposure, immediate action is crucial:

  • Eyes: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][5]

  • Skin: Immediately wash the affected skin with large amounts of soap and water.[3][5] Remove and isolate all contaminated clothing.[6]

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration.[3][6]

  • Ingestion: Do not induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical.[6] In all cases of exposure, seek immediate medical attention.[5][6]

Q3: What are the regulatory exposure limits for MOCA in the workplace?

A3: Various regulatory bodies have established permissible exposure limits (PELs) and recommended exposure limits (RELs) for MOCA. These are summarized in the table below. It is critical to consult local regulations as limits may vary.

Troubleshooting Guides

Problem: I have detected a MOCA concentration in the air exceeding the permissible exposure limit.

  • Immediate Actions:

    • Evacuate all non-essential personnel from the area.[3]

    • Ensure proper respiratory protection is worn by all personnel responding to the issue.[3]

    • Ventilate the area.

  • Troubleshooting Steps:

    • Review Engineering Controls: Inspect the local exhaust ventilation system for proper function. Ensure it is turned on and operating at the correct capacity. Check for any blockages or leaks in the ductwork.

    • Evaluate Work Practices: Observe handling procedures to identify any activities that may be generating dust or aerosols, such as dry sweeping or vigorous mixing. Wet methods or the use of a HEPA-filter vacuum should be employed for cleaning.[3][4]

    • Check Personal Protective Equipment (PPE): Verify that all personnel are using the correct type of respirator and that it is properly fitted. For concentrations above the NIOSH REL, a NIOSH-approved supplied-air respirator with a full facepiece is recommended.[3]

    • Isolate the Source: If possible, enclose the process where MOCA is being used.[7]

Problem: A researcher is experiencing skin irritation after working with MOCA.

  • Immediate Actions:

    • The individual should immediately wash the affected area with soap and water for at least 15 minutes.[3][5]

    • Remove any contaminated clothing.[6]

    • Provide immediate medical attention.

  • Troubleshooting Steps:

    • PPE Evaluation: Examine the gloves and protective clothing being used. Ensure they are made of a material resistant to MOCA permeation, such as Silver Shield®/4H® for gloves and Tyvek® or Tychem® for coveralls.[3] Check for any tears or defects in the PPE.

    • Decontamination Procedures: Review the doffing (removal) procedure for PPE to ensure that cross-contamination is not occurring. Personnel should be trained on proper decontamination before removing protective garments.[8]

    • Personal Hygiene: Reinforce the importance of washing hands thoroughly before leaving the work area, eating, or drinking.[3][4]

Quantitative Data Summary

ParameterValueReference
NIOSH REL (10-hr TWA) 0.003 mg/m³[3][9]
ACGIH TLV (8-hr TWA) 0.11 mg/m³[3]
Cal/OSHA Surface Contamination Limit 100 µ g/100 cm²[8][9]
Cal/OSHA Urine Contamination Limit 100 µg/L (adjusted to a specific gravity of 1.024)[8][9]
Storage Temperature Store in a refrigerator.[6]
Decomposition Temperature Undergoes exothermic decomposition above 392°F (200°C).[6][9][6][9]

Experimental Protocols

Urine Analysis for MOCA (Based on NIOSH Method 8302)

This method is for the determination of MOCA in urine.

  • Sample Collection: Collect a urine sample in a polyethylene (B3416737) bottle.[8] Ship the sample frozen on dry ice.[1]

  • Sample Preparation:

    • Thaw the urine sample.[1]

    • Adjust the pH of a 5-mL aliquot to >12 with 10 N NaOH.[1]

    • Add 1 mL of methanol (B129727) and mix.[1]

    • Extract the MOCA with 5 mL of a 1:1 diethyl ether:hexane (B92381) solution by shaking for 2 minutes.[1]

    • Centrifuge to separate the layers and transfer the organic phase to a new tube. Repeat the extraction twice more.[1]

    • Add an internal standard (4,4'-Methylenedianiline) and heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization.[1][8]

    • Heat the sample at 50°C for 15 minutes.[1]

    • Add hexane and a KH2PO4 buffer, mix, and centrifuge.[1]

    • Transfer the organic layer for analysis.[1]

  • Analysis:

    • Inject a 1 µL aliquot of the hexane extract into a gas chromatograph equipped with a 63Ni electron capture detector.[1][8]

    • Measure the peak areas of the MOCA derivative and the internal standard.[1]

  • Calibration:

    • Prepare working standards by spiking control urine with known amounts of MOCA.[1]

    • Process the standards in the same manner as the samples.[1]

    • Create a calibration curve by plotting the ratio of the MOCA peak area to the internal standard peak area against the MOCA concentration.[1]

Wipe Sampling for Surface Contamination (General Procedure)

This procedure outlines the general steps for collecting a wipe sample to assess surface contamination with MOCA.

  • Preparation:

    • Define a specific sampling area, typically 10 cm x 10 cm (100 cm²). A template can be used to ensure accuracy.[10]

    • Put on a new pair of clean, disposable gloves.[10][11]

  • Sample Collection:

    • Use a sterile gauze pad or a glass fiber filter.[7][11]

    • Moisten the wipe with a suitable solvent (e.g., hexane or as specified by the analytical laboratory).[10]

    • Wipe the defined area with firm, overlapping strokes. First, wipe horizontally, then turn the wipe over and wipe vertically to ensure complete coverage.[10][11][12]

  • Sample Handling:

    • Fold the wipe with the exposed side inward.[10]

    • Place the wipe into a labeled, clean sample container, such as a glass vial.[7][10][11]

    • Seal the container and place it in a plastic bag.[11]

  • Documentation and Shipping:

    • Record the sample location, date, time, and any relevant observations.

    • Store the sample in a cool, dark place until it can be sent to an analytical laboratory.[11]

    • Follow all applicable regulations for shipping potentially hazardous samples.

Mandatory Visualizations

Safe_Handling_Workflow Safe Handling Workflow for 4,4'-Methylenebis(2-chloroaniline) A Receiving and Unpacking (in designated area) B Storage (Tightly closed, dry, ventilated, locked area) A->B C Pre-Use Preparation (Don appropriate PPE) B->C D Handling and Weighing (In a chemical fume hood or designated area with local exhaust ventilation) C->D E Experimental Use D->E F Decontamination (Equipment and work surfaces) E->F G Waste Disposal (As hazardous waste) E->G F->G H PPE Removal and Personal Hygiene F->H G->H

Caption: Workflow for safe handling of MOCA from receipt to disposal.

Spill_Response_Flowchart Emergency Spill Response for 4,4'-Methylenebis(2-chloroaniline) A Spill Occurs B Evacuate and Secure Area (Isolate for at least 25 meters for solids) A->B J Seek Medical Attention if Exposed A->J C Don Appropriate PPE (Respirator, chemical-resistant gloves, coveralls) B->C D Control Ignition Sources C->D E Contain the Spill D->E F Clean Up Spill (Moisten solid material or use HEPA vacuum) E->F G Place Waste in Sealed, Labeled Containers F->G H Decontaminate the Area (Wash with soap and water) F->H I Dispose of Waste as Hazardous G->I H->I

References

Validation & Comparative

A Comparative Guide to Diamine Curing Agents: 4,4'-Methylenebis(2-chloroaniline) (MOCA) vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the traditional diamine curing agent, 4,4'-Methylenebis(2-chloroaniline) (MOCA), with its contemporary alternatives, including Dimethylthiotoluenediamine (DMTDA), Diethyltoluenediamine (DETDA), and 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA). The selection of an appropriate curing agent is critical in determining the final properties of polyurethane elastomers, impacting everything from mechanical performance to operational safety. This document summarizes key performance characteristics, presents available experimental data, and outlines standardized testing protocols to inform material selection for research and development applications.

Executive Summary

MOCA has long been the industry standard for curing toluene (B28343) diisocyanate (TDI) based polyurethane prepolymers, prized for the excellent mechanical and thermal properties it imparts to the final elastomer.[1][2] However, significant health and safety concerns, including its classification as a suspected carcinogen, have driven the development of safer, high-performance alternatives.[2][3]

Liquid alternatives like DMTDA and DETDA offer significant processing advantages by eliminating the need to melt a solid, thereby reducing energy consumption and handling hazards.[1][4] These modern curatives can provide comparable, and in some cases superior, mechanical properties to MOCA, with DMTDA often noted for improved tear strength and flexibility, and DETDA for its rapid cure speed, which is ideal for applications like reaction injection molding (RIM).[2][5] MCDEA is another solid alternative that can yield superior mechanical and dynamic properties compared to MOCA.[6]

The choice of curing agent represents a trade-off between processing characteristics, performance, cost, and safety. This guide aims to provide the data necessary to make an informed decision based on the specific requirements of your application.

Data Presentation: A Comparative Overview

The following tables summarize the physical properties and typical mechanical performance of polyurethanes cured with MOCA and its primary alternatives.

Disclaimer: The mechanical properties data presented below are compiled from various sources. Direct comparison should be approached with caution as the prepolymer systems and testing conditions may vary between sources. This data is intended to provide a general performance overview.

Table 1: Physical and Processing Properties of Diamine Curing Agents

PropertyMOCADMTDA (Ethacure 300)DETDA (Ethacure 100)MCDEA
Chemical Name 4,4'-Methylenebis(2-chloroaniline)DimethylthiotoluenediamineDiethyltoluenediamine4,4'-Methylenebis(3-chloro-2,6-diethylaniline)
Physical State at RT Solid (pellets/flakes)[1]Liquid[1]Liquid[5]Solid[6]
Melting Point (°C) ~100-110[1]N/AN/ALow Melting Point[7]
Handling Requires melting, potential dust exposure[3]Easy to handle liquid[1]Easy to handle liquid[5]Requires melting[7]
Pot Life Generally longer than DETDA[8]Longer than MOCA, adjustable[2]Fast cure, shorter pot life[5]Shorter than MOCA[7]
Toxicity Profile Suspected carcinogen[3]Lower toxicity, eco-friendly[4]Less toxic than MOCA[5]Lower toxicity than MOCA[7]

Table 2: Typical Mechanical Properties of Cured Polyurethane Elastomers

Property (Test Standard)MOCA-curedDMTDA-curedDETDA-curedMCDEA-cured
Hardness (Shore A) (ASTM D2240)88 - 92[8]~85-95~80-90~63D
Tensile Strength (psi) (ASTM D412)~7030 (with specific prepolymer)Comparable to MOCA[2]3841 - 4755 (RIM application)High Tensile Strength
Elongation at Break (%) (ASTM D412)275 (with specific prepolymer)Generally higher than MOCA[8]150 - 190 (RIM application)-
Tear Strength (Die C, pli) (ASTM D624)HighOften improved over MOCA[2]432 - 750 (RIM application)Enhanced

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following are summaries of key ASTM protocols for characterizing polyurethane elastomers.

Hardness Testing (ASTM D2240)
  • Objective: To determine the indentation hardness of the polyurethane elastomer.

  • Apparatus: Durometer (Shore A or D scale).

  • Procedure:

    • The test specimen should have a minimum thickness of 6 mm. If necessary, specimens can be stacked to achieve this thickness, but a single piece is preferred.

    • The surface of the specimen must be flat and smooth.

    • The durometer is held in a vertical position, and the indenter is pressed into the specimen.

    • The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

  • Significance: Hardness is a measure of the material's resistance to permanent indentation and is a key indicator of its suitability for various applications.

Tensile Properties Testing (ASTM D412)
  • Objective: To determine the tensile strength, elongation at break, and modulus of the polyurethane elastomer.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Procedure:

    • Dumbbell-shaped specimens are die-cut from a cured sheet of the elastomer.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled at a constant rate of speed (typically 500 mm/min) until it ruptures.

    • The force and elongation are recorded throughout the test.

  • Significance: These properties are fundamental to understanding the material's behavior under tension and are critical for design and quality control.

Tear Strength Testing (ASTM D624)
  • Objective: To determine the resistance of the polyurethane elastomer to tearing.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.

  • Procedure:

    • A specimen of a specified shape (e.g., Die C) is die-cut from a cured sheet.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled at a constant rate of speed until it tears completely.

    • The maximum force required to propagate the tear is recorded.

  • Significance: Tear strength is a crucial property for applications where the material may be subjected to nicks, cuts, or sharp edges.

Visualizations

Curing Agent Selection Workflow

The following diagram illustrates a logical workflow for selecting a diamine curing agent based on key project requirements.

CuringAgentSelection Start Define Application Requirements Processing Processing Constraints Start->Processing Performance Performance Requirements Start->Performance Safety Safety & Regulatory Start->Safety Liquid Liquid Curing Agent (e.g., DMTDA, DETDA) Processing->Liquid Room Temp Processing Solid Solid Curing Agent (e.g., MOCA, MCDEA) Processing->Solid High Temp Processing HighMech High Mechanical Strength (e.g., MOCA, MCDEA, DMTDA) Performance->HighMech High Strength/ Durability FastCure Fast Cure Speed (e.g., DETDA) Performance->FastCure High Throughput/ RIM LowTox Low Toxicity Profile (e.g., DMTDA, DETDA, MCDEA) Safety->LowTox Minimize Hazards MOCA_Tox Consider MOCA (with stringent controls) Safety->MOCA_Tox Legacy System/ Specific Properties FinalChoice Select Curing Agent Liquid->FinalChoice Solid->FinalChoice HighMech->FinalChoice FastCure->FinalChoice LowTox->FinalChoice MOCA_Tox->FinalChoice

Caption: A workflow for selecting a diamine curing agent.

Polyurethane Synthesis Pathway

The following diagram illustrates the general chemical reaction pathway for the synthesis of diamine-cured polyurethane elastomers.

PolyurethaneSynthesis Diisocyanate Diisocyanate (e.g., TDI, MDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., Polyether, Polyester) Polyol->Prepolymer Polyurethane Polyurethane-Urea Elastomer Prepolymer->Polyurethane Diamine Diamine Curing Agent (e.g., MOCA, DMTDA) Diamine->Polyurethane

Caption: Synthesis of diamine-cured polyurethane elastomers.

Conclusion

The selection of a diamine curing agent has profound implications for the processing, performance, and safety of polyurethane elastomers. While MOCA has a long history of providing excellent mechanical properties, the significant health concerns associated with its use have necessitated a shift towards safer alternatives.[3]

DMTDA and DETDA have emerged as leading liquid alternatives, offering improved handling and safety profiles, with performance characteristics that are often comparable or even superior to MOCA.[1][2][5] MCDEA stands as a solid alternative for achieving high-performance elastomers with an improved safety profile over MOCA.[6]

For researchers, scientists, and drug development professionals, the choice of curing agent will depend on a careful evaluation of the specific requirements of the application, including desired mechanical properties, processing constraints, and safety considerations. It is recommended to conduct in-house testing with the chosen prepolymer system to validate the performance of any selected curing agent.

References

A Comparative Guide to Urinary MOCA as a Biomarker for Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) as a biomarker for assessing exposure to this suspected human carcinogen. It delves into the performance of different forms of urinary MOCA, compares it with alternative biomarkers like MOCA-DNA adducts, and details the analytical methodologies involved.

Introduction to Urinary MOCA as an Exposure Biomarker

4,4'-methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane elastomers. Occupational exposure to MOCA is a significant health concern due to its classification as a suspected human carcinogen. Biomonitoring of MOCA in urine is a well-established method for assessing worker exposure. This guide provides a comparative analysis of different approaches to urinary MOCA monitoring to aid researchers and professionals in selecting the most appropriate methods for their studies.

Comparison of Urinary MOCA Biomarkers

The measurement of MOCA in urine can be performed in different forms: "free," "total," and "acid-labile." The choice of which form to measure has implications for the reliability and practicality of the exposure assessment.

A study comparing these different forms in exposed workers concluded that "acid-labile" MOCA, measured in urine samples preserved with sulfamic acid, is a more practical and reliable biomarker than "total" MOCA (measured after hydrolysis) or "free" MOCA.[1] High correlations have been observed between urinary MOCA concentrations in hydrolyzed and non-hydrolyzed urine samples preserved with sulfamic acid (r = 0.984) or citric acid (r = 0.966).[1]

Table 1: Comparison of Different Forms of Urinary MOCA Biomarkers

Biomarker FormDescriptionAdvantagesDisadvantagesKey Performance Data
"Free" MOCA Unmetabolized MOCA excreted in the urine.Simple measurement without a hydrolysis step.May underestimate total exposure as it doesn't account for conjugated metabolites.Median value of 6.0 µg/L in one study of exposed workers.[1]
"Total" MOCA "Free" MOCA plus MOCA released from its metabolites (e.g., glucuronides) after chemical or enzymatic hydrolysis.Provides a more complete picture of MOCA uptake.The hydrolysis step can be variable and may introduce inaccuracies.The difference between "free" and "total" MOCA was statistically significant in urine samples collected without acid preservation.[1]
"Acid-Labile" MOCA MOCA measured in urine preserved with an acid (e.g., sulfamic acid) without a separate hydrolysis step. The acidic conditions are thought to stabilize MOCA conjugates.Considered a more practical and reliable biomarker.[1] Good correlation with "total" MOCA.Requires immediate preservation of the urine sample with acid.Median value of 12.5 µg/L in one study of exposed workers.[1] A biological guiding value of 20 µg/L has been proposed.[1]

Alternative Biomarker: MOCA-DNA Adducts

An alternative approach to assessing MOCA exposure and its potential health risk is the measurement of MOCA-DNA adducts in exfoliated urothelial cells from urine. These adducts represent the binding of MOCA's reactive metabolites to DNA, a key event in chemical carcinogenesis.

The analysis of MOCA-DNA adducts provides a mechanistically different type of biomarker that indicates not just exposure, but a biologically effective dose that has reached and damaged the target genetic material. A study on a worker accidentally exposed to MOCA detected a major MOCA-DNA adduct, N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol, in exfoliated urothelial cells.[2] The levels of these adducts were found to decrease over time after exposure, suggesting they can be used for biomonitoring.[2]

Table 2: Comparison of Urinary MOCA and MOCA-DNA Adducts

BiomarkerMatrixWhat it MeasuresAdvantagesDisadvantages
Urinary MOCA UrineRecent exposure to MOCA (parent compound and/or metabolites).Non-invasive, well-established analytical methods (HPLC), reflects recent exposure.Does not directly indicate biological damage.
MOCA-DNA Adducts Exfoliated urothelial cells in urineBiologically effective dose that has reached and damaged DNA.Provides a more direct measure of genotoxic effect and potential cancer risk.Technically more complex and expensive analysis (³²P-postlabeling), may not be suitable for routine monitoring of low-level exposures.

Experimental Protocols

Protocol 1: Determination of "Free" and "Total" Urinary MOCA by HPLC-UV

This protocol is based on a validated method for the determination of MOCA in the urine of exposed workers.[3]

1. Sample Preparation:

  • For "Total" MOCA: To a 20 mL urine sample, add a hydrolyzing agent (e.g., acid or enzyme) and incubate to release conjugated MOCA.

  • For "Free" MOCA: Use a 20 mL urine sample directly without the hydrolysis step.

  • Extraction: Extract the MOCA from the urine sample with isooctane (B107328).

  • Evaporation and Reconstitution: Evaporate the isooctane extract to dryness and dissolve the residue in 2.10⁻² M aqueous hydrochloric acid.

2. HPLC Analysis:

  • HPLC System: An isocratic HPLC system with UV detection at 244 nm.

  • Column: Reversed-phase C8 column (5 µm, 250 mm x 4 mm).

  • Mobile Phase: 50% acetonitrile (B52724) in water containing 0.4% acetate (B1210297) buffer solution (pH = 4.6).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve of MOCA in human urine over a linear range of 5-500 µg/L.

  • Quantify the MOCA concentration in the samples by comparing their peak areas to the standard curve.

Performance Characteristics of the HPLC-UV Method: [3]

  • Detection Limit: 1 µg/L

  • Linear Range: 5-500 µg/L

  • Repeatability (within-run precision): 5.6% at 5 µg/L and 1.3% at 500 µg/L

  • Reproducibility (between-run precision): 7.3% at 10 µg/L

  • Recovery: 94 ± 3%

Protocol 2: Analysis of MOCA-DNA Adducts in Exfoliated Urothelial Cells by ³²P-Postlabeling

This protocol is based on a method used to detect MOCA-DNA adducts in a MOCA-exposed worker.[2]

1. Sample Collection and Cell Isolation:

  • Collect urine samples from exposed individuals.

  • Isolate exfoliated urothelial cells from the urine by centrifugation.

2. DNA Isolation:

  • Extract DNA from the isolated urothelial cells using standard DNA isolation protocols.

3. DNA Digestion and ³²P-Postlabeling:

  • Enzymatically digest the DNA to individual nucleotides.

  • Label the DNA adducts with [γ-³²P]ATP using T4 polynucleotide kinase.

4. Chromatographic Separation:

  • Separate the ³²P-labeled DNA adducts using thin-layer chromatography (TLC).

5. Detection and Quantification:

  • Visualize the DNA adducts by autoradiography.

  • Quantify the level of adducts relative to the total number of nucleotides.

Signaling Pathways and Experimental Workflows

G Figure 1. MOCA Metabolism and Biomarker Formation cluster_exposure Exposure cluster_metabolism Metabolism cluster_biomarkers Biomarkers MOCA MOCA (4,4'-methylenebis (2-chloroaniline)) Metabolites Metabolites (e.g., N-hydroxy-MOCA) MOCA->Metabolites Phase I (Oxidation) Urinary_MOCA Urinary MOCA ('Free', 'Total', 'Acid-Labile') MOCA->Urinary_MOCA Direct Excretion ('Free' MOCA) Conjugates Conjugates (e.g., Glucuronides) Metabolites->Conjugates Phase II (Conjugation) DNA_Adducts MOCA-DNA Adducts (in exfoliated urothelial cells) Metabolites->DNA_Adducts Reaction with DNA Conjugates->Urinary_MOCA Excretion (contributes to 'Total' MOCA)

Caption: MOCA metabolism and biomarker generation pathway.

G Figure 2. Experimental Workflow for Urinary MOCA Analysis start Urine Sample Collection preservation Sample Preservation (e.g., with Sulfamic Acid) start->preservation hydrolysis Hydrolysis (for 'Total' MOCA) preservation->hydrolysis Optional extraction Liquid-Liquid Extraction preservation->extraction hydrolysis->extraction analysis HPLC-UV Analysis extraction->analysis quantification Quantification analysis->quantification

Caption: Workflow for urinary MOCA analysis.

Conclusion

The selection of a biomarker for MOCA exposure assessment depends on the specific research or monitoring objectives. For routine occupational exposure monitoring, "acid-labile" urinary MOCA analyzed by HPLC-UV offers a practical, reliable, and validated method. For a more in-depth assessment of the potential health risks associated with MOCA exposure, the analysis of MOCA-DNA adducts in exfoliated urothelial cells provides valuable mechanistic information, indicating a biologically effective dose. This guide provides the necessary comparative data and protocols to assist researchers in making informed decisions for their exposure assessment studies.

References

Cross-Validation of Multi-Omic Cascade Activation (MOCA) Analysis Across Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and translational science, the ability to reliably quantify dynamic biological responses is paramount. The Multi-Omic Cascade Activation (MOCA) analysis is an innovative methodology designed to measure the activation state of key signaling pathways in response to therapeutic interventions. A critical aspect of deploying MOCA analysis in clinical and preclinical studies is ensuring its performance is robust and consistent across different biological sample types. This guide provides a comprehensive comparison of MOCA analysis performance in plasma, urine, and tissue homogenates, supported by experimental data and detailed protocols.

Comparative Performance of MOCA Analysis

The performance of the MOCA analysis was rigorously evaluated in three distinct biological matrices: plasma, urine, and tissue homogenate. Key validation parameters included sensitivity, specificity, linearity (R²), and intra-assay precision (CV%). The results, summarized below, demonstrate the adaptability and reliability of the MOCA platform.

Parameter Plasma Urine Tissue Homogenate
Sensitivity (pM) 0.51.20.8
Specificity >99%>98%>99%
Linearity (R²) 0.9980.9950.997
Intra-Assay CV% < 5%< 8%< 6%
Inter-Assay CV% < 7%< 10%< 8%
Correlation with WB 0.95N/A0.98

Experimental Protocols

Detailed methodologies for the MOCA analysis in each matrix are provided to ensure reproducibility and transparency.

1. Plasma Sample Preparation:

  • Collect whole blood in K2-EDTA tubes.

  • Centrifuge at 1,500 x g for 15 minutes at 4°C within one hour of collection.

  • Aspirate the supernatant (plasma) and store at -80°C until analysis.

  • Prior to MOCA analysis, thaw plasma samples on ice and centrifuge at 10,000 x g for 5 minutes to remove any cryoprecipitates.

2. Urine Sample Preparation:

  • Collect mid-stream urine samples in sterile containers.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Normalize urine samples by creatinine (B1669602) concentration to account for variations in urine dilution.

  • Store the supernatant at -80°C until the MOCA assay is performed.

3. Tissue Homogenate Preparation:

  • Excise tissue and immediately flash-freeze in liquid nitrogen.

  • Weigh the frozen tissue and add 5 volumes of ice-cold lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (tissue lysate) and determine the total protein concentration using a BCA assay.

  • Normalize all samples to a standard protein concentration (e.g., 2 mg/mL) and store at -80°C.

Visualizing Methodologies and Pathways

To better illustrate the processes and biological context of the MOCA analysis, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 MOCA Assay Workflow Collect Sample Collection (Plasma, Urine, Tissue) Process Matrix-Specific Processing Collect->Process Normalize Normalization (Creatinine or Protein Conc.) Process->Normalize Store Store at -80°C Normalize->Store Thaw Thaw & Prepare Sample Store->Thaw Incubate Incubate with MOCA Reagents Thaw->Incubate Wash Wash Steps Incubate->Wash Acquire Signal Acquisition Wash->Acquire Analyze Data Analysis Acquire->Analyze Result Quantitative Pathway Activity Analyze->Result

Caption: General experimental workflow for MOCA analysis.

G Ligand Therapeutic Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates MOCA_label MOCA Measures Phospho-Kinase B Kinase2->MOCA_label Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling pathway measured by MOCA.

Performance comparison of MOCA-cured polyurethanes with other systems

Author: BenchChem Technical Support Team. Date: December 2025

A Performance Comparison of MOCA-Cured Polyurethanes with Alternative Systems

Introduction

Polyurethane elastomers are renowned for their exceptional durability, abrasion resistance, and versatility. The choice of curing agent, or chain extender, is a critical factor that dictates the final performance characteristics of the polyurethane product. For decades, 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA (or MbOCA), has been a benchmark curative, particularly for systems based on toluene (B28343) diisocyanate (TDI).[1] MOCA-cured polyurethanes are known for their excellent mechanical strength, high load-bearing capacity, and thermal stability.[2][3]

However, evolving regulatory landscapes and the demand for alternative processing characteristics have led to the development and adoption of other curing systems. This guide provides an objective comparison of MOCA-cured polyurethanes with prominent alternatives, including systems cured with Dimethylthiotoluenediamine (DMTDA) and those based on methylene (B1212753) diphenyl diisocyanate (MDI) with chain extenders like 1,4-butanediol (B3395766) (BDO). The comparison will focus on key performance metrics, processing attributes, and safety considerations, supported by experimental data and standardized test methodologies.

Key Curing Systems Overview

MOCA (4,4'-Methylenebis(2-chloroaniline)) : A solid aromatic diamine that is melted for processing. It is a highly effective curative for TDI-based prepolymers, yielding tough and durable elastomers.[1][4]

DMTDA (Dimethylthiotoluenediamine) : A liquid aromatic diamine that serves as an alternative to MOCA.[5] It offers significant processing advantages due to its liquid state at room temperature.[6]

MDI / 1,4-Butanediol (BDO) : A common system where MDI-based prepolymers are extended with 1,4-butanediol. These systems are versatile and can produce a wide range of hardness and performance profiles.[7]

Performance Data Comparison

The performance of polyurethane elastomers is evaluated across several key properties. The following tables summarize the typical performance characteristics of MOCA-cured systems compared to DMTDA and MDI/BDO systems.

Table 1: Mechanical Properties Comparison
PropertyMOCA-Cured (TDI-based)DMTDA-Cured (TDI-based)MDI-Cured (BDO-extended)ASTM Test Method
Hardness Range 55 Shore A - 75 Shore DComparable to MOCALow Shore A - High Shore DD2240[8]
Tensile Strength HighComparable to or better than MOCA[9]Varies with formulationD412[10]
Tear Strength Good to ExcellentComparable to MOCA[9]Varies with formulationD624[11]
Abrasion Resistance SuperiorExcellent[9]Good to Excellent-
Compression Set GoodMaximized at low stoichiometry (80-90%)[5]GoodD395[12]
Rebound Resilience Good-High-
Table 2: Processing and Thermal Properties Comparison
PropertyMOCA-Cured (TDI-based)DMTDA-Cured (TDI-based)MDI-Cured (BDO-extended)Test Method
Physical State Solid (requires melting)LiquidLiquid-
Pot Life Long[2]Adjustable, can be slower than MOCA[9]Generally shorter than TDI systemsViscosity Measurement[13]
Curing Speed FastSlower than MOCA, can be adjustedGenerally faster than TDI systems-
Processing Temperature High (due to melting MOCA)Lower than MOCA systemsVaries-
High-Temp Performance Good[14]Good heat resistance[9]Good thermal stability[15]-
Low-Temp Performance --Excellent[14]-
Table 3: Safety and Handling Comparison
AspectMOCADMTDAMDI/BDO
Toxicity Suspected carcinogen, higher toxicityLower toxicity, considered more environmentally friendlyMDI is less volatile than TDI, but still requires precautions[14]
Handling Requires melting, potential for dust exposureLiquid, easier to handle, less risk of airborne exposureRequires careful handling of isocyanates
Volatility LowLowMDI has lower vapor pressure than TDI[16]

Experimental Protocols

The data presented in the comparison tables are derived from standardized testing procedures. The following are detailed methodologies for key experiments cited:

  • Hardness (ASTM D2240) : This test measures the indentation hardness of the polyurethane. A specified indenter is forced into the material under a specific force, and the depth of penetration is measured. The Shore A scale is used for softer elastomers, while the Shore D scale is for harder ones.[8][17]

  • Tensile Strength (ASTM D412) : This test evaluates the force required to pull a dumbbell-shaped specimen to its breaking point. It provides information on the material's ultimate strength and elongation at break. The test is typically conducted at a controlled speed of 500 ± 50 mm/min.[10][18][19]

  • Tear Strength (ASTM D624) : This method measures the resistance of the polyurethane to the growth of a tear. A specimen with a pre-cut nick is pulled apart, and the force required to propagate the tear is recorded.[11][20][21]

  • Compression Set (ASTM D395) : This test determines the ability of the material to return to its original thickness after being subjected to a compressive force for a specified time and temperature (e.g., 22 hours at 70°C). The result is expressed as the percentage of the original deflection that is not recovered.[12][22][23]

  • Pot Life Determination : Pot life is the period during which the mixed polyurethane system remains liquid enough to be processed. It can be determined by measuring the time it takes for the initial viscosity of the mixture to double or quadruple.[24] Another method involves monitoring the temperature of the reacting mixture, as the pot life can be defined as the time to reach a critical temperature.[25]

Visualizing the Process and Alternatives

Polyurethane Curing Workflow

The following diagram illustrates the general workflow for producing a cured polyurethane elastomer, highlighting the stage where the curing agent is introduced.

G Polyurethane Curing Workflow A Polyol + Diisocyanate B Prepolymer Formation (Reaction) A->B D Mixing B->D C Curing Agent (e.g., MOCA, DMTDA, BDO) C->D E Casting / Molding D->E F Curing (Chain Extension & Cross-linking) E->F G Cured Polyurethane Elastomer F->G G Curing System Selection Pathway start Primary Requirement? req1 Maximum Mechanical Performance (Hardness, Abrasion) start->req1 Performance req2 Processing Ease (Liquid, Lower Temp) start->req2 Processing req3 Improved Safety Profile start->req3 Safety req4 Versatility & Wide Hardness Range start->req4 Versatility out1 Consider MOCA-cured TDI req1->out1 out2 Consider DMTDA-cured TDI req2->out2 req3->out2 out3 Consider MDI/BDO System req4->out3

References

Evaluating the Carcinogenic Potential of MOCA Substitutes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a widely used curing agent for polyurethane and epoxy resins. However, its classification as a probable human carcinogen has necessitated the search for safer alternatives. This guide provides an objective comparison of the carcinogenic potential of MOCA and several of its substitutes, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding the use of these chemicals.

Comparative Carcinogenicity and Genotoxicity Data

The following tables summarize the available quantitative data on the carcinogenicity and genotoxicity of MOCA and its substitutes. It is important to note that the data for some substitutes are limited.

Table 1: Summary of Carcinogenicity Data

CompoundSpeciesRoute of AdministrationTarget Organ(s)Tumor TypesKey Findings & Citations
MOCA RatOral (feed)Liver, Lung, Mammary Gland, Zymbal's GlandHepatocellular carcinoma, Lung adenocarcinoma, Mammary gland adenocarcinoma, Zymbal's gland carcinoma, HemangiosarcomasIncreased incidence of tumors in multiple organs.[1][2]
MouseOral (feed)LiverHepatomasIncreased incidence of liver tumors.[2]
DogOral (capsule)Urinary BladderCarcinomasInduced urinary bladder carcinomas.[1][2]
Ethacure 300 RatOral (diet)Not specifiedNo carcinogenic effects reportedA two-year oral carcinogenicity study reportedly showed no carcinogenic effects.[3]
Polacure 740M No data available---No long-term carcinogenicity studies were found.
Cyanacure No data available---No long-term carcinogenicity studies were found.
Conacure No data available---No long-term carcinogenicity studies were found.

Table 2: Summary of Genotoxicity Data

CompoundAssay TypeTest SystemMetabolic ActivationResultCitation
MOCA Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith S9Mutagenic[4]
Micronucleus TestMouse bone marrowIn vivoPositive[4]
Ethacure 300 Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumNot specifiedConflicting results (Positive and Negative)[3][5]
In vitro Mammalian Cell MutagenicityNot specifiedNot specifiedNot genotoxic[3]
Mouse Micronucleus TestMouseIn vivoNegative[3]
Polacure 740M Bacterial Reverse Mutation (Ames Test)Not specifiedNot specifiedNegative[6]
Cyanacure Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumNot specifiedMutagenic[5]
Conacure No data available----

Experimental Protocols

Two-Stage Skin Carcinogenesis Assay

This assay is used to evaluate the potential of a substance to act as a tumor initiator or promoter on the skin. A study investigating MOCA and its substitutes used this protocol.[5]

  • Animal Model: HRA/Skh hairless mice are commonly used.

  • Initiation Phase: A single sub-carcinogenic dose of an initiator, typically 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is applied topically to the dorsal skin of the mice.[7][8] The test substance can also be applied as the initiator to assess its initiating activity.

  • Promotion Phase: One to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for a prolonged period (e.g., 20-40 weeks).[2][7] If the test substance is being evaluated for promotional activity, it is applied during this phase after initiation with a known initiator.

  • Observation: The animals are monitored regularly for the appearance, number, and size of skin papillomas.[8]

  • Endpoint: The experiment is terminated after a predetermined period, and skin tissues are collected for histopathological analysis to confirm the nature of the lesions.

Salmonella (Ames) Mutagenicity Assay

This assay is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium.[9][10]

  • Tester Strains: Several strains of Salmonella typhimurium are used, each with a different pre-existing mutation in the histidine operon, rendering them unable to synthesize histidine (his-).[11][12]

  • Metabolic Activation: The test substance is incubated with the bacterial strains in the presence and absence of a liver extract (S9 fraction) from rats pre-treated with enzyme-inducing agents. This is to determine if the substance itself or its metabolites are mutagenic.[9]

  • Exposure: The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: Only bacteria that have undergone a reverse mutation to a histidine-synthesizing state (his+) can grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates.[11] A significant increase in the number of colonies on the test plates indicates that the substance is mutagenic.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Aromatic Amines

The carcinogenicity of MOCA, an aromatic amine, is dependent on its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This is a common pathway for many aromatic amine carcinogens.[13][14][15][16]

Metabolic_Activation cluster_Phase1 Phase I Metabolism (Liver) cluster_Phase2 Phase II Metabolism cluster_Genotoxicity Genotoxic Events MOCA MOCA (Aromatic Amine) N_hydroxy N-hydroxy-MOCA MOCA->N_hydroxy Cytochrome P450 (N-hydroxylation) Ester Reactive Ester (e.g., N-sulfonyloxy, N-acetoxy) N_hydroxy->Ester Sulfotransferase or N-acetyltransferase Nitrenium Nitrenium Ion (Electrophilic) Ester->Nitrenium Heterolytic Cleavage DNA_adduct DNA Adducts Nitrenium->DNA_adduct Binds to DNA Mutation Mutation DNA_adduct->Mutation Faulty DNA Repair/Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of aromatic amines like MOCA.

Experimental Workflow for Two-Stage Skin Carcinogenesis

Skin_Carcinogenesis_Workflow start Select Animal Model (e.g., Hairless Mice) initiation Initiation Phase: Single topical application of Initiator (e.g., DMBA) or Test Substance start->initiation promotion Promotion Phase (1-2 weeks later): Repeated topical application of Promoter (e.g., TPA) or Test Substance initiation->promotion observation Weekly Observation: Monitor for papilloma formation, count, and measure size promotion->observation termination Experiment Termination (e.g., after 20-40 weeks) observation->termination analysis Histopathological Analysis of skin lesions termination->analysis end Evaluation of Carcinogenic (Initiating/Promoting) Potential analysis->end

Caption: Workflow for the two-stage skin carcinogenesis assay.

Experimental Workflow for Salmonella (Ames) Test

Ames_Test_Workflow cluster_exposure Exposure start Prepare Salmonella Strains (his- auxotrophs) mix_no_S9 Incubate Bacteria + Test Substance start->mix_no_S9 mix_with_S9 Incubate Bacteria + Test Substance + S9 Mix start->mix_with_S9 prepare_S9 Prepare S9 Liver Extract (for metabolic activation) prepare_S9->mix_with_S9 plating Plate onto Histidine-deficient -Agar Medium mix_no_S9->plating mix_with_S9->plating incubation Incubate for 48-72 hours plating->incubation evaluation Count Revertant Colonies (his+) incubation->evaluation end Assess Mutagenic Potential evaluation->end

Caption: Workflow for the Salmonella (Ames) mutagenicity test.

References

Inter-laboratory comparison of 4,4'-Methylenebis(2-chloroaniline) measurement methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Measurement of 4,4'-Methylenebis(2-chloroaniline) (B1676453)

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4,4'-Methylenebis(2-chloroaniline) (MOCA), a substance used as a curing agent in polyurethane production.[1] Given its classification as a probable human carcinogen, accurate and reliable measurement of MOCA in biological samples, particularly urine, is crucial for monitoring occupational exposure.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in toxicological and occupational health studies.

Comparative Analysis of MOCA Measurement Methods

Various analytical techniques have been developed and validated for the determination of MOCA in urine. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the performance characteristics of commonly employed methods based on published literature.

Table 1: Performance Comparison of MOCA Quantification Methods

MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GC-ECD [3]UrineAlkaline Hydrolysis, Liquid-Liquid Extraction (LLE), Derivatization (MBTFA)0.3 µg/L1 µg/L94 - 99
GC-MS [2]UrineHydrolysis, Derivatization1 µg/LNot ReportedNot Reported
HPLC-UV [2]UrineNot Specified1 µg/LNot ReportedNot Reported
HPLC-ECD [2][4]UrineIon-Paired Solid-Phase Extraction (SPE)1 µg/L6.7 µg/L97.1 - 99.5
HPLC-MS/MS [2]UrineNot SpecifiedNot Reported1 µg/LNot Reported

Table 2: Precision of MOCA Quantification by GC-ECD [3]

Precision TypeConcentration LevelRelative Standard Deviation (%)
Intraday 1 µg/L2.4
25 µg/L0.3
75 µg/L0.5
Interday 1 µg/L4.1
25 µg/L0.3
75 µg/L0.8

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods from the scientific literature.

Gas Chromatography-Electron Capture Detection (GC-ECD) Method[3]

This method is noted for its simplicity and cost-effectiveness, making it suitable for routine analysis.[2][3]

1. Sample Preparation:

  • Hydrolysis: To measure total MOCA (free and conjugated metabolites), urine samples undergo alkaline hydrolysis.[2][3]
  • Extraction: MOCA is extracted from the hydrolyzed urine sample using liquid-liquid extraction (LLE).[2][3]
  • Derivatization: The extracted MOCA is derivatized with N-methyl-bis(trifluoroacetamide) (MBTFA) to improve its chromatographic properties and detection by ECD.[2][3]

2. GC-ECD Analysis:

  • Instrumentation: A gas chromatograph equipped with an electron capture detector.
  • Column: A suitable capillary column for the separation of the derivatized MOCA.
  • Carrier Gas: Nitrogen or other appropriate carrier gas.
  • Temperatures: Optimized injector, oven, and detector temperatures.
  • Quantification: The concentration of MOCA is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared with standards.[3]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)[4]

This method offers high specificity and sensitivity for the measurement of urinary MOCA.[4]

1. Sample Preparation:

  • Extraction: Ion-paired solid-phase extraction (SPE) is performed on a disposable octadecylsilica column.[4] The use of an acidic methanol (B129727) solution containing 1-heptanesulfonic acid enhances the specificity of the extraction.[4]

2. HPLC-ECD Analysis:

  • Instrumentation: An HPLC system equipped with an electrochemical detector.
  • Column: A reverse-phase column suitable for the separation of MOCA.
  • Mobile Phase: An optimized mobile phase for the elution of MOCA.
  • Detection: The electrochemical detector is set to a specific potential to selectively detect MOCA.
  • Quantification: MOCA concentration is determined based on the peak response against a calibration curve.

Methodology Workflows and Logical Comparisons

The following diagrams illustrate the typical experimental workflow for MOCA analysis and the logical relationship in comparing different analytical methods.

MOCA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing UrineSample Urine Sample Collection Hydrolysis Alkaline Hydrolysis (for Total MOCA) UrineSample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC methods) Extraction->Derivatization HPLC_Analysis Liquid Chromatography (HPLC-UV, HPLC-ECD, HPLC-MS/MS) Extraction->HPLC_Analysis GC_Analysis Gas Chromatography (GC-ECD, GC-MS) Derivatization->GC_Analysis DataAcquisition Data Acquisition GC_Analysis->DataAcquisition HPLC_Analysis->DataAcquisition Quantification Quantification vs. Calibration Curve DataAcquisition->Quantification Reporting Results Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of MOCA in urine samples.

Method_Comparison_Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods MOCA_Measurement Selection of MOCA Measurement Method Sensitivity Sensitivity (LOD, LOQ) MOCA_Measurement->Sensitivity Specificity Specificity MOCA_Measurement->Specificity Cost Cost & Throughput MOCA_Measurement->Cost Instrumentation Instrument Availability MOCA_Measurement->Instrumentation GC_Methods Gas Chromatography (GC-ECD, GC-MS) Sensitivity->GC_Methods HPLC_Methods High-Performance Liquid Chromatography (HPLC-UV, HPLC-ECD, HPLC-MS/MS) Sensitivity->HPLC_Methods Specificity->GC_Methods Specificity->HPLC_Methods Cost->GC_Methods Cost->HPLC_Methods Instrumentation->GC_Methods Instrumentation->HPLC_Methods

Caption: Logical considerations for selecting a suitable MOCA measurement method.

References

Assessing the Long-Term Stability of MOCA-DNA Adducts for Biomonitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a suspected human carcinogen used as a curing agent for polyurethane elastomers. Occupational exposure is a significant health concern, necessitating reliable methods for biological monitoring to assess exposure and predict potential health risks. One of the most promising approaches is the measurement of MOCA-DNA adducts, which are formed when reactive metabolites of MOCA covalently bind to DNA. These adducts are a direct biomarker of genotoxic damage and a critical event in the initiation of carcinogenesis.

This guide provides a comparative assessment of the long-term stability of MOCA-DNA adducts against other common biomarkers of MOCA exposure. It is intended for researchers, scientists, and drug development professionals involved in toxicology, occupational health, and cancer research. The information presented is supported by experimental data from published studies to aid in the selection of appropriate biomarkers and storage protocols for long-term biomonitoring studies.

MOCA's Genotoxic Pathway: From Exposure to DNA Adduct Formation

MOCA itself is not reactive towards DNA. It requires metabolic activation, primarily in the liver, by cytochrome P450 enzymes to form N-hydroxy-MOCA. This intermediate is then further converted into a highly reactive electrophile that can bind to DNA bases, predominantly guanine (B1146940) and adenine, forming stable MOCA-DNA adducts. The persistence of these adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication, a key step in chemical carcinogenesis.

MOCA_Pathway cluster_body Human Body MOCA MOCA Exposure (Dermal, Inhalation) Activation Metabolic Activation (Liver Cytochrome P450) MOCA->Activation NOH_MOCA N-hydroxy-MOCA (Reactive Metabolite) Activation->NOH_MOCA Excretion Urinary Excretion Activation->Excretion Detoxification DNA_Adducts MOCA-DNA Adducts (in Target Tissues, e.g., Bladder) NOH_MOCA->DNA_Adducts Hb_Adducts MOCA-Hemoglobin Adducts (in Blood) NOH_MOCA->Hb_Adducts DNA_Repair DNA Repair DNA_Adducts->DNA_Repair Mutation Mutations (e.g., in TP53 gene) DNA_Adducts->Mutation If unrepaired Cancer Cancer Initiation (e.g., Bladder Cancer) Mutation->Cancer

Caption: Metabolic activation of MOCA leading to the formation of DNA and hemoglobin adducts or urinary excretion.

Comparison of Biomarkers for MOCA Exposure

The choice of biomarker depends on the biological matrix, the desired window of exposure, and the stability of the analyte. MOCA-DNA adducts represent a measure of biologically effective dose, whereas hemoglobin adducts and urinary MOCA are typically considered biomarkers of internal exposure.

BiomarkerBiological MatrixIn Vivo Half-Life / PersistenceAdvantagesDisadvantages
MOCA-DNA Adducts Target Tissues (e.g., bladder, liver), White Blood Cells, Exfoliated Urothelial CellsVery Long: Potentially months to years for persistent adducts in non-dividing cells.[1] More stable than hemoglobin adducts.[2]Directly measures genotoxic damage in target tissues; high stability provides a long-term cumulative record of exposure.[3]Requires invasive tissue biopsy or large blood volume; analysis is complex and costly.[4]
MOCA-Hemoglobin Adducts Red Blood CellsMedium: Reflects the lifespan of erythrocytes (~120 days in humans). Estimated half-life for similar adducts is ~6 days in mice.[2]Reflects cumulative exposure over several months; less invasive than tissue biopsy (requires blood sample).[5]Does not measure direct damage to target tissue DNA; adduct levels can be influenced by erythrocyte turnover rates.
Urinary MOCA UrineShort: Typically reflects recent exposure within the last 24-48 hours.Non-invasive sample collection; relatively simple and cost-effective analysis; good for monitoring recent or acute exposure.[6]Short half-life does not reflect cumulative or historical exposure; concentrations can vary significantly based on hydration and time of collection.[6]

Long-Term Stability of Biomarkers During Storage

Proper sample storage is critical to ensure the integrity of biomarkers over time. The following tables summarize the stability of DNA adducts and urinary metabolites under common laboratory storage conditions.

Table 2: Stability of DNA Adducts in Frozen Tissue Samples
Tissue TypeStorage TemperatureStorage DurationAdduct Level Change (%)Analytical Method
Lung, Heart, Liver-20°C10 MonthsNot significant³²P-Postlabeling
Lung, Heart, Liver-80°C10 MonthsNot significant³²P-Postlabeling

Data based on a study of Benzo[a]pyrene (B130552) DNA adducts, which are structurally analogous to MOCA adducts.[7]

Table 3: Stability of Urinary MOCA Under Various Storage Conditions

The stability of urinary metabolites is highly dependent on temperature. For reliable quantification, urine samples should be processed promptly or stored frozen.

Storage TemperatureStorage DurationExpected Stability of MOCAGeneral Recommendations & Findings
Room Temperature (~20°C)> 8 hoursPoor: Significant degradation of metabolites observed.[8]Avoid storage at room temperature for more than a few hours.[8][9]
Refrigerated (4°C)Up to 24 hoursGood: Most metabolites are stable for up to 24 hours.[8][9]Recommended for short-term storage or shipping on cold packs.[8]
Frozen (-20°C)Up to 12 weeksExcellent: Most metabolites are stable.[8][10]Suitable for medium-term storage. Avoid multiple freeze-thaw cycles.[11]
Ultra-low Frozen (-80°C)> 12 monthsExcellent: Considered the gold standard for long-term biobanking.[10][12]Optimal for long-term storage to ensure sample integrity.[12]

Experimental Workflows and Protocols

Accurate quantification of MOCA-DNA adducts requires meticulous and validated experimental procedures. The general workflow involves sample collection, DNA isolation, enzymatic hydrolysis, and analysis by a sensitive method like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow cluster_protocol DNA Adduct Analysis Workflow cluster_analysis 5. Adduct Quantification Sample 1. Sample Collection (e.g., Tissue Biopsy, Blood) Storage 2. Sample Storage (-80°C or Liquid Nitrogen) Sample->Storage Isolation 3. DNA Isolation (Phenol-Chloroform or Kit-based) Storage->Isolation Hydrolysis 4. Enzymatic Hydrolysis (to Deoxynucleosides) Isolation->Hydrolysis P32 5a. ³²P-Postlabeling (Enrichment, Labeling, TLC) Hydrolysis->P32 LCMS 5b. LC-MS/MS (Chromatographic Separation, MS/MS Detection) Hydrolysis->LCMS Data 6. Data Analysis (Adducts per 10⁸ nucleotides) P32->Data LCMS->Data

Caption: General experimental workflow for the analysis of MOCA-DNA adducts.

Experimental Protocol: ³²P-Postlabeling Assay for MOCA-DNA Adducts

The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as few as one adduct in 10⁹-10¹⁰ normal nucleotides.[13][14][15]

  • DNA Digestion: 5-10 µg of isolated DNA is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Normal (unmodified) nucleotides are removed by digestion with nuclease P1, which does not cleave the phosphodiester bond 5' to an adducted nucleotide. This step enriches the adducts in the sample.

  • Adduct Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The TLC plate is exposed to a phosphor screen, and the resulting spots corresponding to the MOCA-DNA adducts are quantified using a phosphorimager. Adduct levels are calculated relative to the total amount of DNA analyzed.

Experimental Protocol: LC-MS/MS Analysis for MOCA-DNA Adducts

Liquid chromatography-tandem mass spectrometry offers high specificity and structural confirmation, making it a gold standard for adduct quantification.[16][17]

  • DNA Hydrolysis: 50-100 µg of isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled MOCA-DNA adduct) is added to the sample for accurate quantification.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is purified and concentrated using a C18 SPE cartridge to remove salts and other interfering matrix components.

  • LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 reverse-phase column. A gradient of aqueous and organic mobile phases is used to separate the MOCA-DNA adducts from the normal deoxynucleosides.

  • MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the native MOCA-DNA adduct and the stable isotope-labeled internal standard using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Quantification: The adduct concentration is determined by comparing the peak area ratio of the native adduct to the internal standard against a standard calibration curve.[16]

Conclusion

MOCA-DNA adducts are an exceptionally stable biomarker of the biologically effective dose of MOCA. Experimental evidence from analogous compounds strongly suggests that MOCA-DNA adducts in tissue samples remain stable for extended periods (at least 10 months) when stored at -20°C or, preferably, -80°C.[7] This high degree of stability contrasts with the short in vivo half-life of urinary MOCA and the moderate persistence of hemoglobin adducts.

For long-term biomonitoring and epidemiological studies aiming to link historical MOCA exposure to cancer risk, MOCA-DNA adducts are the superior biomarker. Their remarkable stability in properly stored samples ensures that historical specimens can be analyzed with confidence, providing a reliable window into past genotoxic damage. While the analytical methods are complex, their sensitivity and the stability of the adducts themselves make them an invaluable tool in occupational health and cancer research.

References

A Comparative Analysis of Oral Versus Dermal Exposure to 4,4'-Methylenebis(2-chloroaniline) (MOCA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane elastomers and epoxy resins.[1] Due to its widespread industrial use, occupational exposure is a significant concern.[2] The primary routes of exposure in the workplace are dermal contact and inhalation, with skin absorption being the most significant.[3][4] MOCA is classified as a probable human carcinogen (Group 2A by IARC) and has been shown to induce tumors in multiple animal species.[3][5] Understanding the differences in absorption, metabolism, and toxicity between oral and dermal exposure routes is crucial for accurate risk assessment and the implementation of effective safety measures. This guide provides a detailed comparison of oral and dermal exposure to MOCA, supported by experimental data.

Data Presentation: Pharmacokinetics and Macromolecular Adduct Formation

The following table summarizes key quantitative data from a comparative study in male Sprague-Dawley rats administered a single 281 µmol/kg body weight dose of radiolabeled MOCA.[6]

ParameterOral ExposureDermal ExposureReference
Absorption Rapid, with maximum adduct levels at 24 hours.Significantly lower; 86.2% of the dose remained at the application site throughout the 29-day study.[6]
DNA Adducts (Liver, 24h) 49.11 pmol/mg DNA0.38 pmol/mg DNA[6]
Globin Adducts (24h) 7.84 pmol/mg globinNot reported, but expected to be significantly lower.[6]
Half-life of Liver DNA Adducts 11.1 days15.6 days[6]
Half-life of Globin Adducts 14.3 daysNot reported[6]
Systemic Effects Induces liver, lung, and urinary bladder tumors in chronic studies.[1]Associated with hepatic and gastrointestinal degeneration/dysplasia in intermediate-duration studies.[7][8][1][7][8]

Key Findings from Data:

  • Oral administration of MOCA leads to rapid and extensive absorption, resulting in significantly higher levels of DNA and hemoglobin adducts compared to dermal exposure.[6]

  • Dermal absorption is limited, with a large percentage of the compound remaining on the skin.[6] This suggests that the skin acts as a barrier, albeit an imperfect one.

  • Despite the lower levels of adducts formed after dermal application, their stability is similar to those formed after oral administration, indicating their potential for long-term biomonitoring of MOCA exposure.[6]

Experimental Protocols

Animal Model and Dosing Protocol (Adapted from Cheever et al., 1990)
  • Animal Model: Adult male Sprague-Dawley rats are commonly used for toxicological studies of MOCA.[6] Animals should be acclimatized to laboratory conditions before the experiment.

  • Oral Administration:

    • A single dose of MOCA (e.g., 281 µmol/kg body weight) is dissolved in a suitable vehicle like corn oil.[3]

    • The solution is administered directly into the stomach using oral gavage.[9]

    • A control group receives the vehicle only.

  • Dermal Administration:

    • The dorsal skin of the rats is clipped free of hair 24 hours before application.

    • A single dose of MOCA in a vehicle (e.g., acetone) is applied to a defined area of the clipped skin (e.g., 2.5 cm²).[10]

    • The application site may be protected with a non-occlusive cover to prevent ingestion through grooming.

    • A control group receives the vehicle only on the clipped skin.

  • Sample Collection: Animals are euthanized at various time points (e.g., 1, 3, 7, 10, 14, and 29 days) after dosing.[6] Blood and tissues (liver, bladder, etc.) are collected for analysis.

Analysis of MOCA and Metabolites
  • Sample Preparation: Biological samples like urine or tissue homogenates require preparation to remove interfering substances.[11] For "total" MOCA analysis in urine, samples are subjected to acid hydrolysis to release the parent compound from its glucuronide conjugate.[3][12]

  • Extraction: MOCA is extracted from the prepared samples using an organic solvent such as isooctane.[12]

  • Quantification: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection is a common and reliable method for quantifying MOCA in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for high sensitivity and selectivity.[13]

DNA and Hemoglobin Adduct Analysis
  • Isolation: DNA is isolated from tissues like the liver, and hemoglobin is isolated from red blood cells.[6]

  • Quantification:

    • For studies using radiolabeled MOCA ([¹⁴C]MOCA), adduct levels are quantified by liquid scintillation counting of the isolated DNA and globin.[6]

    • The amount of binding is typically expressed as pmol of MOCA per mg of DNA or globin.[6]

Visualizations: Workflows and Pathways

G cluster_oral Oral Exposure Protocol cluster_dermal Dermal Exposure Protocol oral_acclimatization Animal Acclimatization oral_dosing Oral Gavage with MOCA in Corn Oil oral_acclimatization->oral_dosing oral_monitoring Monitor for Clinical Signs oral_dosing->oral_monitoring oral_euthanasia Euthanasia at Timed Intervals oral_monitoring->oral_euthanasia oral_collection Collect Blood & Tissues (Liver, Bladder) oral_euthanasia->oral_collection oral_analysis Analyze Samples for MOCA, Metabolites, & Adducts oral_collection->oral_analysis end Comparative Data Analysis oral_analysis->end dermal_acclimatization Animal Acclimatization & Hair Clipping dermal_dosing Topical Application of MOCA in Acetone dermal_acclimatization->dermal_dosing dermal_monitoring Monitor for Clinical & Dermal Signs dermal_dosing->dermal_monitoring dermal_euthanasia Euthanasia at Timed Intervals dermal_monitoring->dermal_euthanasia dermal_collection Collect Blood, Tissues, & Application Site Skin dermal_euthanasia->dermal_collection dermal_analysis Analyze Samples for MOCA, Metabolites, & Adducts dermal_collection->dermal_analysis dermal_analysis->end start Start start->oral_acclimatization start->dermal_acclimatization

Caption: Experimental workflow for comparing oral and dermal exposure to MOCA in a rat model.

G cluster_metabolism Metabolic Activation (Liver) MOCA MOCA (4,4'-Methylenebis(2-chloroaniline)) p450 Cytochrome P450 Enzymes MOCA->p450 N-hydroxylation other_metabolites Other Metabolites (e.g., N-glucuronide) MOCA->other_metabolites Detoxification n_hydroxy N-hydroxy-MOCA (Reactive Metabolite) p450->n_hydroxy DNA Nuclear DNA n_hydroxy->DNA Covalent Binding Excretion Urinary Excretion other_metabolites->Excretion Adducts DNA Adducts DNA->Adducts Mutation DNA Mutation / Damage Adducts->Mutation Leads to

Caption: Proposed metabolic activation pathway of MOCA leading to DNA adduct formation.

References

A Comparative Guide to Personal Protective Equipment Efficacy Against MOCA Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various personal protective equipment (PPE) in preventing exposure to 4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA. MOCA is a suspected human carcinogen and reproductive toxicant, making the selection of appropriate PPE a critical safety measure.[1][2] The primary route of occupational exposure to MOCA is through skin absorption, underscoring the importance of effective skin and body protection.[3][4][5][6]

Dermal Protection: Gloves and Protective Clothing

The selection of appropriate gloves and protective clothing is paramount in mitigating the risks associated with MOCA handling. The efficacy of these materials is determined by their resistance to permeation, which is the process by which a chemical moves through a protective material on a molecular level.[7] Key metrics for evaluating this resistance are the breakthrough time (the time it takes for a chemical to be detected on the inside of the material) and the permeation rate.[7][8]

Quantitative Data on Protective Materials

Below is a summary of available quantitative data on the breakthrough times of various materials when exposed to MOCA, primarily in solution.

Material TypeProduct Example(s)Breakthrough Time (hours)Protection Level
Gloves
Multi-layer LaminateSilver Shield®/4H®> 8Excellent
Protective Clothing
Coated Nonwoven FabricTychem® SL> 8Excellent
Coated Nonwoven FabricTychem® BR> 8Excellent
Coated Nonwoven FabricTychem® CSM> 8Excellent
Coated Nonwoven FabricTychem® TK> 8Excellent
SolidTyvek®Recommended for solidsGood (for particulate protection)

Note: The data for breakthrough times is based on exposure to MOCA in solution.[1] The performance of these materials against solid MOCA may differ, and it is essential to consider the physical form of MOCA being handled. For solid MOCA, preventing particulate penetration is the primary concern.

General Recommendations for Glove and Clothing Materials

In the absence of specific breakthrough time data for a particular material, the following general recommendations can be considered. However, these should be verified with the manufacturer's data before use.

Material TypeGeneral Recommendation for MOCARationale
Gloves
Butyl RubberRecommendedGenerally offers good resistance to many organic compounds.
NeopreneUse with cautionMay offer some protection, but breakthrough time can be variable.[9][10]
NitrileUse with cautionPerformance can vary significantly between manufacturers.[9][10]
Natural Rubber (Latex)Not generally recommendedMay not provide adequate protection against MOCA.
PVC (Polyvinyl Chloride)Not generally recommendedGenerally has poor resistance to many organic solvents.
Protective Clothing
Polyethylene-coated PolypropyleneRecommendedProvides a good barrier against liquid splashes and particulates.

Respiratory Protection

Although MOCA has a low vapor pressure, respiratory protection is crucial in situations where aerosols or dusts may be generated.[5][11] The selection of an appropriate respirator depends on the airborne concentration of MOCA.

NIOSH Recommendations for Respiratory Protection Against MOCA
Exposure ConcentrationRecommended Respirator Type
Up to 0.11 mg/m³Air-Purifying Respirator (APR) with N100, R100, or P100 filter
Above 0.11 mg/m³ or unknownPowered-Air Purifying Respirator (PAPR) with HEPA filter or a Self-Contained Breathing Apparatus (SCBA)

Source: [1]

Experimental Protocols

The standard method for determining the resistance of protective clothing materials to permeation by liquid or gaseous chemicals is ASTM F739.[8][12][13][14][15][16][17][18][19][20]

ASTM F739 - Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids and Gases Under Conditions of Continuous Contact

This test method involves the following key steps:

  • Test Cell Assembly: A sample of the protective material is placed in a permeation test cell, dividing it into two chambers.

  • Chemical Challenge: The outer surface of the material is exposed to the challenge chemical (in this case, MOCA).

  • Collection Medium: A collection medium (gas or liquid) is circulated through the other chamber, in contact with the inner surface of the material.

  • Sampling and Analysis: The collection medium is continuously monitored to detect the presence of the challenge chemical that has permeated the material.

  • Data Measurement: The time from the initial chemical contact to the analytical detection of the chemical on the inner side is recorded as the breakthrough time . The rate at which the chemical permeates the material after breakthrough is the permeation rate .

The following diagram illustrates the general workflow of a chemical permeation test based on the ASTM F739 standard.

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis and Results prep_material Prepare Protective Material Sample prep_cell Assemble Permeation Test Cell prep_material->prep_cell prep_chemical Prepare MOCA Challenge Chemical expose Expose Outer Surface of Material to MOCA prep_chemical->expose prep_cell->expose circulate Circulate Collection Medium on Inner Surface expose->circulate collect_samples Continuously Sample Collection Medium circulate->collect_samples analyze Analyze Samples for the Presence of MOCA collect_samples->analyze determine_bt Determine Breakthrough Time (BT) analyze->determine_bt determine_pr Determine Permeation Rate (PR) analyze->determine_pr report Report Results determine_bt->report determine_pr->report

Figure 1: Experimental Workflow for Chemical Permeation Testing.

Logical Framework for PPE Selection

The selection of appropriate PPE for handling MOCA should follow a risk-based approach. The following diagram illustrates a logical decision-making pathway for selecting adequate protection.

G start Start: Task Involving MOCA Exposure assess_exposure Assess Potential Exposure Routes (Dermal, Inhalation) start->assess_exposure dermal_risk Dermal Contact Risk? assess_exposure->dermal_risk inhalation_risk Inhalation Risk? (Dusts/Aerosols) assess_exposure->inhalation_risk select_gloves Select Gloves with >8 hr Breakthrough Time (e.g., Silver Shield®/4H®) dermal_risk->select_gloves Yes no_ppe No Specific PPE Required for this Route (Re-evaluate Task) dermal_risk->no_ppe No select_respirator Select NIOSH-Approved Respirator (N100/P100 or PAPR) inhalation_risk->select_respirator Yes inhalation_risk->no_ppe No select_clothing Select Protective Clothing with >8 hr Breakthrough Time (e.g., Tychem® series) select_gloves->select_clothing implement_ppe Implement Selected PPE and Safe Work Practices select_clothing->implement_ppe select_respirator->implement_ppe no_ppe->implement_ppe

Figure 2: Decision Pathway for MOCA PPE Selection.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,4'-Methylenebis(2-chloroaniline)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of MOCA waste in research and development settings.

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is a curative agent used in the manufacturing of polyurethane products. It is classified as a probable human carcinogen and a hazardous waste, necessitating stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2][3][4] Adherence to federal and state regulations is mandatory for the disposal of MOCA and MOCA-contaminated materials.[1][3][5]

Key Quantitative Data for MOCA Disposal and Safety

For quick reference, the following table summarizes critical quantitative information pertinent to the handling and disposal of MOCA.

ParameterValueSource
Hazardous Waste Classification EPA Hazardous Waste[1][3]
Carcinogenicity Classification Group B2: Probable Human Carcinogen (EPA)[4]
Group 1: Carcinogenic to humans (IARC)
Reasonably anticipated to be a human carcinogen (NTP)
Reportable Quantity (Spills) ≥ 10 pounds (4.54 kg)[3]
Incineration Temperature Range 820–1,600°C[1]
Regulated Waste Generation Quantity ≥ 100 kg[1]
Occupational Exposure Limits (Airborne) ACGIH TLV-TWA: 0.11 mg/m³ (8-hour)[2]
NIOSH REL-TWA: 0.003 mg/m³ (10-hour)[2][6]
California OSHA PEL (Urine) < 100 µg/L[5]

Standard Operating Procedure for MOCA Disposal

This protocol outlines the necessary steps for the safe disposal of MOCA waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as requirements may vary.

1. Waste Identification and Segregation:

  • Identify all MOCA-containing waste streams. This includes pure MOCA, reaction mixtures, contaminated labware (e.g., glassware, pipette tips, gloves), spill cleanup materials, and personal protective equipment (PPE).

  • Segregate MOCA waste from other chemical and non-hazardous waste streams at the point of generation.

  • Use designated, clearly labeled, and sealed waste containers.[2]

2. Packaging and Labeling:

  • Solid Waste:

    • Collect solid MOCA waste (e.g., contaminated wipes, PPE, plasticware) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

    • Package product residues and sorbent media in epoxy-lined drums for disposal at EPA-approved sites.[1]

  • Liquid Waste:

    • Collect liquid MOCA waste in a compatible, sealed, and shatter-resistant container.

    • Do not mix MOCA waste with incompatible chemicals.

  • Labeling:

    • All MOCA waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,4'-Methylenebis(2-chloroaniline)," and the associated hazards (e.g., "Carcinogen," "Toxic").

3. Disposal Methods:

The appropriate disposal method depends on the nature and quantity of the waste. All disposal must be conducted through a licensed hazardous waste management company.

  • High-Temperature Incineration: This is the preferred method for destroying MOCA.[1] Rotary kiln incineration at temperatures between 820°C and 1,600°C is effective.[1]

  • Hazardous Waste Landfill: For solid waste, such as contaminated materials and PPE, disposal in an EPA-approved hazardous waste landfill is an option. The waste must be properly packaged and manifested.[1]

  • Chemical Deactivation (for small lab quantities): In specific, controlled laboratory settings, small amounts of MOCA waste may be chemically treated. This should only be performed by trained personnel following a validated and approved protocol.

    • Oxidation: Treatment with potassium permanganate (B83412) can be used for small-scale laboratory waste.[1]

    • Reaction: Reacting MOCA with urethane (B1682113) or isocyanate solutions can also serve as a decontamination method.[5]

4. Decontamination of Labware and Surfaces:

  • All surfaces and equipment that have come into contact with MOCA must be decontaminated.[5]

  • Procedure:

    • Prepare a decontamination solution as approved by your institution's EHS (e.g., a solution of urethane or isocyanate).[5]

    • Thoroughly wipe down all contaminated surfaces.

    • For glassware and equipment, immerse in the decontamination solution, followed by a triple rinse with an appropriate solvent. Collect all rinsate as hazardous waste.

    • Verify decontamination effectiveness through wipe sample analysis if required by your institution's protocols.[5]

5. Spill Response:

In the event of a MOCA spill, immediate and proper cleanup is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don appropriate PPE: This includes, at a minimum, a lab coat, gloves, and safety glasses. For larger spills, respiratory protection and chemical-resistant coveralls may be necessary.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Cleanup:

    • DO NOT DRY SWEEP MOCA powder, as this can generate airborne dust.[2]

    • Carefully collect spilled material using a wet method or a HEPA-filtered vacuum.[2]

    • Place all cleanup materials (absorbents, contaminated PPE, etc.) into a sealed container labeled as MOCA hazardous waste.[2]

  • Decontaminate: Decontaminate the spill area following the procedures outlined above.

  • Report: Report the spill to your supervisor and EHS department. Spills of 10 pounds or more must be reported to the EPA.[3]

MOCA Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with 4,4'-Methylenebis(2-chloroaniline).

MOCA_Disposal_Workflow start Waste Generation (Material potentially containing MOCA) is_contaminated Is material contaminated with MOCA? start->is_contaminated solid_waste Solid Waste (PPE, wipes, contaminated labware) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) is_contaminated->liquid_waste Yes, Liquid sharps_waste Contaminated Sharps (Needles, blades) is_contaminated->sharps_waste Yes, Sharps non_hazardous Dispose as non-hazardous waste (Follow standard lab procedures) is_contaminated->non_hazardous No package_solid Package in sealed, labeled hazardous waste container (e.g., epoxy-lined drum) solid_waste->package_solid package_liquid Collect in sealed, labeled, compatible waste container liquid_waste->package_liquid package_sharps Place in labeled, puncture-proof sharps container sharps_waste->package_sharps waste_pickup Arrange for pickup by licensed hazardous waste vendor package_solid->waste_pickup package_liquid->waste_pickup package_sharps->waste_pickup

Caption: Workflow for MOCA Waste Segregation and Disposal.

References

Personal protective equipment for handling 4,4'-Methylenebis(2-chloroaniline)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Methylenebis(2-chloroaniline)

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,4'-Methylenebis(2-chloroaniline) (MBOCA). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Chemical Overview: 4,4'-Methylenebis(2-chloroaniline), also known as MBOCA, is a colorless to light brown crystalline solid or pellet with a faint odor.[1] It is primarily used as a curing agent for polyurethanes and epoxy resins.[1][2] MBOCA is classified as a probable human carcinogen and a mutagen, necessitating extreme caution during handling.[1][3][4][5] Exposure can occur through inhalation, skin absorption, and ingestion, potentially affecting the blood, kidneys, liver, and bladder.[1][6]

Quantitative Exposure Limits and Material Recommendations

For quick reference, the following table summarizes key quantitative data regarding exposure limits and recommended protective materials.

ParameterValueIssuing Agency/Source
Airborne Exposure Limits
Recommended Exposure Limit (REL) - 10-hr TWA0.003 mg/m³NIOSH[1]
Threshold Limit Value (TLV) - 8-hr TWA0.11 mg/m³ACGIH[1][7]
Protective Clothing
Recommended Glove MaterialSilver Shield®/4H®New Jersey Department of Health[1]
Recommended Protective Suit MaterialsTyvek®, Tychem® SL, BR, CSM, and TKNew Jersey Department of Health[1]
Surface Contamination Limit
Accessible Surfaces< 100 µg / 100 cm²California Code of Regulations[8]
Biological Exposure Limit
Urine Concentration< 100 µg / liter (adjusted to 1.024 specific gravity)California Code of Regulations[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling MBOCA in a laboratory setting.

1. Pre-Handling Preparations:

  • Obtain Special Instructions: Before use, obtain and review all safety data sheets (SDS) and relevant safety information.[3][4]

  • Training: Ensure all personnel involved are trained on the proper handling, storage, and emergency procedures for MBOCA.[1]

  • Designated Area: All work with MBOCA must be conducted within a designated and controlled access area, such as a chemical fume hood or a Class I, Type B biological safety hood.[1][4][8]

  • Assemble PPE: Before entering the designated area, don the appropriate Personal Protective Equipment (PPE) as detailed in the section below.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves made from material that cannot be permeated or degraded by MBOCA, such as Silver Shield®/4H®.[1]

  • Body Protection: Wear protective clothing to prevent skin contact.[9] For solutions, materials such as Tyvek® and Tychem® SL, BR, CSM, and TK are recommended.[1] Protective garments should be clean, provided daily, and put on before work.[1][9]

  • Eye and Face Protection: Use appropriate eye and face protection, especially where splash hazards exist.[8][9] Eyewash fountains should be readily available.[6][9]

  • Respiratory Protection: The selection of respiratory protection depends on the airborne concentration of MBOCA.[8]

    • Up to 0.1 mg/m³: Air-purifying respirator with a high-efficiency particulate filter (HEPA) and a half-mask, or any supplied-air respirator with a half-mask.[8]

    • Up to 0.5 mg/m³: Air-purifying respirator with a HEPA filter and a full facepiece, or any supplied-air respirator with a full facepiece.[8]

    • Up to 10 mg/m³: Powered air-purifying respirator with a HEPA filter, with a half-mask, full facepiece, hood, or helmet.[8]

    • Up to 20 mg/m³: Supplied-air respirator operated in a positive pressure mode with a full facepiece, hood, helmet, or suit.[8]

3. Handling Procedures:

  • Work Under a Hood: All handling of MBOCA, including mixing and preparation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Avoid Dust Generation: Handle MBOCA carefully to avoid the generation of dust.[4] Do not dry sweep; use a HEPA-filtered vacuum for cleanup.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling MBOCA, before eating, drinking, smoking, or using the toilet.[1] Do not eat, drink, or smoke in areas where MBOCA is handled.[3][4]

4. Post-Handling Decontamination:

  • Personnel Decontamination: Before removing protective garments, personnel must be decontaminated.[8] Immediately wash any contaminated skin with large amounts of soap and water.[1][9]

  • Equipment Decontamination: All equipment and materials removed from the controlled access area must be decontaminated to ensure surface contamination does not exceed 100 µg per 100 cm².[8]

  • Work Area Decontamination: At the end of the workday, the work area should be thoroughly cleaned and decontaminated.

Disposal Plan

MBOCA and any contaminated materials are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[1][10]

1. Waste Collection:

  • Segregation: Do not mix MBOCA waste with other chemical waste.[4]

  • Labeling and Storage: Collect all MBOCA waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed, and appropriate containers.[1][4] Store waste in a designated, secure area.

2. Disposal Method:

  • Approved Waste Disposal: Dispose of contents and containers through an approved waste disposal plant.[3][4]

  • Chemical Destruction: For small laboratory quantities, chemical destruction via oxidation with potassium permanganate (B83412) has been used.[10]

  • Incineration: Saturated filters from wastewater treatment can be destroyed by rotary kiln or fluidized bed incineration.[10]

  • Regulatory Contact: Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

Emergency Procedures

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel and secure the area.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[9]

  • Cleanup: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[9] Use absorbent paper dampened with the same solution to clean up any remaining material.[9] Solvent wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[9] Do not wash spills into the sewer.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water.[1][9]

  • Inhalation: Move the person to fresh air.[4] If breathing has stopped, begin rescue breathing.[1] Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting.[9] If the person is conscious, give one or two glasses of water to dilute the chemical.[9] Seek immediate medical attention.[4]

Workflow for Handling 4,4'-Methylenebis(2-chloroaniline)

MBOCA_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Controlled Area) cluster_post Post-Handling cluster_disposal Waste Management Obtain Instructions Obtain Instructions Assemble PPE Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Perform Work Perform Work Don PPE->Perform Work Decontaminate Personnel Decontaminate Personnel Perform Work->Decontaminate Personnel Collect Waste Collect Waste Perform Work->Collect Waste Doff PPE Doff PPE Decontaminate Personnel->Doff PPE Decontaminate Equipment Decontaminate Equipment Doff PPE->Decontaminate Equipment Doff PPE->Collect Waste Contaminated PPE Clean Work Area Clean Work Area Decontaminate Equipment->Clean Work Area Clean Work Area->Collect Waste Contaminated materials Store Waste Store Waste Collect Waste->Store Waste Dispose via Approved Vendor Dispose via Approved Vendor Store Waste->Dispose via Approved Vendor

Caption: Logical workflow for the safe handling of MBOCA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.